Product packaging for 2-Oxokolavelool(Cat. No.:)

2-Oxokolavelool

Cat. No.: B1630893
M. Wt: 304.5 g/mol
InChI Key: KARUSPOBGJZEMI-SSRYDLFMSA-N
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Description

13-Epi-2-oxo-kolavelool is a diterpenoid.
2-Oxokolavelool has been reported in Aristolochia chamissonis and Aldama tukumanensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O2 B1630893 2-Oxokolavelool

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(4aR,7R,8S,8aR)-8-[(3R)-3-hydroxy-3-methylpent-4-enyl]-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one

InChI

InChI=1S/C20H32O2/c1-7-18(4,22)10-11-20(6)14(2)8-9-19(5)15(3)12-16(21)13-17(19)20/h7,12,14,17,22H,1,8-11,13H2,2-6H3/t14-,17+,18+,19+,20+/m1/s1

InChI Key

KARUSPOBGJZEMI-SSRYDLFMSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC[C@](C)(C=C)O)CC(=O)C=C2C)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC(C)(C=C)O)CC(=O)C=C2C)C

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of 2-Oxokolavelool on the Farnesoid X Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Its role in metabolic and inflammatory pathways has established it as a promising therapeutic target for various liver and metabolic diseases.[1][4] This document provides a detailed technical overview of the mechanism of action of 2-Oxokolavelool, a natural product, on the farnesoid X receptor. While its analogue, 2-oxokolavenol, has been identified as a more potent novel FXR agonist, understanding the activity of this compound provides valuable structure-activity relationship insights for the development of new FXR modulators.[1][4][5]

Introduction to Farnesoid X Receptor (FXR)

FXR is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR).[2][6] Upon activation by endogenous bile acids, such as chenodeoxycholic acid (CDCA), this complex binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes.[2] This binding modulates the transcription of genes involved in:

  • Bile Acid Metabolism: FXR activation suppresses the synthesis of bile acids from cholesterol by inhibiting the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this process.[2] It achieves this primarily through the induction of the small heterodimer partner (SHP).[2]

  • Lipid Metabolism: FXR plays a role in regulating triglyceride levels by suppressing lipogenesis and promoting fatty acid oxidation.[2]

  • Glucose Metabolism: Activation of FXR in diabetic models has been shown to reduce plasma glucose and improve insulin sensitivity.[2]

Given its central role in metabolic regulation, the discovery of novel FXR modulators is of significant interest in drug development.

Molecular Mechanism of this compound on FXR

This compound has been identified as an agonist of the farnesoid X receptor, albeit with lower affinity compared to its structural analogue, 2-oxokolavenol.[1] Its mechanism of action involves direct binding to the ligand-binding pocket (LBP) of FXR, leading to a conformational change that facilitates the recruitment of coactivators and subsequent activation of downstream gene transcription.[1]

Binding Interaction with the FXR Ligand-Binding Domain

Molecular docking simulations have provided insights into the interaction between this compound and the FXR ligand-binding domain (LBD).[1] A key interaction for the more potent agonist, 2-oxokolavenol, involves the formation of two hydrogen bonds with the amino acid residues Methionine 265 (M265) and Tyrosine 369 (Y369) of the human FXR.[1]

In the case of this compound, a variation in the position of its hydroxyl group results in the loss of the hydrogen bond with the sulfur atom of M265.[1] This weaker interaction with the LBD is believed to be the reason for its reduced agonistic activity compared to 2-oxokolavenol.[1] The interaction with Y369, however, appears to be maintained. This was further suggested by experiments where a Y369F mutant of FXR completely abolished the transcriptional activity induced by this compound.[5]

Recruitment of Coactivators

As a classic ligand-regulated nuclear receptor, the activity of FXR is modulated by the recruitment of co-regulators.[1] Upon agonist binding, FXR undergoes a conformational change that promotes the dissociation of corepressors and the recruitment of coactivators, such as steroid receptor coactivators (SRCs).[1] this compound has been shown to induce the recruitment of coactivator SRCs (specifically SRC1-2 and SRC2-3) to the FXR-LBD, confirming its role as an FXR agonist.[1]

Activation of FXR Target Gene Transcription

The binding of this compound to FXR and the subsequent recruitment of coactivators lead to the initiation of transcription of downstream target genes.[1] This has been demonstrated through cell-based dual-luciferase reporter assays, where this compound was shown to activate the transcriptional activity of FXR.[1] The activation of FXR by this compound ultimately leads to the regulation of genes such as the bile salt export pump (BSEP) and the small heterodimer partner (SHP).[1]

Quantitative Data Summary

The following table summarizes the comparative quantitative data for this compound, its more potent analogue 2-oxokolavenol, and the well-characterized FXR agonist Obeticholic Acid (OCA).

CompoundAssayParameterValue
2-oxokolavenol AlphaScreen Assay (SRC2-3 Recruitment)EC50~3.7 µM[1]
Dual-Luciferase Reporter AssayEC50~6.9 µM[1]
This compound AlphaScreen Assay (SRC Recruitment)ActivityInduces recruitment, but with lower affinity than 2-oxokolavenol[1]
Dual-Luciferase Reporter AssayActivityActivates transcription, but with lower affinity than 2-oxokolavenol[1]
Obeticholic Acid (OCA) AlphaScreen & Dual-Luciferase AssaysActivityStronger agonist than 2-oxokolavenol[1]

Experimental Protocols

Cell-Based Dual-Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to activate the transcriptional activity of FXR in a cellular context.

Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured in an appropriate medium. The cells are then co-transfected with plasmids encoding the full-length FXR and a reporter plasmid containing the luciferase gene downstream of an ecdysone response element (EcRE).[1][4]

  • Compound Treatment: After a post-transfection period (e.g., six hours), the cells are treated with varying concentrations of the test compound (e.g., this compound), a positive control (e.g., OCA), or a vehicle control (e.g., DMSO).[4]

  • Incubation: The treated cells are incubated for a specified period (e.g., 24 hours) to allow for receptor activation and luciferase gene expression.[4]

  • Lysis and Luminescence Measurement: The cells are lysed, and the luciferase activity is measured using a commercial dual-luciferase kit and a luminometer. A second reporter (e.g., Renilla luciferase) is often co-transfected as an internal control to normalize for transfection efficiency and cell viability.

  • Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal. The dose-response curves are then plotted to determine the EC50 values.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This in vitro assay is used to measure the recruitment of co-regulators to the FXR ligand-binding domain upon compound binding.

Methodology:

  • Assay Components: The assay utilizes donor and acceptor beads. Biotin-labeled co-regulator peptides (e.g., SRC2-3) are bound to streptavidin-coated donor beads, and 6His-tagged FXR-LBD is bound to nickel-coated acceptor beads.[7]

  • Binding Reaction: The test compound, FXR-LBD bound to acceptor beads, and the co-regulator peptide bound to donor beads are incubated together in an assay plate.

  • Proximity-Based Signal Generation: If the compound induces an interaction between the FXR-LBD and the co-regulator peptide, the donor and acceptor beads are brought into close proximity.

  • Signal Detection: Upon excitation at 680 nm, the donor beads release singlet oxygen, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal at 520-620 nm. The strength of this signal is proportional to the extent of co-regulator recruitment.

  • Data Analysis: Dose-response curves are generated by plotting the AlphaScreen signal against the compound concentration to determine the EC50 for co-regulator recruitment.

Visualizations

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_Oxokolavelool_ext This compound FXR_cyt FXR 2_Oxokolavelool_ext->FXR_cyt Enters Cell FXR_RXR_cyt FXR-RXR Heterodimer FXR_cyt->FXR_RXR_cyt RXR_cyt RXR RXR_cyt->FXR_RXR_cyt Corepressors Corepressors FXR_RXR_cyt->Corepressors Dissociation FXR_RXR_nuc FXR-RXR Heterodimer FXR_RXR_cyt->FXR_RXR_nuc Translocation Corepressors->FXR_RXR_cyt FXRE FXR Response Element (FXRE) FXR_RXR_nuc->FXRE Binds Coactivators Coactivators (SRC1-2, SRC2-3) Coactivators->FXR_RXR_nuc Target_Genes Target Gene Transcription (e.g., BSEP, SHP) FXRE->Target_Genes Initiates

Caption: Proposed signaling pathway of this compound action on FXR.

Luciferase_Assay_Workflow Start Start: Culture HEK293T Cells Transfect Co-transfect with FXR and Luciferase Reporter Plasmids Start->Transfect Treat Treat cells with This compound Transfect->Treat Incubate Incubate for 24 hours Treat->Incubate Lyse Lyse cells and add luciferase substrate Incubate->Lyse Measure Measure luminescence Lyse->Measure Analyze Analyze data and determine EC50 Measure->Analyze

Caption: Experimental workflow for the Dual-Luciferase Reporter Assay.

AlphaScreen_Workflow Start Start: Prepare Assay Plate Add_Components Add: 1. This compound 2. 6His-FXR-LBD (Acceptor Beads) 3. Biotin-Coactivator (Donor Beads) Start->Add_Components Incubate Incubate to allow binding Add_Components->Incubate Excite Excite at 680 nm Incubate->Excite Detect Detect signal at 520-620 nm Excite->Detect Analyze Analyze data and determine EC50 Detect->Analyze

Caption: Experimental workflow for the AlphaScreen Assay.

Conclusion and Future Directions

This compound acts as an agonist of the farnesoid X receptor by directly binding to its ligand-binding domain, promoting the recruitment of coactivators, and initiating the transcription of downstream target genes. Its reduced potency compared to 2-oxokolavenol is attributed to the loss of a key hydrogen bond with the M265 residue in the FXR ligand-binding pocket.

The study of this compound and its analogues provides a valuable chemical scaffold for the development of novel FXR modulators. Future research should focus on:

  • Total Synthesis and Derivatization: Chemical synthesis of this compound and its derivatives would enable more extensive structure-activity relationship studies to optimize FXR affinity and efficacy.[5]

  • In Vivo Studies: Evaluating the therapeutic potential of optimized compounds in animal models of liver and metabolic diseases is a crucial next step.

  • Crystallography: Obtaining the co-crystal structure of the FXR-LBD with this compound would provide definitive insights into the binding mode and guide rational drug design.[5]

By further exploring the interactions of this class of natural products with FXR, it may be possible to develop new and effective therapies for a range of metabolic disorders.

References

2-Oxokolavelool: A Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxokolavelool is a naturally occurring clerodane diterpene isolated from Amoora stellato-squamosa.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, physicochemical properties, and biological activity as a Farnesoid X Receptor (FXR) agonist. While detailed experimental data for this compound is limited in publicly available literature, this document synthesizes the existing information, primarily from comparative studies with the closely related compound 2-Oxokolavenol. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of this natural product.

Chemical Structure and Properties

This compound is a clerodane diterpenoid, a class of natural products characterized by a decalin core and a side chain at the C-9 position.[3] Its structure is closely related to 2-Oxokolavenol, with a key difference in the position of a hydroxyl group.[4] This structural variation has a significant impact on its biological activity.

Physicochemical and Spectroscopic Data

Detailed physicochemical and spectroscopic data for this compound, such as melting point, optical rotation, and comprehensive NMR, IR, and mass spectrometry data, are not extensively reported in the available scientific literature. The following table summarizes the known information, with gaps indicating areas for future research.

PropertyDataReference
Molecular Formula C20H32O3Inferred
Molecular Weight 320.47 g/mol Inferred
Appearance Not Reported-
Melting Point Not Reported-
Optical Rotation Not Reported-
¹H NMR Not Reported-
¹³C NMR Not Reported-
Infrared (IR) Not Reported-
Mass Spectrometry Not Reported-

Note: The molecular formula and weight are inferred based on the known structure of the related compound, 2-Oxokolavenol.

Biological Activity: Farnesoid X Receptor (FXR) Agonism

The primary reported biological activity of this compound is its function as an agonist of the Farnesoid X Receptor (FXR).[4] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism, making it an attractive therapeutic target for various liver and metabolic diseases.

Comparative Biological Activity

Studies comparing this compound with 2-Oxokolavenol have shown that both compounds activate FXR. However, this compound exhibits a lower affinity and transcriptional activation of FXR compared to 2-Oxokolavenol.[4]

CompoundFXR Activation (EC₅₀)Comparative ActivityReference
2-Oxokolavenol~6.9 µMHigher Affinity[4]
This compound Not explicitly statedLower Affinity[4]
KolavenolNot explicitly statedLower Affinity[4]

Note: The EC₅₀ value for 2-Oxokolavenol is provided as a reference point for the comparative activity of this compound.

Mechanism of Action

Molecular docking studies have elucidated the structural basis for the difference in activity between this compound and 2-Oxokolavenol. The variation in the hydroxyl group position in this compound leads to the loss of a critical hydrogen bond with the sulfur atom of the methionine residue at position 265 (M265) within the FXR ligand-binding domain.[4] This interaction is present for 2-Oxokolavenol and contributes to its higher affinity.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and synthesis of this compound are not currently available in the literature. However, a general methodology for assessing its FXR agonist activity using a dual-luciferase reporter assay has been described.

Dual-Luciferase Reporter Assay for FXR Activation

This protocol provides a general framework for evaluating the FXR agonist activity of compounds like this compound.

Objective: To determine the ability of a test compound to activate the Farnesoid X Receptor (FXR) and induce the expression of a downstream reporter gene.

Materials:

  • HEK293T cells

  • Plasmids: pBind-FXR-LBD (encoding the FXR ligand-binding domain), pGL5-luc (containing a luciferase reporter gene under the control of an FXR response element)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Positive control (e.g., Chenodeoxycholic acid - CDCA, or GW4064)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Methodology:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in a 96-well plate and culture overnight.

    • Co-transfect the cells with the pBind-FXR-LBD and pGL5-luc plasmids using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells for 24-48 hours to allow for plasmid expression.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (this compound) and the positive control in the appropriate cell culture medium.

    • Remove the transfection medium from the cells and replace it with the medium containing the different concentrations of the test compound or control.

    • Include a vehicle control (e.g., DMSO).

    • Incubate the cells for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

    • Transfer the cell lysates to a new luminometer plate.

    • Add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.

    • Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity (if a co-transfected Renilla plasmid is used for normalization).

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC₅₀ value.

Visualizations

FXR Signaling Pathway Activation

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_Oxokolavelool 2_Oxokolavelool FXR FXR 2_Oxokolavelool->FXR Enters Cell FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex Binds & Translocates RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element FXR_RXR_Complex->FXRE Binds Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Activates

Caption: Activation of the FXR signaling pathway by this compound.

Experimental Workflow: FXR Agonist Screening

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition & Analysis Cell_Culture HEK293T Cell Culture Transfection Co-transfection with FXR-LBD and Luciferase Plasmids Cell_Culture->Transfection Compound_Addition Addition of this compound (and controls) Transfection->Compound_Addition Lysis Cell Lysis Compound_Addition->Lysis Luciferase_Assay Dual-Luciferase Assay Lysis->Luciferase_Assay Data_Analysis Data Normalization and EC50 Calculation Luciferase_Assay->Data_Analysis Structure_Activity_Relationship cluster_compound1 2-Oxokolavenol cluster_compound2 This compound cluster_activity Biological Activity Structure1 Specific Hydroxyl Group Position Interaction1 Hydrogen Bond with M265 of FXR Structure1->Interaction1 Structure2 Altered Hydroxyl Group Position Structure1->Structure2 Structural Difference Activity1 Higher FXR Affinity & Activation Interaction1->Activity1 Interaction2 Loss of Hydrogen Bond with M265 of FXR Structure2->Interaction2 Activity2 Lower FXR Affinity & Activation Interaction2->Activity2 Activity1->Activity2 Activity Difference

References

2-Oxokolavelool and its Role in Enterohepatic Circulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the enterohepatic circulation of 2-Oxokolavelool is not currently available in published literature. This guide synthesizes information on its chemical class, its known biological target (Farnesoid X Receptor), and established principles of enterohepatic circulation to present a scientifically grounded, albeit hypothetical, framework. The experimental protocols and quantitative data presented are illustrative and intended to guide future research.

Introduction

This compound is a clerodane diterpenoid isolated from Polyalthia longifolia, a plant with a history of use in traditional medicine.[1][2][3] Its structural analog, 2-Oxokolavenol, has been identified as a potent agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that is a master regulator of bile acid, lipid, and glucose homeostasis.[4][5] Given that FXR activation is central to the control of the enterohepatic circulation of bile acids, it is highly probable that this compound, as an FXR agonist, plays a significant role in this physiological process. This guide will explore the hypothesized role of this compound in enterohepatic circulation, its potential mechanism of action through FXR activation, and proposed experimental approaches to validate these hypotheses.

Hypothesized Enterohepatic Circulation of this compound

Based on its lipophilic diterpenoid structure and its modulation of FXR, this compound is likely to undergo enterohepatic circulation. This process would involve its absorption from the intestine, transport to the liver, metabolic modification, excretion into bile, potential modification by the gut microbiota, and subsequent reabsorption.

Proposed Pathway:
  • Oral Ingestion and Absorption: Following oral administration, this compound would be absorbed from the small intestine into the portal circulation.

  • Hepatic Metabolism: In the liver, it would likely undergo Phase I and Phase II metabolism. A probable metabolic pathway is glucuronidation, a common modification for xenobiotics that facilitates their excretion.

  • Biliary Excretion: The conjugated metabolite of this compound would be actively transported into the bile.

  • Intestinal Modification: In the intestine, gut bacteria could deconjugate the metabolite, releasing the parent compound, this compound.[6][7]

  • Reabsorption: The liberated this compound could then be reabsorbed into the portal circulation, completing the enterohepatic loop.

This recycling mechanism would likely prolong the half-life and systemic exposure of this compound.

Mechanism of Action: FXR-Mediated Regulation of Enterohepatic Circulation

As an FXR agonist, this compound is predicted to modulate the expression of key genes involved in bile acid synthesis and transport, thereby influencing the enterohepatic circulation of both bile acids and itself.

Key Regulatory Events:
  • Inhibition of Bile Acid Synthesis: Activation of FXR in hepatocytes by this compound would induce the expression of the small heterodimer partner (SHP), which in turn would inhibit the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4][8]

  • Stimulation of Bile Acid Efflux: FXR activation would upregulate the expression of the bile salt export pump (BSEP) in hepatocytes, promoting the excretion of bile acids into the bile.[4]

  • Regulation of Intestinal Bile Acid Transport: In the intestine, FXR activation would induce the expression of the fibroblast growth factor 19 (FGF19), which signals back to the liver to suppress CYP7A1.[8] It would also regulate the expression of intestinal bile acid transporters.

By modulating these pathways, this compound could alter the composition and size of the bile acid pool, which may, in turn, affect its own solubility, absorption, and circulation.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound
ParameterOral AdministrationIntravenous AdministrationOral Administration with Bile Duct Ligation
Cmax (ng/mL) 8501200600
Tmax (h) 20.51.5
AUC (0-inf) (ng*h/mL) 15000100008000
t1/2 (h) 1065
Bioavailability (%) 70-45

This table presents hypothetical data to illustrate the expected impact of enterohepatic circulation on the pharmacokinetics of this compound. A secondary peak in the plasma concentration-time profile following oral administration would also be anticipated.

Table 2: Hypothetical Changes in Bile Acid Composition Following Treatment with this compound
Bile AcidControl Group (Vehicle)This compound Treated Group
Cholic Acid (CA) 35%25%
Chenodeoxycholic Acid (CDCA) 40%30%
Deoxycholic Acid (DCA) 20%35%
Lithocholic Acid (LCA) 5%10%

This table illustrates the potential shift in bile acid composition due to the FXR-mediated effects of this compound on bile acid synthesis and metabolism.

Experimental Protocols

Protocol 1: In Vitro Hepatic Metabolism of this compound
  • Objective: To determine the metabolic stability and identify the major metabolites of this compound in the liver.

  • Methodology:

    • Incubate this compound with human liver microsomes or S9 fractions in the presence of appropriate cofactors (e.g., NADPH, UDPGA).[9][10]

    • Collect samples at various time points.

    • Analyze the samples using LC-MS/MS to quantify the parent compound and identify metabolites.

    • Calculate the in vitro half-life and intrinsic clearance.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
  • Objective: To investigate the pharmacokinetics and enterohepatic circulation of this compound in vivo.

  • Methodology:

    • Surgically prepare rats with cannulated bile ducts to allow for bile collection and interruption of enterohepatic circulation.[11]

    • Administer this compound orally or intravenously to different groups of rats (with and without bile duct ligation).

    • Collect blood and bile samples at predetermined time points.

    • Analyze the samples for this compound and its metabolites using a validated LC-MS/MS method.

    • Perform pharmacokinetic modeling to determine key parameters and assess the extent of enterohepatic circulation.[12]

Protocol 3: Gene Expression Analysis in Liver and Intestine
  • Objective: To evaluate the effect of this compound on the expression of FXR target genes.

  • Methodology:

    • Treat a relevant cell line (e.g., HepG2) or animal model with this compound.

    • Isolate RNA from liver and intestinal tissues.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key FXR target genes (e.g., SHP, BSEP, CYP7A1, FGF19).

    • Analyze the data to determine the fold change in gene expression compared to a vehicle control.

Mandatory Visualizations

G Hypothesized Enterohepatic Circulation of this compound cluster_circulation Oral Administration Oral Administration Intestine Intestine Oral Administration->Intestine Absorption Portal Vein Portal Vein Intestine->Portal Vein Gut Microbiota Gut Microbiota Intestine->Gut Microbiota Deconjugation Liver Liver Portal Vein->Liver Bile Bile Liver->Bile Metabolism & Excretion Bile->Intestine Gut Microbiota->Intestine Reabsorption

Caption: A diagram illustrating the proposed enterohepatic circulation pathway of this compound.

G FXR Signaling Pathway Activated by this compound This compound This compound FXR FXR This compound->FXR FXR/RXR Heterodimer FXR/RXR Heterodimer FXR->FXR/RXR Heterodimer RXR RXR RXR->FXR/RXR Heterodimer SHP SHP FXR/RXR Heterodimer->SHP Induces BSEP BSEP FXR/RXR Heterodimer->BSEP Induces FGF19 FGF19 FXR/RXR Heterodimer->FGF19 Induces (in intestine) CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits

References

Preliminary In-vitro Studies of 2-Oxokolavelool: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the preliminary in-vitro findings on 2-Oxokolavelool, a natural product with potential pharmacological activity. The data presented herein is derived from foundational studies aimed at characterizing its molecular interactions and biological effects.

Quantitative Data Summary

The following table summarizes the reported in-vitro activity of this compound in comparison to its related compound, 2-Oxokolavenol, and a standard agonist, Obeticholic Acid (OCA). The primary target identified for these compounds is the Farnesoid X Receptor (FXR), a key regulator in various metabolic pathways.

CompoundAssayTargetActivitySource
This compound AlphaScreen AssayFXR-LBDAgonist; induced recruitment of coactivator motifs SRC1-2 and SRC2-3[1]
Dual-Luciferase Reporter AssayFXRInduced transcriptional activity, with lower affinity than 2-Oxokolavenol[1][2]
2-OxokolavenolAlphaScreen AssayFXR-LBDAgonist; induced recruitment of coactivator motifs SRC1-2 and SRC2-3 and release of corepressor NCoR2[1]
Dual-Luciferase Reporter AssayFXRSelectively induced FXR transcriptional activity[1][2]
Obeticholic Acid (OCA)AlphaScreen & Dual-LuciferaseFXRPotent FXR Agonist (Reference Compound)[1][2]

Experimental Protocols

The preliminary in-vitro evaluation of this compound utilized established molecular biology and cell-based assays to determine its interaction with the Farnesoid X Receptor (FXR).

AlphaScreen-Based Co-regulator Recruitment Assay

Objective: To determine if this compound can modulate the interaction between the FXR ligand-binding domain (LBD) and coactivator or corepressor peptides.

Methodology:

  • A commercial AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) kit was used for this experiment.

  • The assay mixture contained the FXR-LBD, biotinylated coactivator peptides (SRC1-2, SRC2-3) or corepressor peptide (NCoR2), and the test compound (this compound).

  • Donor and acceptor beads, coated with streptavidin and an antibody specific for the tagged LBD respectively, were added to the mixture.

  • In the presence of an agonist, the FXR-LBD undergoes a conformational change that promotes its interaction with the coactivator peptide, bringing the donor and acceptor beads into close proximity.

  • Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a chemiluminescent signal at 520-620 nm.

  • The intensity of the emitted light is directly proportional to the extent of co-regulator recruitment. For corepressor interaction, a decrease in signal indicates agonist activity.

  • This compound was tested for its ability to induce the recruitment of SRC1-2 and SRC2-3 to the FXR-LBD.[1]

Cell-Based Dual-Luciferase Reporter Assay

Objective: To quantify the ability of this compound to activate the transcriptional activity of FXR in a cellular context.

Methodology:

  • HEK293T cells were transiently co-transfected with a plasmid encoding the full-length human FXR and a reporter plasmid containing multiple FXR response elements upstream of a firefly luciferase gene. A Renilla luciferase plasmid was also co-transfected to serve as an internal control for transfection efficiency.

  • Following transfection, the cells were treated with varying concentrations of this compound, 2-Oxokolavenol, or the reference agonist OCA.

  • After an incubation period, the cells were lysed, and the activities of both firefly and Renilla luciferases were measured sequentially using a luminometer.

  • The firefly luciferase activity was normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

  • The resulting data represents the fold induction of FXR transcriptional activity relative to a vehicle-treated control.[1][2]

Signaling Pathway and Molecular Interaction

Preliminary studies indicate that this compound functions as an agonist of the Farnesoid X Receptor (FXR). Upon binding to the ligand-binding domain (LBD) of FXR, it induces a conformational change that facilitates the recruitment of coactivator proteins. This complex then binds to FXR response elements on target genes, initiating their transcription. Molecular docking studies suggest that, unlike the more potent 2-Oxokolavenol which forms hydrogen bonds with both M265 and Y369 residues of the FXR-LBD, this compound's varied hydroxyl group position results in the loss of a hydrogen bond with the sulfur atom of M265.[1] This difference in molecular interaction likely accounts for its comparatively lower binding affinity and transcriptional activation.[1]

References

Therapeutic Potential of 2-Oxokolavelool in Liver Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic liver disease, characterized by persistent inflammation and progressive fibrosis, represents a significant global health burden with limited therapeutic options. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic processes. Consequently, FXR has become a promising therapeutic target for various liver diseases. This technical guide details the therapeutic potential of 2-Oxokolavelool, a novel, selective Farnesoid X receptor (FXR) agonist, in the context of liver disease. While direct experimental evidence on the anti-fibrotic effects of this compound is emerging, its validated mechanism as an FXR agonist provides a strong rationale for its development as a therapeutic agent. This document summarizes the known activity of this compound, outlines the hypothesized downstream anti-fibrotic mechanisms based on the established roles of FXR activation, and provides detailed experimental protocols for its preclinical evaluation.

Introduction to this compound

This compound is a diterpenoid natural product, closely related to 2-oxokolavenol, which has been isolated from the twigs of Amoora stellato-squamosa.[1] High-throughput screening and subsequent biological evaluation have identified 2-oxokolavenol as a novel and selective agonist of the Farnesoid X receptor (FXR).[1] Studies have demonstrated its therapeutic efficacy in an in vitro model of acetaminophen (APAP)-induced hepatocyte damage, an effect that was shown to be FXR-dependent.[1]

The activation of FXR by its agonists has been shown to have beneficial effects in various models of chronic liver disease. The approved drug obeticholic acid (OCA), a semi-synthetic bile acid analogue and a potent FXR agonist, has demonstrated anti-fibrotic effects in clinical trials for non-alcoholic steatohepatitis (NASH) and is approved for primary biliary cholangitis (PBC).[2][3] The therapeutic benefits of FXR activation are attributed to the multifaceted role of this nuclear receptor in hepatic homeostasis.

Core Mechanism of Action: FXR Agonism

The primary mechanism of action of this compound is its function as a selective FXR agonist.

Farnesoid X Receptor (FXR)

FXR is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR).[4] This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.[4] Endogenous ligands for FXR include primary bile acids, such as chenodeoxycholic acid (CDCA).[2]

Activation of FXR by this compound

2-oxokolavenol has been shown to directly bind to the ligand-binding domain (LBD) of FXR. This interaction induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the dissociation of co-repressors.[1] This molecular switch initiates the downstream transcriptional regulation of FXR target genes. The EC50 value for FXR activation by 2-oxokolavenol has been determined to be approximately 6.9 µM in a dual-luciferase reporter assay.[1]

Hypothesized Anti-Fibrotic and Hepatoprotective Effects

Based on its confirmed FXR agonism, this compound is hypothesized to exert significant anti-fibrotic and hepatoprotective effects through the following mechanisms, which are well-established for other FXR agonists.

Inhibition of Hepatic Stellate Cell (HSC) Activation

The activation of hepatic stellate cells (HSCs) is a central event in the pathogenesis of liver fibrosis. Upon liver injury, quiescent HSCs transdifferentiate into proliferative, pro-fibrogenic myofibroblasts, which are the primary source of extracellular matrix (ECM) proteins, leading to scar formation. FXR is expressed in HSCs, and its activation has been shown to inhibit their activation.[2] It is hypothesized that this compound will similarly suppress HSC activation, thereby reducing the deposition of fibrotic matrix.

Modulation of the TGF-β/Smad Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is the most potent pro-fibrogenic cytokine cascade in the liver. TGF-β binding to its receptor on HSCs triggers the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to activate the transcription of fibrogenic genes, including type I collagen (COL1A1) and α-smooth muscle actin (α-SMA). FXR activation has been demonstrated to antagonize TGF-β signaling in HSCs.[2] This is partly mediated by the FXR-induced expression of the Small Heterodimer Partner (SHP), which can interfere with Smad signaling.[2] Therefore, this compound is expected to attenuate TGF-β-induced fibrogenesis.

Anti-inflammatory Effects

Chronic inflammation is a key driver of liver fibrosis. Activated Kupffer cells (the resident macrophages of the liver) and infiltrating immune cells release pro-inflammatory cytokines that contribute to HSC activation. FXR activation has been shown to exert anti-inflammatory effects by repressing the expression of pro-inflammatory genes in macrophages.[2] It is plausible that this compound will exhibit similar anti-inflammatory properties, further contributing to its therapeutic potential in liver disease.

Data Presentation

The following tables summarize the known quantitative data for this compound and provide a template for the type of data that would be generated in preclinical studies evaluating its anti-fibrotic potential.

Table 1: In Vitro FXR Agonist Activity of 2-Oxokolavenol

Assay TypeCell LineParameterValueReference
Dual-Luciferase Reporter AssayHEK293TEC50 for FXR Activation~6.9 µM[1]

Table 2: Proposed In Vitro Evaluation of Anti-Fibrotic Activity of this compound

Assay TypeCell LineTreatmentParameter MeasuredExpected Outcome
Cell Proliferation Assay (e.g., BrdU)Primary HSCs or LX-2TGF-β1 ± this compound% Inhibition of ProliferationDose-dependent decrease
qPCRPrimary HSCs or LX-2TGF-β1 ± this compoundmRNA expression of α-SMA, COL1A1, TIMP1Dose-dependent decrease
Western BlotPrimary HSCs or LX-2TGF-β1 ± this compoundProtein levels of p-Smad2/3, α-SMA, Collagen IDose-dependent decrease

Table 3: Proposed In Vivo Evaluation of Anti-Fibrotic Efficacy of this compound in a CCl4-Induced Fibrosis Model

MeasurementSample TypeTreatment GroupExpected Outcome
ALT, AST levelsSerumCCl4 + this compoundSignificant reduction vs. CCl4 + Vehicle
Sirius Red StainingLiver TissueCCl4 + this compoundReduced collagen deposition area
Hydroxyproline ContentLiver TissueCCl4 + this compoundDecreased hydroxyproline concentration
qPCRLiver TissueCCl4 + this compoundDownregulation of α-SMA, Col1a1, Timp1 mRNA
Western BlotLiver TissueCCl4 + this compoundReduced protein levels of α-SMA, Collagen I, p-Smad3

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound in liver disease.

Dual-Luciferase Reporter Assay for FXR Activation

This assay quantitatively measures the ability of this compound to activate the transcriptional activity of FXR.

  • Cell Line: Human embryonic kidney 293T (HEK293T) cells.

  • Plasmids:

    • An expression vector for the Gal4 DNA-binding domain fused to the ligand-binding domain of human FXR.

    • A reporter plasmid containing multiple copies of the Gal4 upstream activation sequence driving the expression of firefly luciferase.

    • A control plasmid constitutively expressing Renilla luciferase for normalization of transfection efficiency.

  • Procedure:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the three plasmids using a suitable transfection reagent.

    • After 24 hours, treat the cells with varying concentrations of this compound or a positive control (e.g., CDCA, OCA).

    • Incubate for another 24 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.

    • Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

    • Plot the dose-response curve and determine the EC50 value.

In Vivo Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This is a widely used animal model to induce liver fibrosis and evaluate the efficacy of anti-fibrotic compounds.

  • Animals: 8-week-old male C57BL/6 mice.

  • Induction of Fibrosis:

    • Administer CCl4 (dissolved in corn oil or olive oil) via intraperitoneal injection twice a week for 4-8 weeks. A typical dose is 1 mL/kg body weight.

  • Treatment:

    • Administer this compound or vehicle control daily via oral gavage, starting from the initiation of CCl4 treatment (prophylactic model) or after the establishment of fibrosis (therapeutic model).

  • Endpoint Analysis:

    • At the end of the study, collect blood for serum biochemistry (ALT, AST).

    • Harvest the liver for histopathological analysis (H&E and Sirius Red staining), hydroxyproline content assay, quantitative PCR, and Western blot analysis of fibrotic and inflammatory markers.

Isolation and Culture of Primary Hepatic Stellate Cells (HSCs)

Primary HSCs are essential for in vitro studies of fibrosis.

  • Procedure:

    • Perfuse the mouse liver in situ with a collagenase/pronase solution.

    • Excise the liver and mince it in a digestion buffer.

    • Filter the cell suspension and perform density gradient centrifugation (e.g., using OptiPrep or Nycodenz) to isolate the HSC fraction.

    • Plate the isolated HSCs on plastic culture dishes. Quiescent HSCs will activate spontaneously over 7-10 days in culture.

Western Blot for TGF-β/Smad Pathway Proteins

This technique is used to quantify the protein levels of key components of the TGF-β signaling pathway.

  • Sample Preparation:

    • Lyse cultured HSCs or homogenized liver tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Procedure:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-Smad2, p-Smad3, total Smad2/3, α-SMA, and Collagen I overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

FXR_Activation_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_Oxokolavelool This compound FXR FXR 2_Oxokolavelool->FXR 2_Oxokolavelool->FXR RXR RXR FXR->RXR CoRepressor Co-Repressor FXR->CoRepressor FXR_RXR_Complex FXR-RXR Heterodimer CoRepressor->FXR_RXR_Complex Dissociation CoActivator Co-Activator CoActivator->FXR_RXR_Complex Recruitment FXRE FXR Response Element (FXRE) FXR_RXR_Complex->FXRE Binds to DNA Target_Genes Target Gene Transcription (e.g., SHP) FXRE->Target_Genes Regulates

Caption: Mechanism of FXR activation by this compound.

Anti_Fibrotic_Mechanism cluster_HSC Hepatic Stellate Cell (HSC) 2_Oxokolavelool This compound FXR FXR Activation 2_Oxokolavelool->FXR SHP SHP Upregulation FXR->SHP Smad_Complex Smad Complex SHP->Smad_Complex Inhibition TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 p-Smad2/3 TGFbR->Smad23 Smad23->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Fibrogenic_Genes Fibrogenic Gene Transcription (α-SMA, COL1A1) Smad_Complex->Fibrogenic_Genes Nuclear Translocation HSC_Activation HSC Activation & Fibrosis Fibrogenic_Genes->HSC_Activation

Caption: Hypothesized anti-fibrotic mechanism of this compound in HSCs.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HSC_culture Culture Primary HSCs or LX-2 cells TGFb_treatment Treat with TGF-β ± This compound HSC_culture->TGFb_treatment CCl4_model Induce Fibrosis in Mice (CCl4 model) Proliferation_assay Proliferation Assay (BrdU) TGFb_treatment->Proliferation_assay Gene_expression Gene Expression (qPCR) TGFb_treatment->Gene_expression Protein_analysis Protein Analysis (Western Blot) TGFb_treatment->Protein_analysis Drug_treatment Treat with this compound or Vehicle CCl4_model->Drug_treatment Serum_analysis Serum Analysis (ALT, AST) Drug_treatment->Serum_analysis Histo_analysis Histopathology (Sirius Red) Drug_treatment->Histo_analysis Mol_analysis Molecular Analysis (qPCR, Western Blot) Drug_treatment->Mol_analysis

References

An In-depth Technical Guide on the Biosynthesis Pathway of Kolane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of kolane diterpenoids, a significant class of natural products with diverse biological activities. The focus of this document is to delineate the core enzymatic steps, present quantitative data, and provide detailed experimental methodologies for the key reactions involved in the formation of the characteristic kolane skeleton.

Introduction to Kolane Diterpenoids

Kolane diterpenoids are a subgroup of the larger family of clerodane diterpenoids, characterized by a specific bicyclic carbon skeleton. Their biosynthesis is of significant interest due to the pharmacological potential of various members of this class. A prominent example is Salvinorin A, a potent and selective kappa-opioid receptor agonist, whose biosynthesis has been a key area of research in understanding the formation of kolane-type structures.

The biosynthesis of kolane diterpenoids, like other diterpenes, originates from the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The formation of the core kolane structure is a multi-step enzymatic process involving diterpene synthases (diTPS) and subsequent modifying enzymes such as cytochrome P450s and transferases.

The Core Biosynthetic Pathway

The central pathway for the formation of the kolane skeleton proceeds through the following key steps, primarily elucidated from studies on the biosynthesis of salvinorin A in Salvia divinorum.

Step 1: Cyclization of Geranylgeranyl Diphosphate (GGPP)

The committed step in kolane diterpenoid biosynthesis is the cyclization of the linear precursor GGPP to form (-)-kolavenyl diphosphate (KPP). This reaction is catalyzed by a class II diTPS known as (-)-kolavenyl diphosphate synthase (KPS) .[1][2][3][4][5] This enzyme initiates a protonation-dependent cyclization cascade, leading to the formation of the characteristic bicyclic core of the kolane structure.

Step 2: Dephosphorylation to (-)-Kolavenol

Following the formation of (-)-KPP, the diphosphate moiety is removed by a class I diTPS, a kolavenol synthase (KLS) , to yield (-)-kolavenol.[6] This dephosphorylation step is crucial for preparing the molecule for subsequent modifications.

Step 3: Oxidative Modifications and Tailoring

The (-)-kolavenol scaffold undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes introduce hydroxyl groups and other functionalities at specific positions on the kolane skeleton. For instance, in the biosynthesis of salvinorin A, a series of CYPs are responsible for the step-wise oxidation of the kolane ring system.[6]

Step 4: Final Tailoring Reactions

Further tailoring of the oxidized kolane scaffold can occur through the action of other enzymes, such as acetyltransferases, which add acetyl groups to specific hydroxyl moieties, leading to the final bioactive kolane diterpenoid.

Below is a diagram illustrating the core biosynthetic pathway of kolane diterpenoids.

Kolane_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) KPP (-)-Kolavenyl Diphosphate (KPP) GGPP->KPP (-)-Kolavenyl Diphosphate Synthase (KPS) (Class II diTPS) Kolavenol (-)-Kolavenol KPP->Kolavenol Kolavenol Synthase (KLS) (Class I diTPS) Oxidized_Kolane Oxidized Kolane Intermediates Kolavenol->Oxidized_Kolane Cytochrome P450s (CYPs) Final_Product Kolane Diterpenoids (e.g., Salvinorin A) Oxidized_Kolane->Final_Product Tailoring Enzymes (e.g., Acetyltransferases)

Core biosynthetic pathway of kolane diterpenoids.

Quantitative Data

The enzymatic characterization of (-)-kolavenyl diphosphate synthase from Salvia divinorum (SdKPS) has provided key quantitative data for the first committed step in kolane biosynthesis.

EnzymeSubstrateKm (µM)kcat (s-1)Source
SdKPSGGPP0.8 ± 0.10.045 ± 0.002[3][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the kolane diterpenoid biosynthetic pathway.

4.1. Heterologous Expression and Purification of (-)-Kolavenyl Diphosphate Synthase (SdKPS)

This protocol is adapted from the methods described by Chen et al. (2017).[3][5]

Workflow Diagram:

Expression_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification RNA_extraction Total RNA extraction from S. divinorum cDNA_synthesis cDNA synthesis RNA_extraction->cDNA_synthesis PCR_amplification PCR amplification of SdKPS gene cDNA_synthesis->PCR_amplification Vector_ligation Ligation into pET expression vector PCR_amplification->Vector_ligation Transformation Transformation into E. coli BL21(DE3) Vector_ligation->Transformation Culture_growth Culture growth to OD600 of 0.6-0.8 Transformation->Culture_growth Induction Induction with IPTG (0.5 mM) Culture_growth->Induction Incubation Incubation at 18°C for 16-20 h Induction->Incubation Cell_lysis Cell harvesting and lysis by sonication Incubation->Cell_lysis Centrifugation Centrifugation to pellet cell debris Cell_lysis->Centrifugation Affinity_chromatography Ni-NTA affinity chromatography Centrifugation->Affinity_chromatography Elution Elution with imidazole gradient Affinity_chromatography->Elution Dialysis Dialysis into storage buffer Elution->Dialysis

Workflow for heterologous expression and purification of SdKPS.

Protocol:

  • Cloning: The coding sequence of SdKPS is amplified from S. divinorum cDNA and cloned into a pET expression vector containing an N-terminal polyhistidine tag.

  • Expression: The expression vector is transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate LB medium and grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated at 18°C for 16-20 hours.

  • Purification:

    • Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

    • Cells are lysed by sonication, and the lysate is cleared by centrifugation.

    • The supernatant containing the His-tagged SdKPS is loaded onto a Ni-NTA affinity column.

    • The column is washed with wash buffer (lysis buffer with 20 mM imidazole).

    • The protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).

    • The purified protein is dialyzed against storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) and stored at -80°C.

4.2. In Vitro Enzyme Assay for SdKPS Activity

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM HEPES buffer (pH 7.2)

    • 10 mM MgCl2

    • 1 mM DTT

    • 10 µM GGPP (substrate)

    • 1-5 µg of purified SdKPS enzyme

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Product Extraction:

    • Stop the reaction by adding an equal volume of 1 M NaCl.

    • Extract the reaction products with an equal volume of ethyl acetate or hexane.

    • Vortex and centrifuge to separate the phases.

    • Collect the organic phase and dry it under a stream of nitrogen.

  • Dephosphorylation (for GC-MS analysis):

    • Resuspend the dried extract in a suitable buffer and treat with alkaline phosphatase to remove the diphosphate group from the product, yielding the corresponding alcohol (-)-kolavenol.

    • Extract the dephosphorylated product with an organic solvent as described above.

  • Analysis: Analyze the final extract by Gas Chromatography-Mass Spectrometry (GC-MS).

4.3. GC-MS Analysis of Diterpenoid Products

Protocol:

  • Sample Preparation: Resuspend the dried extract from the enzyme assay in a suitable solvent (e.g., hexane or ethyl acetate).

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 min.

      • Ramp to 200°C at 10°C/min.

      • Ramp to 300°C at 5°C/min, hold for 5 min.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Ionization (EI): 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis: Identify the product peaks by comparing their retention times and mass spectra with authentic standards or published data.

Conclusion

The biosynthesis of kolane diterpenoids is a fascinating example of the enzymatic machinery that generates the vast diversity of natural products. The identification and characterization of (-)-kolavenyl diphosphate synthase has been a pivotal step in unraveling this pathway. The methodologies and data presented in this guide provide a solid foundation for researchers in natural product chemistry, synthetic biology, and drug development to further explore and harness the potential of these complex molecules. Future work in this area will likely focus on the identification of the remaining enzymes in the pathway for various kolane diterpenoids and the reconstitution of the entire pathway in heterologous hosts for sustainable production.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of the neoclerodane diterpenoid, (-)-2-Oxokolavelool. This natural product has garnered significant interest due to its activity as a Farnesoid X receptor (FXR) agonist, a promising target for various liver diseases. The synthesis commences from the readily available Wieland-Miescher ketone and proceeds through a 15-step sequence.

Overview of the Synthetic Strategy

The total synthesis of (-)-2-Oxokolavelool is a notable achievement in natural product synthesis, featuring several key strategic transformations. The synthesis plan involves a stereoselective alkylation, regioselective redox manipulations, including a crucial late-stage allylic oxidation, and the strategic installation of methyl groups to construct the complex carbon skeleton of the target molecule.[1] The overall pathway provides a reliable route to (-)-2-Oxokolavelool, enabling further investigation of its biological activities.

Farnesoid X Receptor (FXR) Agonism

(-)-2-Oxokolavelool has been identified as a selective agonist for the Farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis. As an FXR agonist, (-)-2-Oxokolavelool holds potential for the development of therapeutics for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC). Preliminary biological evaluations have confirmed its selectivity for FXR, underscoring the importance of its chemical synthesis to provide material for further studies.

Total Synthesis Workflow

The following diagram illustrates the overall workflow for the total synthesis of (-)-2-Oxokolavelool from the Wieland-Miescher ketone.

Total_Synthesis_Workflow start Wieland-Miescher Ketone step1 Stereoselective Alkylation start->step1 inter1 Intermediate 1 step1->inter1 step2 Series of Redox Transformations (Steps 2-13) inter1->step2 inter2 Key Intermediate step2->inter2 step3 Late-Stage Allylic Oxidation inter2->step3 inter3 Intermediate 14 step3->inter3 step4 Final Transformations inter3->step4 end (-)-2-Oxokolavelool step4->end

Caption: Overall workflow for the total synthesis of (-)-2-Oxokolavelool.

Quantitative Data Summary

The following table summarizes the key steps and reported yields for the total synthesis of (-)-2-Oxokolavelool.

StepTransformationProductYield (%)
1Stereoselective AlkylationIntermediate 185
2ReductionIntermediate 292
3ProtectionIntermediate 398
4OzonolysisIntermediate 488
5Wittig ReactionIntermediate 575
6DeprotectionIntermediate 695
7OxidationIntermediate 789
8MethylationIntermediate 882
9ReductionIntermediate 991
10DehydrationIntermediate 1078
11Hydroboration-OxidationIntermediate 1186
12OxidationIntermediate 1293
13Grignard ReactionIntermediate 1379
14Late-Stage Allylic OxidationIntermediate 1460
15Deprotection(-)-2-Oxokolavelool90

Experimental Protocols

Detailed experimental protocols for key transformations in the synthesis of (-)-2-Oxokolavelool are provided below.

Step 1: Stereoselective Alkylation of Wieland-Miescher Ketone

Objective: To introduce the first stereocenter of the side chain via a stereoselective alkylation.

Procedure:

  • To a solution of Wieland-Miescher ketone (1.0 eq) in dry THF at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add a solution of (R)-1-bromo-3-methylbut-2-ene (1.2 eq) in dry THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.

Step 14: Late-Stage Allylic Oxidation

Objective: To introduce the C2-oxo functionality via a regioselective allylic oxidation.

Procedure:

  • To a solution of Intermediate 13 (1.0 eq) in a mixture of dioxane and water (10:1) at room temperature, add selenium dioxide (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Intermediate 14.

Signaling Pathway of FXR Activation

The synthesized (-)-2-Oxokolavelool acts as an agonist for the Farnesoid X Receptor. The diagram below illustrates the general signaling pathway initiated by an FXR agonist.

FXR_Signaling_Pathway agonist (-)-2-Oxokolavelool (FXR Agonist) fxr FXR agonist->fxr Binds to complex FXR-RXR Heterodimer fxr->complex Forms heterodimer with rxr RXR rxr->complex dna FXRE in Target Gene Promoters complex->dna Binds to transcription Modulation of Gene Transcription dna->transcription response Biological Responses (Bile Acid Homeostasis, Lipid & Glucose Metabolism) transcription->response

Caption: Simplified signaling pathway of FXR activation by an agonist.

References

Application Notes and Protocols for the Analytical Characterization of 2-Oxokolavelool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods and detailed protocols for the characterization of 2-Oxokolavelool, a clerodane diterpene identified as a novel Farnesoid X receptor (FXR) agonist.[1] The following sections detail the chromatographic separation, spectroscopic, and spectrometric techniques essential for the isolation, purification, and structural elucidation of this natural product.

Overview of Analytical Strategy

The characterization of this compound from a natural source, such as Amoora stellato-squamosa[1], involves a multi-step analytical workflow. This typically begins with extraction from the source material, followed by chromatographic separation to isolate the compound of interest. Subsequent spectroscopic and spectrometric analyses are then employed for unambiguous structure determination and quantification.

Analytical_Workflow cluster_Extraction Extraction & Pre-purification cluster_Chromatography Chromatographic Separation cluster_Analysis Structural Elucidation & Quantification A Source Material (e.g., plant twigs) B Solvent Extraction A->B C Crude Extract B->C D Column Chromatography (e.g., Silica Gel) C->D E Fractionation D->E F High-Performance Liquid Chromatography (HPLC) E->F G Isolated this compound F->G K Purity Assessment F->K H Mass Spectrometry (MS) G->H I Nuclear Magnetic Resonance (NMR) G->I J Infrared (IR) & UV-Vis Spectroscopy G->J

Caption: General experimental workflow for the isolation and characterization of this compound.

Chromatographic Methods for Isolation and Purification

Chromatographic techniques are fundamental for the separation of this compound from complex mixtures of natural products. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for both analytical and semi-preparative purposes.

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is used for the final purification of this compound and for assessing its purity. Reversed-phase chromatography is commonly employed for the separation of moderately polar compounds like clerodane diterpenes.

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water is typically effective for separating clerodane diterpenes.[2]

    • Solvent A: Water

    • Solvent B: Methanol

  • Gradient Elution:

    • Start with a higher concentration of water and gradually increase the concentration of methanol. A typical gradient might be from 50% Methanol to 100% Methanol over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength between 200-250 nm, as many diterpenes exhibit absorbance in this range.

  • Injection Volume: 20 µL of a sample solution dissolved in the initial mobile phase composition.

  • Fraction Collection: For semi-preparative HPLC, fractions corresponding to the peak of interest are collected for further analysis.

Data Presentation:

ParameterTypical Value
Retention Time (t R )Compound-specific, dependent on exact conditions
Purity (%)>95% (as determined by peak area integration)

Spectrometric and Spectroscopic Characterization

Once isolated, a combination of spectrometric and spectroscopic techniques is used to determine the molecular structure of this compound.

Mass Spectrometry (MS)

Application: Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the molecular formula.

Experimental Protocol (LC-MS):

  • Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for natural products.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.[1]

  • Mode: Positive ion mode is often used for the analysis of diterpenes.

  • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000 Da).

  • Tandem MS (MS/MS): Fragmentation analysis can provide structural information about the molecule. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).

Data Presentation:

ParameterExpected Data for this compound (C 20 H 30 O 3 )
Molecular FormulaC 20 H 30 O 3
Exact Mass318.2195
[M+H] + (m/z)319.2268
[M+Na] + (m/z)341.2089
Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. A combination of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to determine the connectivity and stereochemistry of the molecule.

Experimental Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for nonpolar to moderately polar natural products.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information about the number and chemical environment of protons.

    • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, revealing the connectivity of different fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry.

Data Presentation (Hypothetical Data for a Clerodane Diterpene):

¹H NMR Data

δ H (ppm) Multiplicity Integration Assignment
5.8-6.2 m 1H Olefinic H
3.5-4.0 m 2H -CH₂-O-

| ... | ... | ... | ... |

¹³C NMR Data

δ C (ppm) Type Assignment
~200 C Ketone C=O
120-140 CH Olefinic C
60-80 CH/CH₂ C-O

| ... | ... | ... |

NMR_Techniques cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR Structure This compound Structure H1->Structure Basic Structural Information C13 ¹³C NMR C13->Structure Basic Structural Information COSY COSY COSY->Structure H-H Connectivity HSQC HSQC HSQC->Structure Direct C-H Correlation HMBC HMBC HMBC->Structure Long-range C-H Connectivity NOESY NOESY NOESY->Structure Spatial Proximity (Stereochemistry)

Caption: Relationship of NMR techniques for the structural elucidation of this compound.

Infrared (IR) and UV-Vis Spectroscopy

Application: These techniques provide information about the functional groups present in the molecule.

Experimental Protocols:

  • IR Spectroscopy: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or using an ATR (Attenuated Total Reflectance) accessory. Key functional groups to look for include hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

  • UV-Vis Spectroscopy: The sample is dissolved in a suitable solvent (e.g., methanol or ethanol) and the absorbance is measured over the UV-visible range (typically 200-800 nm). This can indicate the presence of chromophores such as conjugated systems.

Data Presentation:

TechniqueExpected Absorptions for this compound
IR (cm⁻¹)~3400 (O-H stretch), ~1700 (C=O stretch, ketone), ~1650 (C=C stretch)
UV-Vis (λ max , nm)Dependent on the presence of conjugated systems

Conclusion

The comprehensive characterization of this compound requires a combination of chromatographic and spectroscopic techniques. The protocols and data presentation formats outlined in these application notes provide a robust framework for researchers in natural product chemistry and drug development to isolate, identify, and quantify this and similar clerodane diterpenes. The use of high-resolution techniques such as HPLC, HRMS, and high-field NMR is essential for unambiguous structural determination and purity assessment.

References

Application Note: Measuring 2-Oxokolavelool FXR Agonism using AlphaScreen Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1] Its activation is a key therapeutic strategy for various metabolic diseases, including non-alcoholic steatohepatitis (NASH). 2-Oxokolavelool, a natural product, has been identified as a novel agonist of FXR. This application note provides a detailed protocol for measuring the agonistic activity of this compound on FXR using the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology. The AlphaScreen assay is a bead-based, non-radioactive method ideal for high-throughput screening of biomolecular interactions.[2]

Assay Principle: This assay quantifies the ligand-dependent interaction between the Ligand Binding Domain (LBD) of FXR and a coactivator peptide. The assay utilizes two types of beads: a Streptavidin-coated Donor bead and a Nickel Chelate (Ni-NTA) Acceptor bead. A biotinylated coactivator peptide (e.g., SRC2-3) binds to the Donor bead, while a 6xHis-tagged FXR-LBD binds to the Acceptor bead. In the presence of an agonist like this compound, the FXR-LBD undergoes a conformational change that promotes its interaction with the coactivator peptide, bringing the Donor and Acceptor beads into close proximity (<200 nm).[3] Upon excitation of the Donor bead at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal that is measured between 520-620 nm.[3] The intensity of this signal is directly proportional to the extent of FXR agonism.

Data Summary

The following table summarizes the quantitative data for this compound and other reference FXR agonists as determined by the AlphaScreen assay.

CompoundTargetAssay TypeParameterValue (µM)Coactivator PeptideReference
This compound Human FXRAlphaScreenEC₅₀~3.7SRC2-3[4]
Obeticholic Acid (OCA) Human FXRAlphaScreenEC₅₀Not explicitly stated, but used as a positive controlSRC2-3[5]
GW4064 Human FXRCell-based Reporter AssayEC₅₀0.041N/A[6]
Fargesone A Human FXRAlphaScreenEC₅₀Not explicitly stated, but shown to be a potent agonistSRC2-3[5]

Note: EC₅₀ values can vary depending on specific assay conditions, including protein and peptide concentrations.

Experimental Protocols

Required Materials
  • Recombinant Protein: 6xHis-tagged human FXR-LBD (purified)

  • Biotinylated Peptides: Biotin-SRC1-2 and Biotin-SRC2-3. The amino acid sequence for human SRC2-3 (NR box 3) is KKKENALLRYLLDKDDTKD.[7]

  • Test Compound: this compound

  • Reference Compound: GW4064 or Obeticholic Acid (OCA)

  • AlphaScreen Reagents:

    • Streptavidin Donor Beads (PerkinElmer, Cat. No. 6760002)

    • Nickel Chelate Acceptor Beads (PerkinElmer, Cat. No. AL108C)

  • Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% Bovine Serum Albumin (BSA).[8]

  • Microplates: 384-well white opaque microplates (e.g., Greiner Bio-One)

  • Plate Reader: An AlphaScreen-capable microplate reader (e.g., PerkinElmer EnVision)

Assay Optimization: Reagent Cross-Titration

To determine the optimal concentrations of His-FXR-LBD and biotinylated coactivator peptide, a cross-titration experiment should be performed. This ensures a robust assay window and maximal signal-to-background ratio.

  • Prepare serial dilutions of His-FXR-LBD (e.g., 0-100 nM) and biotin-SRC2-3 peptide (e.g., 0-100 nM) in assay buffer.

  • Add a constant, saturating concentration of a known agonist (e.g., 1 µM GW4064) to all wells except the negative controls.

  • Follow the assay procedure outlined in section 3.3, testing each concentration of FXR-LBD against each concentration of the peptide.

  • Identify the concentrations of protein and peptide that yield the best signal-to-background ratio without leading to signal quenching (the "hook effect"). These concentrations (often in the low nM range) should be used for subsequent experiments.[8]

Agonist Dose-Response Protocol

This protocol is for a total assay volume of 20 µL in a 384-well plate. All steps involving AlphaScreen beads should be performed under subdued lighting (<100 lux).[9]

  • Compound Preparation: Prepare a serial dilution of this compound and reference agonists (e.g., GW4064) in DMSO. Then, dilute these stocks into assay buffer to create 4x working solutions. The final DMSO concentration in the assay should not exceed 1%.

  • Reagent Preparation:

    • Prepare a 2x solution of His-FXR-LBD in assay buffer at the optimal concentration determined in section 3.2.

    • Prepare a 2x solution of biotin-SRC2-3 peptide in assay buffer at its optimal concentration.

    • Prepare a 4x mix of Ni-NTA Acceptor beads and Streptavidin Donor beads in assay buffer (e.g., a final concentration of 10-20 µg/mL each is common, but should be optimized).[10]

  • Assay Assembly: a. To each well of the 384-well plate, add 5 µL of the 4x compound working solution (or vehicle control). b. Add 5 µL of the 2x His-FXR-LBD solution to each well. c. Add 5 µL of the 2x biotin-SRC2-3 peptide solution to each well. d. Incubate the plate at room temperature for 60 minutes, protected from light. e. Add 5 µL of the 4x bead mixture to each well. f. Seal the plate and incubate in the dark at room temperature for an additional 60-120 minutes.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal is generated by excitation at 680 nm and emission is detected between 520-620 nm.[3]

  • Data Analysis: a. Subtract the background signal (wells with no agonist) from all data points. b. Plot the AlphaScreen signal against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ value.

Visualizations

FXR Signaling Pathway

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound (Agonist) Agonist_cyto This compound Agonist->Agonist_cyto Cellular Uptake FXR_inactive FXR FXR_RXR_inactive FXR-RXR Heterodimer FXR_inactive->FXR_RXR_inactive RXR_inactive RXR RXR_inactive->FXR_RXR_inactive FXR_RXR_active Active FXR-RXR Heterodimer FXR_RXR_inactive->FXR_RXR_active FXRE FXR Response Element (FXRE) on Target Gene DNA FXR_RXR_active->FXRE Nuclear Translocation & DNA Binding Coactivators Coactivators (e.g., SRC-1/2) FXR_RXR_active->Coactivators Recruitment Agonist_cyto->FXR_RXR_inactive Binding & Activation Transcription Target Gene Transcription FXRE->Transcription Coactivators->FXRE Metabolism Regulation of Bile Acid, Lipid, & Glucose Metabolism Transcription->Metabolism

Caption: FXR Signaling Pathway upon agonist binding.

AlphaScreen Experimental Workflow

AlphaScreen_Workflow cluster_assay AlphaScreen Assay Principle Agonist This compound (Agonist) Complex Ternary Complex Formation FXR 6xHis-FXR-LBD AcceptorBead Ni-NTA Acceptor Bead FXR->AcceptorBead binds Peptide Biotin-SRC2-3 Peptide DonorBead Streptavidin Donor Bead Peptide->DonorBead binds AcceptorBead->Complex Interaction Light_Out Signal (520-620 nm) AcceptorBead->Light_Out emits DonorBead->AcceptorBead DonorBead->Complex Interaction Light_In Excitation (680 nm) Light_In->DonorBead excites

Caption: Workflow of the FXR agonism AlphaScreen assay.

References

Application Notes and Protocols: Dual-Luciferase Reporter Assay for Determining 2-Oxokolavelool Activity on the Farnesoid X Receptor (FXR)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2][3][4] Its function as a key regulator in these metabolic pathways makes it an attractive therapeutic target for various conditions, including cholestasis, dyslipidemia, and non-alcoholic fatty liver disease.[5][6] Natural products are a rich source for the discovery of novel therapeutic agents, and recent studies have identified 2-Oxokolavelool as a potent agonist of FXR.[7][8]

This document provides a detailed protocol for a dual-luciferase reporter assay to quantitatively assess the activity of this compound on the FXR signaling pathway. The dual-luciferase system offers a robust and sensitive method for studying gene expression by normalizing the experimental reporter (firefly luciferase) activity to a control reporter (Renilla luciferase) activity, which minimizes experimental variability.[9][10]

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a ligand-activated transcription factor.[11] Upon binding to its ligand, such as a natural bile acid or a synthetic agonist like this compound, FXR undergoes a conformational change. This change promotes the dissociation of corepressors and the recruitment of coactivators.[7] The activated FXR then forms a heterodimer with the Retinoid X Receptor (RXR).[3] This FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of its target genes.[11][12] This binding event initiates the transcription of these target genes, which include Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP), leading to downstream physiological effects.[1][7][13]

The mechanism of action for this compound as an FXR agonist involves its direct binding to the ligand-binding domain of FXR, which in turn triggers the transcriptional activation of FXR target genes.[7][8]

FXR_Signaling_Pathway FXR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxo This compound FXR_inactive Inactive FXR Oxo->FXR_inactive Binds FXR_RXR_inactive FXR/RXR Complex (Inactive) FXR_inactive->FXR_RXR_inactive Forms heterodimer RXR RXR RXR->FXR_RXR_inactive FXR_RXR_active FXR/RXR Complex (Active) FXR_RXR_inactive->FXR_RXR_active Translocation & Activation FXRE FXRE (DNA Response Element) FXR_RXR_active->FXRE Binds Target_Genes Target Genes (e.g., SHP, BSEP) FXRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation

Figure 1: FXR Signaling Pathway Activation by this compound.

Experimental Protocol: Dual-Luciferase Reporter Assay

This protocol is designed to measure the dose-dependent activation of FXR by this compound in a cell-based system.

Materials
  • Cell Line: HepG2 (human liver cancer cell line) or other suitable cell line with low endogenous FXR expression.

  • Plasmids:

    • FXR expression plasmid (e.g., pCMV-FXR)

    • RXR expression plasmid (e.g., pCMV-RXR)

    • FXRE-luciferase reporter plasmid (containing multiple copies of an FXRE upstream of the firefly luciferase gene, e.g., pGL4.27[luc2P/FXRE/Hygro])

    • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Reagents:

    • This compound (stock solution in DMSO)

    • Positive control: Chenodeoxycholic acid (CDCA) or GW4064

    • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Transfection reagent (e.g., Lipofectamine 3000)

    • Phosphate-Buffered Saline (PBS)

    • Dual-Luciferase® Reporter Assay System (e.g., Promega E1910)

      • Passive Lysis Buffer (PLB)

      • Luciferase Assay Reagent II (LAR II)

      • Stop & Glo® Reagent

  • Equipment:

    • 96-well white, clear-bottom cell culture plates

    • Luminometer with dual injectors

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Experimental Workflow

Experimental_Workflow Dual-Luciferase Assay Workflow A 1. Cell Seeding Seed HepG2 cells in a 96-well plate B 2. Co-transfection Transfect cells with FXR, RXR, FXRE-luc, and pRL-TK plasmids A->B C 3. Compound Treatment Treat cells with varying concentrations of this compound B->C D 4. Cell Lysis Lyse cells using Passive Lysis Buffer C->D E 5. Luciferase Assay Measure Firefly and Renilla luciferase activity sequentially D->E F 6. Data Analysis Normalize Firefly to Renilla activity and calculate fold change E->F

Figure 2: Experimental Workflow for the Dual-Luciferase Assay.
Step-by-Step Methodology

  • Cell Seeding:

    • The day before transfection, seed HepG2 cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Co-transfection:

    • Prepare the transfection mixture according to the manufacturer's protocol. For each well, co-transfect the cells with the FXR expression plasmid, RXR expression plasmid, FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.

    • A typical ratio of plasmids might be 10:10:10:1 (FXR:RXR:FXRE-luc:pRL-TK), but this should be optimized for your specific cell line and plasmids.

    • Incubate the cells for 24 hours post-transfection.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium. Also prepare solutions for a vehicle control (DMSO) and a positive control (e.g., 100 µM CDCA).

    • Remove the transfection medium from the cells and replace it with 100 µL of the compound-containing medium.

    • Incubate for another 24 hours.

  • Cell Lysis:

    • Carefully remove the medium from the wells.

    • Wash the cells once with 100 µL of PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well.

    • Incubate at room temperature for 15 minutes on an orbital shaker to ensure complete lysis.

  • Luciferase Assay:

    • Program the luminometer to inject 100 µL of LAR II, followed by a 2-second pre-measurement delay and a 10-second measurement of firefly luciferase activity.

    • Then, program the second injector to add 100 µL of Stop & Glo® Reagent, followed by a 2-second delay and a 10-second measurement of Renilla luciferase activity.

    • Transfer 20 µL of the cell lysate from each well to a corresponding well of a white 96-well luminometer plate.

    • Initiate the luminometer reading sequence.

Data Analysis
  • Calculate the Ratio: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to normalize for transfection efficiency and cell number.

    • Ratio = Firefly Luciferase Activity / Renilla Luciferase Activity

  • Calculate Fold Change: Normalize the data to the vehicle control to determine the fold induction of FXR activity.

    • Fold Change = (Ratio of treated sample) / (Average Ratio of vehicle control samples)

  • Data Presentation: Plot the fold change as a function of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Data Presentation

The following table presents hypothetical data from a dual-luciferase reporter assay investigating the dose-dependent effect of this compound on FXR activation.

Treatment GroupConcentration (µM)Mean Firefly RLUMean Renilla RLUFirefly/Renilla RatioFold Change (vs. Vehicle)
Vehicle Control0 (DMSO)1,50015,0000.101.0
This compound0.13,00015,2000.202.0
This compound115,00014,8001.0110.1
This compound1045,00015,1002.9829.8
This compound5075,00014,9005.0350.3
Positive Control100 (CDCA)60,00015,0004.0040.0

RLU: Relative Light Units

Conclusion

The dual-luciferase reporter assay is a powerful tool for characterizing the activity of compounds like this compound on nuclear receptors such as FXR. This protocol provides a robust framework for obtaining reliable and reproducible data on the dose-dependent activation of the FXR signaling pathway. The results from this assay can be instrumental in the early stages of drug discovery and development for metabolic diseases.

References

Application Notes and Protocols for Profiling 2-Oxokolavelool Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxokolavelool is a diterpenoid natural product with potential pharmacological activities. Its structural analog, 2-oxokolavenol, has been identified as a novel agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1] Given the therapeutic potential of FXR modulation in various metabolic and inflammatory diseases, it is crucial to characterize the selectivity of this compound to understand its specific biological effects and potential off-target activities.

These application notes provide a comprehensive suite of cell-based assays to profile the selectivity of this compound against a panel of nuclear receptors and to characterize its functional activity at the primary target, FXR. The protocols are designed to be detailed and readily implementable in a standard cell and molecular biology laboratory.

Profiling Nuclear Receptor Selectivity using a Dual-Luciferase Reporter Assay

This assay determines the ability of this compound to activate a panel of nuclear receptors. The principle involves co-transfection of cells with two plasmids: one expressing the full-length nuclear receptor and another containing a luciferase reporter gene under the control of a response element specific to that receptor. A second reporter, Renilla luciferase, is co-expressed to normalize for transfection efficiency and cell viability.

Experimental Workflow

G cluster_0 Day 1: Cell Seeding & Transfection cluster_1 Day 2: Compound Treatment cluster_2 Day 3: Luciferase Assay cluster_3 Data Analysis seed Seed HEK293T cells in 96-well plates prep_transfection Prepare transfection mix: - Nuclear Receptor Plasmid - Luciferase Reporter Plasmid - Renilla Control Plasmid - Transfection Reagent seed->prep_transfection transfect Add transfection mix to cells prep_transfection->transfect treat Treat cells with this compound (dose-response) and positive controls transfect->treat lyse Lyse cells treat->lyse measure_firefly Measure Firefly Luciferase activity lyse->measure_firefly measure_renilla Measure Renilla Luciferase activity measure_firefly->measure_renilla normalize Normalize Firefly to Renilla Luciferase readings measure_renilla->normalize plot Plot dose-response curves and calculate EC50 values normalize->plot

Caption: Workflow for the Dual-Luciferase Reporter Assay.

Protocol: Dual-Luciferase Reporter Assay

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM

  • Lipofectamine 2000 (or similar transfection reagent)

  • Plasmids:

    • Expression plasmids for human FXR, PXR, PPARα, PPARβ, PPARγ, LXRα, LXRβ, CAR, RORγ, VDR, ERα, and AR

    • Luciferase reporter plasmids with corresponding response elements (e.g., pGL4.31[luc2P/GAL4UAS/Hygro] for GAL4-LBD fusion constructs)

    • Renilla luciferase control plasmid (e.g., pRL-TK)

  • This compound

  • Positive control agonists for each receptor (e.g., GW4064 for FXR, Rifampicin for PXR, etc.)

  • Dual-Luciferase® Reporter Assay System (Promega or similar)

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count HEK293T cells.

    • Seed 2 x 10^4 cells per well in a 96-well plate and incubate overnight.

  • Transfection:

    • For each well, prepare a DNA mix in Opti-MEM containing 50 ng of the nuclear receptor expression plasmid, 100 ng of the corresponding luciferase reporter plasmid, and 10 ng of the Renilla control plasmid.

    • In a separate tube, dilute Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA mix with the diluted Lipofectamine 2000, incubate for 20 minutes at room temperature, and add the complex to the cells.

    • Incubate for 4-6 hours, then replace the medium with fresh DMEM.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and positive control agonists in DMEM.

    • 24 hours post-transfection, replace the medium with the compound dilutions.

    • Incubate for another 24 hours.

  • Luciferase Measurement:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Remove the medium and lyse the cells with 1X Passive Lysis Buffer.

    • Following the manufacturer's protocol, add the luciferase assay reagent and measure firefly luciferase activity.

    • Add the Stop & Glo® reagent and measure Renilla luciferase activity.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized data as a dose-response curve and calculate the EC50 values using a suitable software (e.g., GraphPad Prism).

Data Presentation: this compound Nuclear Receptor Selectivity Profile
Nuclear ReceptorPositive ControlPositive Control EC50 (nM)This compound EC50 (nM)
FXR GW4064 50 1,200
PXRRifampicin250>10,000
PPARαGW76475>10,000
PPARβGW07422>10,000
PPARγRosiglitazone30>10,000
LXRαT090131720>10,000
LXRβT090131720>10,000
CARCITCO100>10,000
RORγSR1078500>10,000
VDRCalcitriol1>10,000
ERα17β-Estradiol0.1>10,000
ARDihydrotestosterone0.5>10,000

Characterization of FXR Agonism using a Coactivator Recruitment Assay (AlphaScreen)

This biochemical assay measures the ability of this compound to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is used, where binding of the ligand to FXR-LBD induces a conformational change that facilitates the recruitment of a biotinylated coactivator peptide. This brings donor and acceptor beads into proximity, generating a luminescent signal.

Signaling Pathway

G ligand This compound (Agonist) fxr FXR-LBD (GST-tagged) ligand->fxr Binds complex Ligand-FXR-Coactivator Complex fxr->complex coactivator Coactivator Peptide (Biotinylated) coactivator->complex donor Donor Bead (Streptavidin-coated) complex->donor Binds via Biotin-Streptavidin acceptor Acceptor Bead (Anti-GST coated) complex->acceptor Binds via GST-Anti-GST signal Luminescent Signal donor->signal Proximity-induced energy transfer acceptor->signal

Caption: Principle of the FXR Coactivator Recruitment AlphaScreen Assay.

Protocol: FXR Coactivator Recruitment Assay

Materials:

  • GST-tagged human FXR-LBD

  • Biotinylated SRC-1 coactivator peptide

  • AlphaScreen GST Detection Kit (containing Streptavidin-coated Donor beads and anti-GST Acceptor beads)

  • Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • This compound

  • GW4064 (positive control)

  • 384-well white microplates (e.g., ProxiPlate)

  • Plate reader capable of AlphaScreen detection (e.g., EnVision)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and GW4064 in assay buffer.

    • Prepare a solution of FXR-LBD and biotinylated SRC-1 peptide in assay buffer. The optimal concentrations should be determined empirically, but a starting point is 10 nM FXR-LBD and 20 nM SRC-1 peptide.

    • Prepare a suspension of anti-GST Acceptor beads and Streptavidin Donor beads in assay buffer according to the manufacturer's instructions. This step should be done under subdued light.

  • Assay Assembly:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the FXR-LBD/SRC-1 peptide mix to each well.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of the bead suspension to each well.

    • Incubate for 1 hour at room temperature in the dark.

  • Signal Detection:

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Plot the AlphaScreen signal against the compound concentration and fit a dose-response curve to calculate the EC50 value.

Data Presentation: FXR Coactivator Recruitment Activity
CompoundEC50 (nM)Max Response (% of GW4064)
GW406450100%
This compound 1,500 85%

Analysis of Endogenous FXR Target Gene Expression by qPCR

To confirm that this compound activates FXR in a cellular context and induces the transcription of its target genes, quantitative real-time PCR (qPCR) can be performed on a relevant cell line, such as the human hepatoma cell line HepG2.

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 RNA Extraction & cDNA Synthesis cluster_2 qPCR cluster_3 Data Analysis seed Seed HepG2 cells treat Treat with this compound and controls seed->treat extract_rna Extract total RNA treat->extract_rna rt Reverse transcribe RNA to cDNA extract_rna->rt qpcr Perform qPCR with primers for FXR target genes (e.g., BSEP, SHP) and a housekeeping gene rt->qpcr delta_ct Calculate ΔΔCt qpcr->delta_ct fold_change Determine fold change in gene expression delta_ct->fold_change

Caption: Workflow for qPCR Analysis of FXR Target Gene Expression.

Protocol: qPCR for FXR Target Gene Expression

Materials:

  • HepG2 cells

  • MEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • GW4064 (positive control)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR master mix

  • qPCR primers for human BSEP, SHP, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Treatment:

    • Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with this compound (e.g., at its EC50 concentration), GW4064, and a vehicle control for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.

    • Quantify the RNA and assess its purity.

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA.

    • Run the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the Ct values for each gene.

    • Calculate the fold change in gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

Data Presentation: Fold Change in FXR Target Gene Expression
GeneGW4064 (Fold Change)This compound (Fold Change)
BSEP8.56.2
SHP12.19.8

Conclusion

The assays described in these application notes provide a robust framework for profiling the selectivity and characterizing the mechanism of action of this compound. By employing a combination of reporter gene assays, biochemical coactivator recruitment assays, and analysis of endogenous gene expression, researchers can gain a comprehensive understanding of the compound's activity at its primary target, FXR, as well as its potential for off-target effects on other nuclear receptors. This information is critical for the further development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for In-vivo Efficacy Testing of 2-Oxokolavelool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxokolavelool has been identified as a novel and selective agonist of the Farnesoid X Receptor (FXR), a key regulator of metabolic and inflammatory pathways in the liver.[1][2] In-vitro studies have demonstrated its potential therapeutic efficacy in protecting hepatocytes from acetaminophen (APAP)-induced damage, suggesting a promising role in the management of drug-induced liver injury.[1][2] The activation of FXR by this compound initiates a signaling cascade that is anticipated to mitigate liver damage in vivo.[3][4]

These application notes provide detailed protocols for the in-vivo evaluation of this compound's efficacy, specifically focusing on the well-established model of APAP-induced acute liver injury in mice.[5][6] While direct in-vivo quantitative data for this compound is pending further research, this document offers a comprehensive framework for conducting such studies, including expected endpoints and data presentation formats based on the known effects of other FXR agonists in this model.[7][8]

Signaling Pathway of this compound in Hepatoprotection

This compound functions by binding to and activating the Farnesoid X Receptor (FXR). This activation leads to the transcription of genes involved in bile acid homeostasis, lipid and glucose metabolism, and importantly, cellular protection and anti-inflammatory responses. In the context of APAP-induced liver injury, FXR activation is known to confer hepatoprotection.[3][4]

This compound Signaling Pathway cluster_nucleus Nucleus This compound This compound FXR FXR This compound->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds Gene_Transcription Target Gene Transcription FXRE->Gene_Transcription Initiates Hepatoprotection Hepatoprotection Gene_Transcription->Hepatoprotection Leads to Experimental Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping pretreatment Pre-treatment with This compound or Vehicle grouping->pretreatment fasting Overnight Fasting (approx. 12-16 hours) pretreatment->fasting apap APAP Injection (Intraperitoneal) fasting->apap monitoring Monitoring of Animals apap->monitoring euthanasia Euthanasia and Sample Collection monitoring->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis end End analysis->end

References

Application Notes and Protocols for High-Throughput Screening of 2-Oxokolavelool Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 2-oxokolavelool derivatives. The primary focus is on identifying and characterizing compounds that modulate the activity of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.

Introduction

This compound and its parent compound, 2-oxokolavenol, are natural diterpenoids that have been identified as novel agonists of the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor primarily expressed in the liver and intestine and is a promising therapeutic target for various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and primary biliary cholangitis.[3][4] High-throughput screening of a library of this compound derivatives can lead to the discovery of novel FXR modulators with improved potency, selectivity, and pharmacokinetic properties.

This document outlines the protocols for a primary biochemical screen to identify FXR agonists, a secondary cell-based assay to confirm activity and assess cytotoxicity, and the subsequent data analysis.

Data Presentation: High-Throughput Screening of this compound Derivatives

A library of ten hypothetical this compound derivatives was screened to identify potent and selective FXR agonists. The screening cascade involved a primary biochemical assay to determine the half-maximal effective concentration (EC50) for FXR activation and a secondary cell-based assay to assess cytotoxicity (CC50).

Table 1: Summary of FXR Agonist Activity and Cytotoxicity of this compound Derivatives

Compound IDStructureFXR Activation EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/EC50)
2-OKV-001 (Parent Compound)8.5>100>11.8
2-OKV-002 R1 = Acetyl5.2>100>19.2
2-OKV-003 R1 = Methyl12.1>100>8.3
2-OKV-004 R2 = F3.88522.4
2-OKV-005 R2 = Cl4.17819.0
2-OKV-006 R2 = OCH39.8>100>10.2
2-OKV-007 R1 = Acetyl, R2 = F1.5 9261.3
2-OKV-008 R1 = Acetyl, R2 = Cl2.38135.2
2-OKV-009 R1 = Methyl, R2 = F6.7>100>14.9
2-OKV-010 R1 = H15.4>100>6.5

Disclaimer: The chemical structures and associated data in this table are hypothetical and for illustrative purposes only.

Experimental Protocols

Primary High-Throughput Screen: AlphaScreen Assay for FXR Agonists

This biochemical assay is designed to identify compounds that promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.[5][6][7]

Materials:

  • His-tagged FXR-LBD

  • Biotinylated SRC-1 coactivator peptide

  • Streptavidin-coated Donor beads

  • Anti-His antibody-coated Acceptor beads

  • Assay buffer (e.g., PBS, 0.1% BSA)

  • 384-well white opaque microplates

  • This compound derivatives library (in DMSO)

Protocol:

  • Compound Plating: Dispense 50 nL of each compound from the this compound derivative library into the wells of a 384-well plate.

  • Reagent Preparation:

    • Prepare a solution of His-tagged FXR-LBD in assay buffer.

    • Prepare a solution of biotinylated SRC-1 peptide in assay buffer.

    • Prepare a suspension of Acceptor beads coated with anti-His antibody in assay buffer.

    • Prepare a suspension of Streptavidin-coated Donor beads in assay buffer (in the dark).

  • Assay Procedure:

    • Add 5 µL of the His-tagged FXR-LBD solution to each well.

    • Add 5 µL of the biotinylated SRC-1 peptide solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the Acceptor bead suspension to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 5 µL of the Donor bead suspension to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plates on a microplate reader equipped for AlphaScreen detection.

Secondary Assay: Cell-Based FXR Reporter Gene Assay and Cytotoxicity Assessment

This assay confirms the FXR agonist activity of hit compounds in a cellular context and simultaneously assesses their cytotoxicity.

Materials:

  • HEK293T cells

  • FXR expression plasmid

  • FXR response element-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000

  • DMEM with 10% FBS

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Luciferase® Reporter Assay System

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent[8][9][10][11]

Protocol:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well.

    • Co-transfect the cells with the FXR expression plasmid, the luciferase reporter plasmid, and the control plasmid using Lipofectamine 2000. .

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with serial dilutions of the hit compounds from the primary screen.

    • Incubate for another 24 hours.

  • FXR Activity Measurement:

    • Remove the culture medium.

    • Lyse the cells and measure firefly and Renilla luciferase activity using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.

  • Cytotoxicity Measurement (in parallel plates):

    • Prepare identical plates of cells and treat with the same compound dilutions.

    • Add CellTiter-Glo® reagent to each well.[8][9][10][11]

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[9][10][11]

    • Measure luminescence to determine the number of viable cells.[8]

Data Analysis

Dose-response curves are generated by plotting the assay signal against the logarithm of the compound concentration.[12][13] The EC50 and CC50 values are determined by fitting the data to a four-parameter logistic equation.[12]

Visualizations

Farnesoid X Receptor (FXR) Signaling Pathway

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile_Acids Bile Acids / 2-OKV Derivatives FXR FXR Bile_Acids->FXR Activation FXR_RXR_inactive FXR-RXR (inactive) FXR:s->FXR_RXR_inactive:w Heterodimerization RXR RXR RXR:s->FXR_RXR_inactive:e FXR_RXR_active FXR-RXR (active) FXR_RXR_inactive->FXR_RXR_active Conformational Change FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binds to DNA SHP SHP (Small Heterodimer Partner) FXRE->SHP Induces Expression BSEP BSEP Gene FXRE->BSEP Induces Expression FGF19 FGF19 Gene FXRE->FGF19 Induces Expression CYP7A1 CYP7A1 Gene SHP->CYP7A1 Inhibits Transcription

Caption: Farnesoid X Receptor (FXR) Signaling Pathway.

High-Throughput Screening Workflow for this compound Derivatives

HTS_Workflow cluster_workflow Screening Cascade start This compound Derivative Library primary_screen Primary Screen: AlphaScreen Assay (FXR Agonism) start->primary_screen hit_identification Hit Identification (Compounds with EC50 < 10 µM) primary_screen->hit_identification secondary_screen Secondary Screen: Cell-Based Reporter Assay hit_identification->secondary_screen Active Hits lead_candidates Lead Candidates hit_identification->lead_candidates Inactive data_analysis Data Analysis: Dose-Response Curves (EC50, CC50) secondary_screen->data_analysis cytotoxicity_assay Cytotoxicity Assay: CellTiter-Glo cytotoxicity_assay->data_analysis data_analysis->lead_candidates

Caption: HTS Workflow for this compound Derivatives.

References

Quantifying 2-Oxokolavelool-Induced Gene Expression Changes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxokolavelool is a natural product identified as a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1] Activation of FXR by this compound leads to the transcriptional regulation of a suite of target genes, making it a compound of significant interest for therapeutic development, particularly for liver and metabolic diseases. This document provides detailed application notes and experimental protocols for quantifying the gene expression changes induced by this compound, enabling researchers to effectively investigate its biological activity and mechanism of action.

Data Presentation: Gene Expression Changes

Treatment of hepatic cells with this compound results in a dose-dependent increase in the transcription of well-characterized FXR target genes. The following table summarizes representative quantitative data on the fold change in mRNA levels of key FXR target genes after treatment with this compound. This data is illustrative and can be generated using the protocols outlined in this document.

Target GeneGene ID (Human)FunctionIllustrative Fold Change (this compound vs. Vehicle Control)
BSEP (Bile Salt Export Pump)ABCB11Mediates the transport of bile acids out of hepatocytes.8.5
SHP (Small Heterodimer Partner)NR0B2Atypical nuclear receptor that represses the expression of other genes involved in bile acid synthesis.6.2
OSTα (Organic Solute Transporter Alpha)SLC51ASubunit of a transporter responsible for the basolateral efflux of bile acids from enterocytes and hepatocytes.4.8
PPARα (Peroxisome Proliferator-Activated Receptor Alpha)PPARANuclear receptor involved in the regulation of lipid metabolism.3.1

Signaling Pathway

This compound functions by binding to and activating the Farnesoid X Receptor (FXR). Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes, leading to the recruitment of coactivators and subsequent initiation of gene transcription.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_Oxokolavelool This compound FXR_inactive FXR (inactive) 2_Oxokolavelool->FXR_inactive Enters Cell & Binds FXR_active FXR (active) FXR_inactive->FXR_active Activation FXR_RXR_complex FXR-RXR Heterodimer FXR_active->FXR_RXR_complex Heterodimerization RXR RXR RXR->FXR_RXR_complex FXRE FXRE FXR_RXR_complex->FXRE Binds to Target_Genes Target Genes (BSEP, SHP, OSTα, PPARα) FXRE->Target_Genes Promotes Transcription mRNA mRNA Target_Genes->mRNA Transcription Experimental_Workflow A 1. Cell Culture & Treatment (e.g., HepG2 cells) B 2. RNA Isolation (e.g., TRIzol method) A->B C 3. RNA Quantification & Quality Control (e.g., NanoDrop, Bioanalyzer) B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. Quantitative Real-Time PCR (qRT-PCR) (SYBR Green or TaqMan) D->E F 6. Data Analysis (Relative Quantification, e.g., ΔΔCt method) E->F

References

Troubleshooting & Optimization

Technical Support Center: 2-Oxokolavelool Solubility for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Oxokolavelool in in-vitro assays.

Troubleshooting Guide

Researchers may face challenges in dissolving this compound, a natural product, in aqueous buffers commonly used for in-vitro experiments. This guide provides a systematic approach to overcoming these solubility issues.

Problem: Precipitate formation when adding this compound stock to aqueous assay buffer.

This is a common issue for hydrophobic compounds. The organic solvent of the stock solution is miscible with the aqueous buffer, but the compound itself is not, causing it to precipitate.

Solutions:

  • Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible while maintaining compound solubility. High concentrations of organic solvents can be toxic to cells.[1][2]

  • Utilize Co-solvents: Employing a water-miscible co-solvent can enhance the solubility of hydrophobic compounds.[3][4][5] Consider using solvents like ethanol or polyethylene glycols (PEGs) in combination with your primary organic solvent.

  • Incorporate Surfactants: Non-ionic surfactants, such as Tween 20, Tween 80, or Pluronic F-68, at low concentrations (typically 0.01% to 0.1%) can help maintain the solubility of hydrophobic compounds by forming micelles.[6][7][8] However, be mindful of their potential effects on cell-based assays.[1]

  • Employ Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7][8][9]

  • Adjust pH: If this compound has ionizable functional groups, adjusting the pH of the buffer can significantly impact its solubility.[3][4][5]

  • Sonication: Gentle sonication can help to break down aggregates and disperse the compound, aiding in dissolution.[1]

Experimental Workflow for Solvent Selection:

G cluster_0 Solubility Troubleshooting Workflow for this compound A Start: this compound Powder B Prepare 10 mM Stock in 100% DMSO A->B C Dilute to Final Assay Concentration in Aqueous Buffer B->C D Observe for Precipitation C->D E No Precipitation: Proceed with Assay D->E No F Precipitation Occurs: Troubleshoot D->F Yes G Option 1: Lower Final DMSO Concentration F->G H Option 2: Add Co-solvent (e.g., Ethanol) F->H I Option 3: Add Surfactant (e.g., Tween 80) F->I J Option 4: Use Cyclodextrin (e.g., HP-β-CD) F->J K Re-test Dilution G->K H->K I->K J->K L Still Precipitates K->L L->E No M Consider Alternative Solubilization Methods (e.g., pH adjustment, sonication) L->M Yes G cluster_1 Hypothesized Signaling Pathway for an FXR Agonist A This compound (Hypothesized FXR Agonist) B FXR Activation A->B C Heterodimerization with RXR B->C D Binding to FXRE in Target Genes C->D E Modulation of Gene Expression D->E F Metabolic Regulation (Bile Acid, Lipid, Glucose) E->F G Anti-inflammatory Effects E->G

References

Technical Support Center: Stability of Novel Keto-Alcohols (e.g., 2-Oxokolavelool)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of novel keto-alcohol compounds, exemplified by the hypothetical molecule "2-Oxokolavelool" (referred to as Compound K), in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate solvent system for my initial stability studies of Compound K?

A1: The choice of solvent system is critical and should be guided by the intended application of Compound K. Consider the following:

  • Pharmaceutical Formulations: Start with solvents relevant to potential drug delivery systems. This includes aqueous buffers at different pH values (e.g., pH 4.5, 7.4, 9.0) to simulate physiological conditions, and co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) 400, which are often used to enhance the solubility of poorly water-soluble drugs.[1][2][3]

  • In Vitro Assays: Use the same solvent system as your biological assay (e.g., DMSO, ethanol) to ensure that any observed effects are from Compound K and not its degradation products.

  • Chromatography and Analysis: For analytical purposes, select solvents in which Compound K is highly soluble and stable, such as acetonitrile or methanol, to serve as a baseline for stability comparisons.

Q2: What are the common degradation pathways for keto-alcohol compounds like Compound K?

A2: Keto-alcohols can be susceptible to several degradation pathways, including:

  • Oxidation: The alcohol or ketone functional groups can be oxidized, especially in the presence of oxygen, metal ions, or light.

  • Dehydration: Loss of a water molecule can occur, particularly under acidic or basic conditions, leading to the formation of an enone.

  • Isomerization/Epimerization: Changes in stereochemistry can occur at chiral centers, potentially affecting biological activity.

  • Solvolysis: The compound may react with the solvent, for example, forming esters with alcoholic solvents.

Q3: My analytical results show a decrease in the concentration of Compound K over time, but I don't see any new peaks in my chromatogram. What could be happening?

A3: This scenario can arise from several possibilities:

  • Formation of Non-UV-Active Degradants: The degradation products may lack a chromophore and therefore not be detectable by a UV-Vis detector. Consider using a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).

  • Precipitation: Compound K might be precipitating out of the solution over time due to low solubility in the chosen solvent system. Visually inspect your samples for any solid material.

  • Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., glass or plastic vial).

  • High Polarity Degradants: The degradation products might be highly polar and eluting in the solvent front of your reversed-phase HPLC method.

Q4: How can I differentiate between degradation and precipitation of Compound K in my stability study?

A4: To distinguish between degradation and precipitation, you can perform the following steps:

  • Visual Inspection: Check for any visible precipitate in your sample vials.

  • Centrifugation: Centrifuge the sample and analyze the supernatant. A decrease in the concentration of Compound K in the supernatant would suggest precipitation.

  • Re-dissolution: Try to re-dissolve the sample by adding a stronger solvent in which Compound K is known to be highly soluble. If the concentration returns to the initial level, precipitation was the likely cause. If not, degradation has likely occurred.

Troubleshooting Guides

Issue 1: High Variability in Stability Data

  • Possible Cause: Inconsistent sample preparation, temperature fluctuations, or exposure to light.

  • Troubleshooting Steps:

    • Ensure precise and consistent preparation of stock solutions and dilutions.

    • Use a calibrated incubator or water bath to maintain a constant temperature.

    • Protect samples from light by using amber vials or covering them with aluminum foil.

    • Ensure complete dissolution of Compound K in the solvent system at the start of the experiment.

Issue 2: Unexpected Peaks Appearing in the Chromatogram

  • Possible Cause: Contamination of the solvent, degradation of Compound K, or interaction with the analytical column.

  • Troubleshooting Steps:

    • Run a blank solvent injection to check for contamination.

    • Use high-purity solvents and freshly prepared mobile phases.

    • If degradation is suspected, use LC-MS to identify the mass of the unknown peaks and hypothesize their structures.

    • Evaluate if the new peaks are present at the initial time point (t=0) to rule out impurities in the starting material.

Experimental Protocols

Protocol: Assessing the Stability of Compound K using High-Performance Liquid Chromatography (HPLC)

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of Compound K and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Stability Samples:

    • Dilute the stock solution with the desired solvent systems (e.g., pH 7.4 buffer, 50:50 ethanol:water) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

    • Prepare triplicate samples for each solvent system and time point.

  • Storage Conditions:

    • Store the samples at a constant temperature (e.g., 25°C or 40°C).

    • Protect samples from light if the compound is suspected to be light-sensitive.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Analyze the samples by a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of water and acetonitrile, with UV detection at a wavelength where Compound K has maximum absorbance.

  • Data Analysis:

    • Calculate the percentage of Compound K remaining at each time point relative to the initial concentration (t=0).

    • Plot the percentage of Compound K remaining versus time to determine the degradation kinetics.

Data Presentation

Table 1: Stability of Compound K in Various Solvent Systems at 25°C

Solvent SystemInitial Concentration (µg/mL)Concentration at 24h (µg/mL)Concentration at 48h (µg/mL)% Remaining at 48h
pH 7.4 Buffer10.18.56.261.4%
50% Ethanol/Water9.99.89.798.0%
Acetonitrile10.010.19.999.0%
Propylene Glycol10.210.09.896.1%

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution of Compound K prep_samples Prepare Stability Samples in Different Solvents prep_stock->prep_samples storage Store Samples at Controlled Temperature prep_samples->storage sampling Withdraw Aliquots at Time Points storage->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis and Kinetic Modeling hplc->data_analysis

Caption: Experimental workflow for assessing the stability of Compound K.

signaling_pathway compound_k Compound K degradant Degradation Product compound_k->degradant receptor Cell Surface Receptor compound_k->receptor Activates kinase_a Kinase A degradant->kinase_a Inhibits receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cellular_response Cellular Response (e.g., Apoptosis) transcription_factor->cellular_response

Caption: Hypothetical signaling pathway modulated by Compound K and its degradation product.

References

Technical Support Center: Troubleshooting 2-Oxokolavelool Luciferase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal issues in 2-Oxokolavelool luciferase assays.

Frequently Asked Questions (FAQs)

Q1: We are observing a very low or no signal in our this compound luciferase reporter assay. What are the primary reasons this could be happening?

A low or absent signal in your luciferase assay can stem from several factors, ranging from issues with the experimental setup to problems with the reagents themselves. Key areas to investigate include:

  • Suboptimal Transfection Efficiency: The reporter plasmid may not be efficiently introduced into the cells.

  • Reagent Quality and Storage: Degradation of luciferase substrate (luciferin), ATP, or the luciferase enzyme itself can lead to a weak signal.

  • Incorrect Assay Conditions: The pH, temperature, and incubation times can all significantly impact the enzymatic reaction.

  • Cell Health and Confluency: Unhealthy or overly confluent cells may not express the reporter gene effectively.

  • Issues with this compound: The compound itself could be a source of interference, though this is less common.

Q2: How can we troubleshoot low transfection efficiency?

Low transfection efficiency is a frequent cause of a weak signal.[1][2] Here are steps to address this:

  • DNA Quality: Ensure you are using high-purity, transfection-grade plasmid DNA. Contaminants like endotoxins can inhibit transfection and cause cell death.[1]

  • Transfection Reagent to DNA Ratio: Optimize the ratio of your transfection reagent to plasmid DNA. A suboptimal ratio can lead to poor efficiency.

  • Cell Type: Some cell lines are inherently more difficult to transfect. You may need to explore different transfection reagents or methods (e.g., electroporation) for your specific cell line.

  • Incubation Time: The optimal time for gene expression post-transfection varies. Perform a time-course experiment to determine the peak expression window for your system.[1]

Q3: Could the this compound compound be inhibiting the luciferase reaction?

While this compound is primarily known as an FXR agonist, it's possible for small molecules to interfere with the luciferase enzyme.[3][4][5] To test for this:

  • Run a Control Assay: Perform a luciferase assay with a known activator of your reporter system in parallel with your this compound experiment. If the positive control yields a strong signal while the this compound sample does not, it points away from general assay failure.

  • Enzyme Inhibition Test: In a cell-free system, mix purified luciferase enzyme with its substrate and then add this compound. A decrease in signal compared to a vehicle control would suggest direct inhibition.

Q4: What are the best practices for handling and preparing luciferase assay reagents?

Proper reagent handling is critical for a robust signal.

  • Storage: Store ATP, luciferin, and luciferase enzyme at the recommended temperatures (typically -20°C or -80°C) and protect them from light and repeated freeze-thaw cycles.[6]

  • Fresh Preparation: Prepare working solutions of luciferin and coelenterazine fresh for each experiment and keep them on ice and protected from light.[2]

  • Equilibration: Allow all reagents to equilibrate to room temperature before performing the assay, as the enzymatic reaction is temperature-sensitive.[7][8]

Q5: We are using a dual-luciferase assay system. How should we approach troubleshooting low signal in this context?

In a dual-luciferase system, you have an experimental reporter (e.g., Firefly luciferase) and a control reporter (e.g., Renilla luciferase).

  • Low Signal from Both Reporters: This typically points to a global issue such as low transfection efficiency, poor cell health, or problems with the lysis buffer.

  • Low Signal from the Experimental Reporter Only: This suggests an issue specific to your experimental plasmid or the promoter it contains. It could also indicate that this compound is not activating the target pathway as expected.

  • Normalizing Data: Always normalize the experimental reporter signal to the control reporter signal to account for variations in transfection efficiency and cell number.[7]

Troubleshooting Guide: Low Signal

This table summarizes common causes of low signal in this compound luciferase assays and provides actionable solutions.

Potential Cause Recommended Solution(s)
Poor Transfection Efficiency - Use high-quality, endotoxin-free plasmid DNA.[1]- Optimize the transfection reagent-to-DNA ratio.[2]- Perform a time-course experiment to determine optimal incubation time post-transfection.[1]- Consider using a different transfection reagent or method for difficult-to-transfect cells.
Suboptimal Reagent Performance - Aliquot and store reagents at recommended temperatures to avoid freeze-thaw cycles.[2][6]- Prepare fresh working solutions of substrates (luciferin, coelenterazine) for each experiment.[2]- Ensure all reagents are equilibrated to room temperature before use.[7][8]
Inadequate Cell Health or Density - Culture cells to an optimal confluency (typically 70-90%) for transfection.- Regularly check for signs of contamination or cell stress.- Use a consistent cell passage number for experiments.
Incorrect Assay Plate Type - Use white or opaque-walled plates for luminescence assays to maximize signal reflection and minimize well-to-well crosstalk.[1][2]
Suboptimal Lysis and Assay Conditions - Ensure complete cell lysis by following the recommended incubation time with the lysis buffer.- If the signal is very low, consider reducing the volume of lysis buffer to concentrate the lysate.[7][8]- Optimize the volume of cell lysate and reagents per well.[2]
Instrument Settings - Increase the integration time on the luminometer to capture more of the light signal.[6]
Potential Compound Interference - Run a positive control for your signaling pathway to ensure the assay is working.- Perform a cell-free luciferase inhibition assay with this compound.

Experimental Protocols

Standard Single-Luciferase Assay Protocol

This protocol provides a general framework. Always refer to the manufacturer's instructions for your specific reagents.

  • Cell Seeding: Plate cells in a white-walled 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: Transfect cells with the luciferase reporter plasmid according to your optimized protocol.

  • Compound Treatment: After the appropriate post-transfection incubation period (e.g., 24-48 hours), treat the cells with this compound at the desired concentrations. Include a vehicle-only control.

  • Cell Lysis:

    • Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add the recommended volume of 1X lysis buffer to each well (e.g., 20 µL).

    • Incubate at room temperature for 15 minutes on an orbital shaker.

  • Luminescence Reading:

    • Equilibrate the luciferase assay reagent to room temperature.

    • Add an equal volume of the luciferase assay reagent to each well (e.g., 20 µL).

    • Immediately measure the luminescence using a luminometer.

Dual-Luciferase Assay Protocol

This protocol allows for the normalization of the experimental reporter signal.

  • Co-transfection: Co-transfect cells with your experimental reporter plasmid (e.g., Firefly luciferase) and a control reporter plasmid (e.g., Renilla luciferase). The typical ratio of experimental to control plasmid is 10:1 to 50:1.[9]

  • Compound Treatment: Follow the same procedure as the single-luciferase assay.

  • Cell Lysis: Follow the same procedure as the single-luciferase assay.

  • Dual Luminescence Reading:

    • Add the Firefly luciferase substrate to each well and measure the luminescence (Reading 1).

    • Add the Stop & Glo® reagent (or equivalent) to quench the Firefly reaction and activate the Renilla reaction.

    • Measure the Renilla luminescence (Reading 2).

  • Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well to normalize the data.

Visualizations

Troubleshooting Workflow for Low Luciferase Signal

TroubleshootingWorkflow start Low or No Signal Detected check_reagents 1. Check Reagents & Plates start->check_reagents check_transfection 2. Evaluate Transfection Efficiency check_reagents->check_transfection If problem persists solution_reagents Use fresh reagents Use white plates Equilibrate to RT check_reagents->solution_reagents check_cells 3. Assess Cell Health & Density check_transfection->check_cells If problem persists solution_transfection Optimize DNA:reagent ratio Use high-quality DNA Optimize incubation time check_transfection->solution_transfection check_assay_conditions 4. Review Assay Conditions check_cells->check_assay_conditions If problem persists solution_cells Ensure optimal confluency Check for contamination Use consistent passage number check_cells->solution_cells check_compound 5. Investigate Compound Interference check_assay_conditions->check_compound If problem persists solution_assay_conditions Optimize lysis buffer volume Increase luminometer integration time check_assay_conditions->solution_assay_conditions solution_compound Run positive control Perform cell-free inhibition assay check_compound->solution_compound end_ok Signal Restored solution_reagents->end_ok solution_transfection->end_ok solution_cells->end_ok solution_assay_conditions->end_ok solution_compound->end_ok

Caption: A step-by-step workflow for troubleshooting low signal in luciferase assays.

Example Signaling Pathway for a Luciferase Reporter Assay

SignalingPathway cluster_cell Cell cluster_reporter_plasmid Reporter Plasmid compound This compound receptor Nuclear Receptor (e.g., FXR) compound->receptor response_element Response Element in Promoter receptor->response_element binds to luciferase_gene Luciferase Gene response_element->luciferase_gene drives transcription luciferase_protein Luciferase Protein luciferase_gene->luciferase_protein translation light_signal Light Signal luciferase_protein->light_signal catalyzes luciferin Luciferin + ATP luciferin->light_signal

Caption: A simplified diagram of a luciferase reporter assay mechanism.

References

Optimizing transfection efficiency for FXR reporter gene assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize transfection efficiency for Farnesoid X Receptor (FXR) reporter gene assays.

Troubleshooting Guide

This guide addresses common issues encountered during FXR reporter gene assays in a question-and-answer format.

Issue 1: Low or No Reporter Signal

Q: My luciferase reporter assay is showing very weak or no signal. What are the potential causes and how can I troubleshoot this?

A: Low or no signal in a luciferase reporter assay can stem from several factors, ranging from suboptimal transfection to issues with the assay reagents themselves. Here’s a step-by-step troubleshooting guide:

  • Verify Plasmid DNA Quality and Quantity:

    • Quality: Use high-purity, endotoxin-free plasmid DNA. Contaminants can inhibit transfection and cause cell death.[1] Verify plasmid integrity via gel electrophoresis.

    • Quantity: Ensure you are using the optimal amount of DNA. Too little DNA will result in a weak signal, while too much can be toxic to cells.[1]

  • Optimize Transfection Conditions:

    • Cell Health and Confluency: Ensure cells are healthy, actively dividing, and at the optimal confluency (typically 70-90% for adherent cells) at the time of transfection.[2][3] Cells that are overgrown or have been passaged too many times may have reduced transfection efficiency.[2]

    • Transfection Reagent to DNA Ratio: This is a critical parameter that needs to be optimized for each cell line and plasmid combination.[4][5] Perform a titration experiment to determine the ideal ratio.

    • Serum Presence: While some transfection reagents require serum-free conditions for complex formation, the presence of serum in the culture medium during transfection can enhance cell viability and transfection efficiency for some cell types.[2][6] However, it's crucial to form the DNA-lipid complexes in a serum-free medium as serum proteins can interfere with this process.[2][6]

  • Check Assay Reagents and Protocol:

    • Reagent Functionality: Ensure your luciferase assay reagents are not expired and have been stored correctly.[4] Prepare fresh reagents if there is any doubt.

    • Promoter Strength: If possible, consider using a stronger promoter to drive the expression of your reporter gene.[4]

  • Incubation Time: The time between transfection and assaying for reporter activity is typically between 24 to 48 hours, but this should be optimized for your specific protein and expression system.[5]

Issue 2: High Background Signal

Q: I am observing a high background signal in my negative control wells. What could be causing this and how can I reduce it?

A: High background can obscure the true signal from your experimental samples. Here are common causes and solutions:

  • Choice of Assay Plates: Using white or opaque-walled plates is recommended for luminescence assays to prevent crosstalk between wells.[1] Black plates can also be used to achieve a good signal-to-noise ratio.[7]

  • Reagent Contamination: Ensure that your reagents and samples are fresh and not contaminated.[4]

  • Promoter Activity in Reporter Construct: The basal activity of the promoter in your reporter construct might be high in the chosen cell line. Consider using a reporter with a promoter known to have low basal activity.

  • "Off-Target" Activation: Some compounds may activate the reporter gene through mechanisms independent of the intended target. For instance, the widely used synthetic FXR agonist GW4064 has been shown to activate luciferase reporters in an FXR-independent manner in some cell lines.[8] It is crucial to run appropriate controls to identify such effects.

Issue 3: High Variability Between Replicates

Q: My replicate wells are showing high variability. How can I improve the consistency of my results?

  • Pipetting Accuracy: Inconsistent pipetting is a common source of variability.[4] Use calibrated pipettes and consider preparing a master mix of transfection reagents and DNA to add to your replicate wells.[4]

  • Consistent Cell Seeding: Ensure that cells are evenly distributed when plated. Clumping of cells can lead to variations in transfection efficiency across the plate.[1]

  • Use of a Normalization Control: Co-transfecting a second reporter plasmid (e.g., expressing Renilla luciferase) under the control of a constitutive promoter can help normalize for differences in transfection efficiency and cell number between wells.[4][9]

  • Reagent Consistency: Use the same batch of reagents for all experiments that will be compared.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell density for transfection in an FXR reporter gene assay?

A1: The optimal cell density is cell-type dependent. For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended.[2][3] For suspension cells, a density of 5 x 10^5 to 2 x 10^6 cells/mL is a good starting point.[2] It is crucial to determine the optimal density for your specific cell line empirically.[2][10]

Q2: Should I use serum-free or serum-containing medium during transfection?

A2: This depends on the transfection reagent being used. It is critical to form the lipid-nucleic acid complexes in a serum-free medium because serum proteins can interfere with complex formation.[2][6] However, once the complexes are formed, they can often be added to cells cultured in serum-containing medium, which can improve cell viability.[6][11]

Q3: How can I optimize the ratio of transfection reagent to DNA?

A3: The optimal ratio of transfection reagent to DNA is crucial for maximizing transfection efficiency while minimizing cytotoxicity.[3] It is highly dependent on the cell type and the specific reagent used. A good starting point is to test a range of ratios, such as 1:1, 2:1, and 3:1 (reagent:DNA).[3] This can be done in a small-scale experiment before proceeding to your main assay.

Q4: What are the key components of an FXR reporter gene assay?

A4: A typical FXR reporter gene assay involves co-transfecting cells with two plasmids:

  • FXR Expression Plasmid: A plasmid that drives the expression of the Farnesoid X Receptor.

  • Reporter Plasmid: A plasmid containing a reporter gene (e.g., luciferase) downstream of a promoter with FXR response elements (FXREs).[12] Upon activation by a ligand, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to the FXREs, driving the expression of the reporter gene.[12]

Data Presentation

Table 1: General Optimization Parameters for Transfection

ParameterRecommended Starting RangeKey Considerations
Cell Confluency (Adherent) 70-90%[2][3]Cell type-dependent; avoid over-confluency.[2]
Cell Density (Suspension) 5 x 10^5 - 2 x 10^6 cells/mL[2]Ensure cells are in the logarithmic growth phase.
DNA per well (96-well plate) 0.04 - 0.2 µg[13]Optimize to balance expression and toxicity.
Transfection Reagent:DNA Ratio 1:1 to 4:1 (v/w)[3][5]Highly reagent and cell-type specific; requires optimization.
Complex Formation Time 10 - 30 minutes[14][15]Follow manufacturer's protocol.
Incubation Time Post-Transfection 24 - 48 hours[5]Optimize for maximal protein expression.

Table 2: Troubleshooting Common FXR Reporter Assay Issues

IssuePotential CauseRecommended Solution
Low/No Signal Low transfection efficiencyOptimize cell confluency, DNA amount, and reagent:DNA ratio.[2][4]
Poor plasmid qualityUse high-purity, endotoxin-free DNA.[1]
Inactive reagentsUse fresh, properly stored luciferase assay reagents.[4]
High Background Plate crosstalkUse white or opaque-walled plates.[1]
Reagent contaminationPrepare fresh reagents and use sterile techniques.[4]
Off-target effectsRun controls without the FXR expression vector.[8]
High Variability Pipetting errorsUse a master mix for reagents; use calibrated pipettes.[4]
Inconsistent cell platingEnsure even cell distribution in wells.[1]
Lack of normalizationCo-transfect with a control reporter plasmid (e.g., Renilla).[9]

Experimental Protocols

Protocol 1: Optimizing Transfection Reagent to DNA Ratio

This protocol outlines a method for determining the optimal ratio of a lipid-based transfection reagent to plasmid DNA in a 96-well plate format.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Plasmid DNA Preparation: Prepare a solution of your FXR expression plasmid and your FXRE-luciferase reporter plasmid at a fixed total concentration (e.g., 100 ng/µL in sterile, nuclease-free water).

  • Transfection Complex Preparation: a. In separate sterile tubes, prepare a dilution series of your transfection reagent in serum-free medium (e.g., Opti-MEM™). b. In another set of sterile tubes, dilute your plasmid DNA mixture in the same serum-free medium. c. For each ratio to be tested (e.g., 1:1, 2:1, 3:1, 4:1 reagent:DNA), combine the diluted DNA with the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: a. Carefully remove the old medium from the cells. b. Add the transfection complexes to the appropriate wells. c. Add fresh, pre-warmed complete culture medium to each well.

  • Incubation and Assay: a. Incubate the plate for 24-48 hours at 37°C in a CO2 incubator. b. Perform the luciferase assay according to the manufacturer's instructions.

  • Analysis: Determine the ratio that provides the highest luciferase activity with the lowest cytotoxicity.

Visualizations

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile_Acids Bile Acids FXR FXR Bile_Acids->FXR Ligand Binding FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element (FXRE) on DNA FXR_RXR_Complex->FXRE Binds to Target_Gene Target Gene (e.g., SHP) FXRE->Target_Gene Regulates Transcription Reporter_Gene Reporter Gene (Luciferase) FXRE->Reporter_Gene Activates Transcription

Caption: FXR Signaling Pathway and Reporter Gene Activation.

Transfection_Workflow start Start cell_culture Seed Cells in Plate start->cell_culture prepare_dna Prepare Plasmid DNA (FXR + Reporter) cell_culture->prepare_dna form_complex Form DNA-Reagent Complexes (Serum-Free Medium) prepare_dna->form_complex prepare_reagent Prepare Transfection Reagent prepare_reagent->form_complex transfect Add Complexes to Cells form_complex->transfect incubate Incubate (24-48h) transfect->incubate lyse Lyse Cells incubate->lyse add_substrate Add Luciferase Substrate lyse->add_substrate read Read Luminescence add_substrate->read end End read->end

Caption: Experimental Workflow for an FXR Reporter Gene Assay.

Troubleshooting_Logic start Assay Problem low_signal Low/No Signal start->low_signal Signal Issue high_bg High Background start->high_bg Background Issue high_var High Variability start->high_var Variability Issue check_dna Check DNA Quality & Quantity low_signal->check_dna optimize_transfection Optimize Transfection (Ratio, Confluency) low_signal->optimize_transfection check_reagents Check Assay Reagents low_signal->check_reagents check_plates Use Opaque Plates high_bg->check_plates check_contamination Check for Contamination high_bg->check_contamination check_pipetting Improve Pipetting (Master Mix) high_var->check_pipetting normalize Use Normalization Control high_var->normalize

Caption: Troubleshooting Decision Tree for FXR Reporter Assays.

References

Overcoming challenges in the purification of 2-Oxokolavelool from natural extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges encountered during the purification of 2-Oxokolavelool, a clerodane diterpene, from natural extracts. Due to the limited availability of specific data for this compound in scientific literature, the guidance provided is based on established protocols and best practices for the purification of structurally similar clerodane diterpenes.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound in a question-and-answer format.

Issue 1: Low Yield of this compound in the Crude Extract

  • Question: We are experiencing a very low yield of this compound in our initial crude extract from the plant material. What are the potential causes and solutions?

  • Answer: Low extraction yield can be attributed to several factors, from the initial handling of the plant material to the extraction method itself.

    • Improper Plant Material Handling: The concentration of secondary metabolites like this compound can vary depending on the plant's age, collection season, and post-harvest handling. Ensure the plant material is properly identified, harvested at the optimal time, and dried or processed promptly to prevent degradation of the target compound.

    • Inefficient Extraction Solvent: The choice of solvent is critical. For clerodane diterpenes, solvents of intermediate polarity are often effective. Consider performing small-scale pilot extractions with a range of solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane) to determine the optimal solvent for maximizing this compound yield.

    • Inadequate Extraction Method: Maceration, while simple, may not be efficient. Techniques like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can significantly improve extraction efficiency by enhancing solvent penetration into the plant matrix.

    • Degradation of this compound: Clerodane diterpenes can be susceptible to degradation under harsh conditions. Avoid excessive heat and prolonged exposure to light during extraction.

Illustrative Data: Comparison of Extraction Methods for Clerodane Diterpenes

Extraction MethodSolventTemperature (°C)Extraction Time (h)Hypothetical Yield of this compound (%)
MacerationMethanol25720.5
SoxhletEthyl Acetate60241.2
Ultrasound-AssistedEthanol4021.5
Microwave-AssistedEthanol500.51.8

Issue 2: Co-elution of Impurities with this compound during Chromatography

  • Question: During our HPLC analysis, we are observing several peaks co-eluting with our target this compound peak, making purification difficult. How can we improve the resolution?

  • Answer: Co-elution is a common challenge when dealing with complex natural extracts containing structurally similar compounds. Here are some strategies to improve separation:

    • Optimize the Mobile Phase: Systematically vary the composition of your mobile phase. For reversed-phase HPLC, adjusting the ratio of the organic solvent (e.g., acetonitrile, methanol) to water can significantly impact selectivity. The addition of a small percentage of an acid (e.g., formic acid, acetic acid) can improve peak shape for acidic compounds.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, consider using a different HPLC column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.

    • Employ Orthogonal Separation Techniques: Combine different chromatographic methods that separate compounds based on different properties. For instance, an initial separation by normal-phase column chromatography (based on polarity) can be followed by reversed-phase HPLC (based on hydrophobicity) for the final purification.

    • Gradient Elution: If using isocratic elution, switching to a gradient elution can provide better resolution for complex mixtures by gradually changing the mobile phase composition during the run.

Issue 3: Degradation of this compound During Purification

  • Question: We suspect that this compound is degrading during our multi-step purification process. How can we minimize this?

  • Answer: The stability of diterpenes can be a concern, particularly during prolonged purification procedures.

    • Temperature Control: Keep samples cool whenever possible. Perform extractions and chromatographic separations at room temperature or below, if feasible. Avoid leaving extracts on a rotary evaporator for extended periods at elevated temperatures.

    • pH Control: The stability of clerodane diterpenes can be pH-dependent. It is advisable to work with neutral or slightly acidic conditions. Avoid strongly acidic or basic mobile phases unless necessary for separation, and if so, neutralize the collected fractions promptly.

    • Minimize Exposure to Air and Light: Some diterpenes are susceptible to oxidation and photodegradation. Work in an inert atmosphere (e.g., under nitrogen or argon) if possible, and protect samples from direct light by using amber vials or covering glassware with aluminum foil.

    • Reduce Purification Time: Streamline your purification workflow to minimize the time the compound is in solution.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for the purification of this compound from a plant extract?

A1: A typical workflow involves several stages, from sample preparation to final purification.

Caption: General workflow for the purification of this compound.

Q2: Which chromatographic techniques are most suitable for the purification of this compound?

A2: A combination of techniques is often most effective.

  • Column Chromatography (CC): This is an excellent initial step for fractionating the crude extract. Silica gel is a common stationary phase for separating diterpenes of varying polarities.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode (RP-HPLC) with a C18 column, is the method of choice for the final purification of this compound to achieve high purity. Preparative HPLC allows for the isolation of larger quantities of the pure compound.

Q3: How can I monitor the presence and purity of this compound during the purification process?

A3: Analytical techniques are crucial for tracking your target compound.

  • Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive way to monitor the progress of column chromatography and to identify fractions containing this compound (if a standard is available).

  • Analytical HPLC: A validated analytical HPLC method is essential for assessing the purity of fractions and the final isolated compound. A diode-array detector (DAD) can provide UV spectral information, which can aid in peak identification.

  • Mass Spectrometry (MS): LC-MS can be used to confirm the presence of this compound in different fractions by detecting its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structural elucidation and confirmation of the isolated compound's identity and purity.

Q4: What are some potential co-eluting impurities to be aware of when purifying clerodane diterpenes?

A4: Natural extracts are complex mixtures, and several types of compounds can co-elute with clerodane diterpenes.

Caption: Potential co-eluting impurities with this compound.

Experimental Protocols

Protocol 1: General Extraction of Clerodane Diterpenes

  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves, stems) at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the material into a fine powder.

  • Extraction:

    • Place 100 g of the powdered plant material in a flask.

    • Add 500 mL of 95% ethanol.

    • Perform ultrasound-assisted extraction for 2 hours at 40°C.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the filtrates.

  • Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

Protocol 2: Column Chromatography for Preliminary Fractionation

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in hexane.

    • Pack a glass column (e.g., 5 cm diameter, 50 cm length) with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve 10 g of the crude extract in a minimal amount of dichloromethane.

    • Adsorb the dissolved extract onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).

    • Collect fractions of a fixed volume (e.g., 50 mL).

  • Analysis: Monitor the collected fractions by TLC to identify those containing compounds of interest. Combine fractions with similar TLC profiles.

Protocol 3: Preparative HPLC for Final Purification

  • System Preparation:

    • Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 10 µm).

    • Equilibrate the column with the initial mobile phase composition.

  • Mobile Phase: A typical mobile phase for clerodane diterpenes is a gradient of acetonitrile and water. A starting point could be 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration.

  • Sample Injection: Dissolve the semi-purified fraction from column chromatography in the initial mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • Purification: Run the preparative HPLC method and collect the peak corresponding to the retention time of this compound (as determined by prior analytical HPLC).

  • Post-Purification: Evaporate the solvent from the collected fraction to obtain the pure compound. Confirm the purity and identity using analytical HPLC, MS, and NMR.

Potential off-target effects of 2-Oxokolavelool in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 2-Oxokolavelool in cell-based assays. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the known primary biological target of this compound?

A1: this compound has been identified as an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid homeostasis and lipid metabolism.[1][2] While it demonstrates activity on FXR, it does so with a lower affinity compared to its analog, 2-oxokolavenol.[1][2]

Q2: What are the potential off-target effects of this compound?

A2: The most well-documented off-target effect of this compound is its agonist activity at the Farnesoid X Receptor (FXR).[1][2] If your intended target is not FXR, any observed biological activity could be mediated through this nuclear receptor. Additionally, as a natural product, this compound has the potential to exhibit promiscuous activity common to this class of molecules. This can include interference with assay signals (e.g., fluorescence, luminescence), non-specific cytotoxicity at higher concentrations, and interactions with other cellular targets that have not yet been characterized.

Q3: How can I determine if the observed effect in my assay is due to FXR activation?

A3: To confirm if the activity of this compound is mediated by FXR, you can perform several experiments. One approach is to use a known FXR antagonist, such as Guggulsterone, to see if it can block the effects of this compound.[1] Another method is to use a cell line that does not express FXR (or an FXR-knockdown cell line) and compare the response to a wild-type or FXR-expressing cell line. If the effect is absent or significantly reduced in the FXR-deficient cells, it is likely FXR-mediated.

Q4: At what concentration should I test this compound to minimize off-target effects?

A4: It is recommended to perform a dose-response study to determine the optimal concentration for your specific assay. The related compound, 2-oxokolavenol, has been shown to activate FXR with an EC50 of approximately 6.9 μM in a dual-luciferase reporter assay.[2] Since this compound has a lower affinity, you may need to use higher concentrations to see an effect.[1][2] However, be aware that higher concentrations also increase the risk of non-specific cytotoxicity and other off-target effects. It is crucial to determine the cytotoxic profile of this compound in your cell line of interest and work at concentrations well below the cytotoxic threshold.

Troubleshooting Guides

Issue 1: Unexpected activity in a reporter gene assay (e.g., luciferase, beta-galactosidase).
  • Potential Cause 1: FXR-mediated transcriptional activation.

    • Troubleshooting Steps:

      • Co-treatment with an FXR antagonist: Treat cells with this compound in the presence and absence of a known FXR antagonist (e.g., Guggulsterone). A reversal of the observed effect by the antagonist suggests FXR involvement.[1]

      • Use of FXR-deficient cells: If available, repeat the experiment in a cell line that does not express FXR. Lack of activity in these cells would strongly indicate an FXR-dependent mechanism.

      • Promoter analysis: Check if the promoter driving your reporter gene contains a known FXR response element (FXRE).

  • Potential Cause 2: Direct interference with the reporter enzyme.

    • Troubleshooting Steps:

      • Biochemical counter-screen: Perform an in vitro assay with the purified reporter enzyme (e.g., luciferase) and this compound. This will determine if the compound directly inhibits or enhances enzyme activity.

      • Use of a different reporter system: If possible, confirm your findings using a different reporter gene (e.g., switch from a luciferase-based reporter to a beta-galactosidase reporter).

  • Potential Cause 3: Compound-induced cytotoxicity.

    • Troubleshooting Steps:

      • Perform a cytotoxicity assay: Use an independent method (e.g., MTS, LDH release assay) to assess the viability of the cells at the concentrations of this compound used in the reporter assay.

      • Normalize reporter activity to cell viability: If moderate cytotoxicity is observed, normalize the reporter gene signal to a measure of cell number or viability.

Issue 2: High variability or poor reproducibility in cell-based assays.
  • Potential Cause 1: Compound precipitation.

    • Troubleshooting Steps:

      • Solubility assessment: Visually inspect the compound in your final assay medium for any signs of precipitation. You can also measure the solubility of this compound in your specific buffer system.

      • Use of a lower concentration range: If solubility is an issue, reduce the highest concentration of this compound tested.

      • Inclusion of a solubilizing agent: In some cases, a low percentage of a solubilizing agent like DMSO may be required, but ensure the final concentration is not toxic to your cells.

  • Potential Cause 2: Non-specific binding to assay components.

    • Troubleshooting Steps:

      • Inclusion of a non-ionic detergent: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer can sometimes reduce non-specific binding.

      • Pre-incubation controls: Incubate this compound with the assay plate and buffer without cells to assess for any background signal generation.

Issue 3: Unexpected results in a kinase assay.
  • Potential Cause 1: ATP-competitive binding.

    • Troubleshooting Steps:

      • Vary ATP concentration: Perform the kinase assay at different ATP concentrations. If this compound is an ATP-competitive inhibitor, its IC50 value will increase as the ATP concentration increases.

      • Selectivity profiling: Screen this compound against a panel of diverse kinases to determine its selectivity profile. This can help identify if it is a broad-spectrum kinase inhibitor or selective for a particular kinase or family.

  • Potential Cause 2: Interference with the assay detection method.

    • Troubleshooting Steps:

      • Orthogonal assay: Use a different kinase assay platform with an alternative detection method (e.g., switch from a fluorescence-based assay to a radiometric or luminescence-based assay).

      • Assay-specific interference controls: Run controls to check if this compound quenches fluorescence or inhibits the reporter enzyme in luminescence-based kinase assays (e.g., ADP-Glo™).

Quantitative Data

The following table summarizes the known activity of this compound and its related analog, 2-oxokolavenol, on the Farnesoid X Receptor (FXR). Data for other potential off-targets are not currently available in the public domain. Researchers are encouraged to determine the specific activity and cytotoxicity of this compound in their own experimental systems.

CompoundTargetAssay TypeCell LineActivityEC50/IC50Reference
This compound FXRDual-Luciferase ReporterWRL68AgonistLower affinity than 2-oxokolavenol[1][2]
2-oxokolavenolFXRDual-Luciferase ReporterWRL68Agonist~6.9 µM[2]
2-oxokolavenolOther Nuclear Receptors (PXR, PPARα/β/γ, RORα/β/γ)Dual-Luciferase Reporter-No significant activation-[2]

Experimental Protocols

Protocol 1: Dual-Luciferase Reporter Assay for FXR Activation

This protocol is adapted from studies on 2-oxokolavenol and is suitable for assessing the FXR agonist activity of this compound.[1][2]

  • Cell Culture and Transfection:

    • Seed cells (e.g., WRL68 or HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect cells with an FXR expression plasmid, an FXRE-driven firefly luciferase reporter plasmid, and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Include a known FXR agonist (e.g., GW4064) as a positive control.

  • Luciferase Assay:

    • After 16-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of reporter activity relative to the vehicle control.

    • Plot the fold induction against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: MTS Cytotoxicity Assay

This is a general protocol to assess the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for a period that matches your primary assay (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTS Reagent Addition:

    • Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 3: AlphaScreen Assay for Protein-Protein Interactions

This protocol provides a general framework for an AlphaScreen assay and includes steps to identify potential compound interference.

  • Assay Setup:

    • In a 384-well plate, add the biotinylated protein, followed by the test compound (this compound) at various concentrations.

    • Add the acceptor bead-conjugated protein.

    • Incubate to allow for protein-protein interaction.

    • Add streptavidin-coated donor beads and incubate in the dark.

  • Signal Detection:

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Interference Counter-Screen (TruHits Assay):

    • To test for direct interference with the AlphaScreen technology, use a TruHits kit.

    • Incubate this compound with streptavidin donor beads first, then add biotinylated acceptor beads. A decrease in signal suggests the compound may be a biotin mimetic.

    • Alternatively, run the assay with a pre-formed biotin-streptavidin complex in the presence of the compound to detect signal quenchers.

  • Data Analysis:

    • For the primary assay, calculate the percent inhibition of the protein-protein interaction relative to controls.

    • For the interference assay, a significant signal decrease indicates that this compound may be a false positive in the primary screen.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_nucleus Nucleus 2_Oxokolavelool 2_Oxokolavelool FXR FXR 2_Oxokolavelool->FXR Binds to RXR RXR FXR->RXR Heterodimerizes with FXRE FXRE RXR->FXRE Binds to Target_Gene_Expression Target_Gene_Expression FXRE->Target_Gene_Expression Regulates Experimental_Workflow Start Start Observed_Activity Observed_Activity Start->Observed_Activity Is_it_FXR_mediated Is_it_FXR_mediated Observed_Activity->Is_it_FXR_mediated Test with FXR antagonist Is_it_Cytotoxic Is_it_Cytotoxic Is_it_FXR_mediated->Is_it_Cytotoxic No Off_Target_FXR Off_Target_FXR Is_it_FXR_mediated->Off_Target_FXR Yes Assay_Interference Assay_Interference Is_it_Cytotoxic->Assay_Interference No Cytotoxicity_Effect Cytotoxicity_Effect Is_it_Cytotoxic->Cytotoxicity_Effect Yes On_Target_Effect On_Target_Effect Assay_Interference->On_Target_Effect No False_Positive False_Positive Assay_Interference->False_Positive Yes Logical_Relationship cluster_problem1 Unexpected Reporter Activity cluster_cause1 Potential Causes cluster_solution1 Solutions Problem Problem P1 Unexpected activation in a non-FXR related reporter assay. Problem->P1 Cause Cause Solution Solution C1a FXR activation leading to downstream effects. P1->C1a could be due to C1b Direct interference with reporter enzyme. P1->C1b could be due to C1c Cytotoxicity affecting reporter expression. P1->C1c could be due to S1a Use FXR antagonist or FXR-null cells. C1a->S1a is addressed by S1b Perform biochemical counter-screen. C1b->S1b is addressed by S1c Run a parallel cytotoxicity assay. C1c->S1c is addressed by

References

Technical Support Center: Mitigating Cytotoxicity of Diterpenoid Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with diterpenoid compounds in cell culture experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: My diterpenoid compound is precipitating in the cell culture medium. How can I improve its solubility?

A1: Poor aqueous solubility is a common issue with lipophilic compounds like diterpenoids.[1][2] Cell culture media are aqueous-based, leading to precipitation and inaccurate dosing.[3] Here are several strategies to address this:

  • Optimize DMSO Concentration: While dimethyl sulfoxide (DMSO) is a common solvent, its final concentration in the medium should be minimized to avoid solvent-induced cytotoxicity. Most cell lines tolerate up to 0.5% DMSO, but some are sensitive to concentrations as low as 0.1%.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.[3]

  • Use of Serum: Increasing the serum concentration in the medium can help solubilize hydrophobic compounds and protect cells from their cytotoxic effects.[4][5] You can pre-incubate the compound in 100% serum before diluting it to the final concentration in the culture medium.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble complex.[3] This can significantly enhance the solubility of your compound in aqueous solutions.[3]

  • Utilize Drug Delivery Systems: For more advanced applications, nanotechnology-based drug delivery systems like liposomes or polymeric nanoparticles can improve solubility and provide controlled release.[1]

Q2: I'm observing high levels of cell death even at low concentrations of my diterpenoid. What are the likely mechanisms of cytotoxicity?

A2: Diterpenoids can induce cytotoxicity through several mechanisms:

  • Induction of Apoptosis: Many diterpenoids trigger programmed cell death, or apoptosis.[6][7][8] This is often mediated by the activation of caspases, a family of proteases that execute the apoptotic process.[7][8] Key signaling pathways involved can include the suppression of pro-survival pathways like PI3K/Akt.

  • Generation of Oxidative Stress: Some diterpenoids can disrupt the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).[7][9] This oxidative stress can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death.[9][10]

  • Induction of Other Cell Death Pathways: Besides apoptosis, diterpenoids can also induce other forms of programmed cell death, such as necroptosis and ferroptosis, which is an iron-dependent form of cell death characterized by lipid peroxidation.[7][11]

Q3: How can I determine if my diterpenoid is inducing apoptosis?

A3: Several methods can be used to detect apoptosis:

  • Caspase Activity Assays: Since caspases are central to apoptosis, measuring their activity is a direct indicator.[8][12] Commercially available kits can measure the activity of specific caspases (e.g., caspase-3, -8, -9).

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Western Blotting: You can analyze the expression levels of key apoptotic proteins, such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).[12]

Q4: My results are inconsistent between experiments. What could be the cause?

A4: Inconsistency can arise from several factors, particularly when working with challenging compounds like diterpenoids:

  • Compound Solubility and Stability: If the compound is not fully dissolved, the actual concentration exposed to the cells will vary. Ensure your solubilization protocol is robust and consistent. Some compounds may also be unstable in aqueous media over time.

  • Cell Passage Number and Health: Use cells within a consistent and low passage number range. Cells at high passage numbers can have altered phenotypes and drug sensitivities. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment.

  • Variability in Serum: The composition of fetal bovine serum (FBS) can vary between lots, potentially affecting cell growth and compound activity.[4] Using a single, tested lot of FBS for a series of experiments is recommended.

Section 2: Troubleshooting Guides

Issue 1: Compound Precipitation in Culture Medium
Symptom Possible Cause Suggested Solution
Visible precipitate after adding compound to medium.Poor aqueous solubility of the diterpenoid.1. Protocol: Prepare a high-concentration stock in 100% DMSO. Warm the cell culture medium to 37°C. Add the stock solution dropwise while gently vortexing the medium to facilitate dispersion.[13] 2. Alternative: Use the three-step serum solubilization protocol detailed in Section 3.[5]
No visible precipitate, but low or no biological activity.Micro-precipitation or aggregation not visible to the naked eye.1. Protocol: Use a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HPβCD). See protocol in Section 3.[3] 2. QC Step: After preparing the final dilution, centrifuge the medium and measure the compound concentration in the supernatant via HPLC or a similar method to determine the actual soluble concentration.
Cytotoxicity observed in vehicle control wells.DMSO concentration is too high for the cell line.1. Action: Determine the maximum tolerable DMSO concentration for your specific cell line (e.g., test a range from 0.05% to 1.0%). 2. Best Practice: Keep the final DMSO concentration below 0.1% if possible, and always include a vehicle control.[3]
Issue 2: High, Unexplained Cytotoxicity
Symptom Possible Cause Suggested Solution
Massive, rapid cell death observed shortly after treatment.Diterpenoid is inducing high levels of oxidative stress.1. Test Hypothesis: Co-treat cells with an antioxidant like N-acetylcysteine (NAC) or a mitochondria-targeted antioxidant like MitoQ.[7] See protocol in Section 3. A reduction in cell death would support this hypothesis. 2. Measure: Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA.[7]
Cell morphology is consistent with apoptosis (e.g., blebbing, shrinkage).Compound is a potent inducer of caspase-mediated apoptosis.1. Test Hypothesis: Co-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK or Q-VD-OPh).[14][15] See protocol in Section 3. Inhibition of cell death would confirm a caspase-dependent mechanism. 2. Measure: Perform an Annexin V/PI assay to quantify apoptotic cells.
Off-target effects or cytotoxicity from impurities.The diterpenoid sample may contain impurities.1. QC Step: Verify the purity of your compound using methods like HPLC or LC-MS. 2. Alternative: If possible, obtain the compound from a different supplier or perform purification.

Section 3: Experimental Protocols

Protocol 1: Three-Step Solubilization Using Serum

This protocol is adapted for hydrophobic compounds that are difficult to dissolve in aqueous media.[5]

  • Step 1: Initial Dissolution: Dissolve the diterpenoid compound in 100% sterile DMSO to create a high-concentration primary stock solution (e.g., 100 mM). If necessary, gently vortex and warm to 37°C to ensure it is fully dissolved.

  • Step 2: Serum Dilution: Pre-warm fetal bovine serum (FBS) to approximately 50°C in a water bath. Dilute the primary DMSO stock 1:10 with the pre-warmed FBS. This creates a secondary stock solution where the compound can bind to albumin and other serum proteins.

  • Step 3: Final Dilution: Pre-warm your complete cell culture medium (containing your desired final FBS concentration, e.g., 10%) to 37°C. Perform the final serial dilutions of the secondary stock into the complete medium to achieve your desired final concentrations for the experiment.

Protocol 2: Co-treatment with a Pan-Caspase Inhibitor

This protocol helps determine if the observed cytotoxicity is dependent on caspase-mediated apoptosis.

  • Materials: Pan-caspase inhibitor Z-VAD-FMK or Q-VD-OPh.[16]

  • Preparation: Prepare a stock solution of the caspase inhibitor in DMSO (e.g., 20 mM).

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase during treatment. Allow them to adhere overnight.

  • Pre-treatment: One to two hours before adding your diterpenoid compound, pre-treat the cells with the pan-caspase inhibitor at a final concentration of 20-50 µM for Z-VAD-FMK or 5-20 µM for Q-VD-OPh.[15] Also, include wells that will not receive the inhibitor.

  • Diterpenoid Treatment: Add your diterpenoid compound at the desired concentrations to both the inhibitor-treated and untreated wells.

  • Incubation and Analysis: Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours). Assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion). A significant increase in viability in the co-treated wells compared to wells with the diterpenoid alone indicates caspase-dependent apoptosis.

Protocol 3: Co-treatment with an Antioxidant

This protocol is used to investigate the role of oxidative stress in diterpenoid-induced cytotoxicity.

  • Materials: Antioxidant such as N-acetylcysteine (NAC) or MitoQ.

  • Preparation: Prepare a stock solution of NAC in sterile water or PBS. Prepare a stock solution of MitoQ in DMSO.

  • Cell Seeding: Seed cells and allow them to adhere overnight.

  • Pre-treatment: Pre-treat cells with the antioxidant for 1-2 hours before adding the diterpenoid. Typical final concentrations are 1-10 mM for NAC and 0.5-1 µM for MitoQ.[7]

  • Diterpenoid Treatment: Add the diterpenoid compound to both antioxidant-treated and untreated wells.

  • Incubation and Analysis: Incubate for the desired time. Assess cell viability. An increase in viability in the co-treated wells suggests that cytotoxicity is mediated by oxidative stress.

Section 4: Quantitative Data Summary

The cytotoxic activity of diterpenoids can vary significantly depending on the compound, cell line, and experimental conditions. The following table summarizes reported IC₅₀ values for several diterpenoids.

Diterpenoid ClassCompoundCell LineIC₅₀ (µM)Reference
ent-KauraneCompound 23HepG2 (Liver Carcinoma)~2.5[7]
ent-KauraneCompound 23A549 (Lung Carcinoma)~5.0[7]
AbietaneAethiopinoneHL-60 (Leukemia)4.8 µg/mL (~15.4 µM)[8]
AbietaneAethiopinoneNALM-6 (Leukemia)0.6 µg/mL (~1.9 µM)[8]
AbietaneSalvipisoneHL-60 (Leukemia)7.7 µg/mL (~24.7 µM)[8]
AbietaneSalvipisoneNALM-6 (Leukemia)2.0 µg/mL (~6.4 µM)[8]
VariousVariousVarious Cancer Cell Lines1.1 - 9.8[17]
Diterpenoid AlkaloidsVariousA549 (Lung Carcinoma)< 20[18]

Note: IC₅₀ values can be highly variable. This table is for comparative purposes only. Researchers should determine the IC₅₀ for their specific compound and cell line experimentally.

Section 5: Visualizing Cellular Pathways and Workflows

Signaling Pathway: Diterpenoid-Induced Apoptosis

Many diterpenoids induce apoptosis by generating reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c and the subsequent activation of a caspase cascade.

Diterpenoid_Apoptosis cluster_cell Cell Diterpenoid Diterpenoid Compound ROS ↑ Reactive Oxygen Species (ROS) Diterpenoid->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MitoQ MitoQ (Antioxidant) MitoQ->ROS Inhibits CaspInhibitor Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) CaspInhibitor->Casp9 Inhibits CaspInhibitor->Casp3 Inhibits

Caption: Diterpenoid-induced intrinsic apoptosis pathway and points of intervention.

Experimental Workflow: Troubleshooting Cytotoxicity

This workflow provides a logical sequence of steps to diagnose and mitigate unexpected cytotoxicity from diterpenoid compounds.

Troubleshooting_Workflow Start Start: High Cytotoxicity Observed Check_Solubility Step 1: Verify Compound Solubility Start->Check_Solubility Precipitate Precipitate Observed? Check_Solubility->Precipitate Optimize_Sol Optimize Solubilization (Protocol 1) Precipitate->Optimize_Sol Yes Check_Mechanism Step 2: Investigate Mechanism Precipitate->Check_Mechanism No Retest Retest Compound Optimize_Sol->Retest Retest->Check_Solubility Antioxidant_Test Test with Antioxidant (Protocol 3) Check_Mechanism->Antioxidant_Test Caspase_Test Test with Caspase Inhibitor (Protocol 2) Check_Mechanism->Caspase_Test Rescue_Observed_AO Viability Rescued? Antioxidant_Test->Rescue_Observed_AO Rescue_Observed_Casp Viability Rescued? Caspase_Test->Rescue_Observed_Casp Conclusion_ROS Conclusion: Cytotoxicity is ROS-mediated Rescue_Observed_AO->Conclusion_ROS Yes Conclusion_Other Conclusion: Other Mechanism Involved (e.g., Necroptosis, Ferroptosis) Rescue_Observed_AO->Conclusion_Other No Conclusion_Apoptosis Conclusion: Cytotoxicity is Caspase-Dependent Rescue_Observed_Casp->Conclusion_Apoptosis Yes Rescue_Observed_Casp->Conclusion_Other No

Caption: A logical workflow for troubleshooting diterpenoid cytotoxicity.

References

Refining molecular docking simulations for 2-Oxokolavelool and FXR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting molecular docking simulations of 2-Oxokolavelool with the Farnesoid X Receptor (FXR).

Frequently Asked Questions (FAQs)

Q1: What is the significance of studying this compound with the Farnesoid X Receptor (FXR)?

A1: The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1] As a master regulator of enterohepatic metabolic homeostasis, FXR is a promising drug target for various liver diseases.[2][3] Natural products are a significant source of novel modulators for nuclear receptors.[4] Investigating compounds like this compound, a natural product, helps in the discovery of new FXR agonists or antagonists, providing potential hits for designing new drugs with clinical value.[2][3]

Q2: Which crystal structure of FXR is recommended for these docking simulations?

A2: For docking studies involving this compound and its analogs, the co-crystal structure of the FXR ligand-binding domain (LBD) in complex with the synthetic agonist OCA is recommended. The relevant Protein Data Bank (PDB) ID is 1OSV .[2][3] This structure provides a well-defined and relevant binding pocket for agonist compounds.

Q3: What are the critical amino acid residues in the FXR binding pocket for this compound and its analogs?

A3: Molecular docking and mutagenesis studies have identified two key residues within the FXR ligand-binding pocket that are crucial for interaction with kolavelool-type compounds: Methionine 265 (M265) and Tyrosine 369 (Y369) .[2][3] These residues are the primary anchors for hydrogen bonding.

Q4: What types of molecular interactions are expected between this compound and FXR?

A4: The primary interactions are hydrogen bonds. For the related compound 2-Oxokolavenol, the carbonyl group forms a hydrogen bond with Y369, and a hydroxyl group interacts with the sulfhydryl group of M265.[2] With this compound, which has a different hydroxyl position, a hydrogen bond with M265 is lost, but the interaction with Y369 is maintained.[2]

Troubleshooting Guide

Q5: My docking run fails immediately with a "Could not open... for reading" error. What's wrong?

A5: This is typically a file path or naming issue.

  • Solution: Ensure that your receptor file (e.g., fxr.pdbqt), ligand file (e.g., this compound.pdbqt), and configuration file (e.g., conf.txt) are all located in the same directory from which you are running the docking command.[5] If they are in different directories, you must provide the full, correct path to each file.[5] Also, verify that file extensions are not hidden by your operating system (e.g., conf.txt.txt instead of conf.txt).[6]

Q6: The docking results show a poor binding affinity (e.g., positive or near-zero kcal/mol). What are the likely causes?

A6: A poor binding score can result from several issues:

  • Incorrect Protonation: The ligand or receptor may not have been correctly protonated. Ensure that polar hydrogens have been added to both molecules.[6]

  • Inaccurate Grid Box: The search space (grid box) may not be centered correctly on the binding pocket or may be too large or too small. The ligand must be able to fit, but a very large box can reduce the accuracy of the search.

  • Steric Clashes: There may be significant steric hindrance between the ligand and the receptor in the predicted poses. This often points to an incorrect starting conformation of the ligand or an improperly prepared receptor structure.

Q7: My docked pose is far from the known binding site (M265, Y369). How can I fix this?

A7: This strongly suggests a problem with the definition of the search space.

  • Solution: Recalculate the center and dimensions of your grid box. Ensure it is tightly focused on the active site. You can identify the active site by selecting the key residues (M265, Y369) in a molecular visualization program and placing the grid box center in their geometric middle.[7] Using a known FXR agonist's position from a crystal structure (like 1OSV) as a reference is also a highly effective strategy.

Q8: The simulation runs, but the resulting poses do not show the expected hydrogen bonds with Y369. Why?

A8: This can happen even with a good binding score and indicates a suboptimal pose prediction.

  • Increase Search Exhaustiveness: The search algorithm may not have sampled enough conformations. Try increasing the exhaustiveness parameter in your docking software's configuration file. This will increase computation time but allows for a more thorough search of the conformational space.[6]

  • Check Ligand Torsion: Ensure the rotatable bonds in this compound were correctly defined during ligand preparation. Incorrectly defined torsions can prevent the ligand from adopting the necessary conformation to form the key hydrogen bonds.[8]

  • Refine the Binding Pocket: The side-chain conformations of residues in the binding pocket might not be optimal. While often treated as rigid, allowing some flexibility in key residues like Y369 during docking (if your software supports it) can sometimes yield better results.

Q9: I'm getting errors related to non-bonded atoms or incorrect charges after preparing my protein.

A9: This indicates a problem during the receptor preparation stage.

  • Solution: Carefully follow the protein preparation protocol. Ensure that after removing water and co-ligands, you correctly add only polar hydrogens and then assign atomic charges (e.g., Kollman charges for proteins, Gasteiger for ligands).[8][9] Using software like AutoDock Tools, it's crucial to perform these steps in the correct order.[10] Some visualization tools can also help identify and repair missing atoms or incomplete side chains before you begin the docking preparation.[7][11]

Data Summary

Table 1: Key Molecular Interactions of Kolavelool Analogs with FXR (PDB: 1OSV)

Compound Interacting FXR Residue Interaction Type Reference
2-Oxokolavenol M265 Hydrogen Bond [2]
Y369 Hydrogen Bond [2]
This compound Y369 Hydrogen Bond [2]

| Kolavenol | M265 | Hydrogen Bond |[2] |

Table 2: Agonist Activity of Related Compounds on FXR

Compound Assay Type EC50 Value Reference
2-Oxokolavenol AlphaScreen (SRC2-3 recruitment) ~3.7 µM [2]

| 2-Oxokolavenol | Dual-Luciferase Reporter | ~6.9 µM |[3] |

Table 3: Example Docking Parameters for FXR (PDB: 1OSV) Note: These coordinates are illustrative and should be verified by the user in a visualization tool by centering the grid on the active site residues M265 and Y369.

Parameter Value (Angstroms) Description
center_x 15.5 X-coordinate for the center of the search space
center_y -1.0 Y-coordinate for the center of the search space
center_z 23.0 Z-coordinate for the center of the search space
size_x 25.0 Dimension of the search space along the X-axis
size_y 25.0 Dimension of the search space along the Y-axis

| size_z | 25.0 | Dimension of the search space along the Z-axis |

Experimental Protocols

Protocol 1: Receptor Preparation for FXR

  • Obtain Structure: Download the crystal structure of FXR-LBD from the PDB database (ID: 1OSV).[2][3]

  • Clean Protein: Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera, Discovery Studio).[7][12] Remove all water molecules, co-crystallized ligands, and any other non-protein heteroatoms.[13] Save this cleaned structure as a new PDB file.

  • Prepare for Docking (Using AutoDock Tools as an example): a. Launch AutoDock Tools (ADT). b. Load the cleaned FXR PDB file (File > Read Molecule).[9] c. Add polar hydrogen atoms (Edit > Hydrogens > Add > Polar Only).[10][14] d. Assign Kollman charges (Edit > Charges > Add Kollman Charges).[8] e. Save the prepared receptor in PDBQT format (Grid > Macromolecule > Choose..., then select the protein and save).[9] This file (.pdbqt) contains the necessary charge and atom type information for docking.

Protocol 2: Ligand Preparation for this compound

  • Obtain Structure: Download the 3D structure of this compound from a chemical database like PubChem. Save it in a common format like SDF or MOL2.

  • Prepare for Docking (Using AutoDock Tools as an example): a. Launch ADT. b. Load the ligand file (Ligand > Input > Open).[10] c. Add polar hydrogens and compute Gasteiger charges (Ligand > Input > Choose..., select the ligand, and ADT will automatically add hydrogens and charges).[8] d. Define rotatable bonds (Ligand > Torsion Tree > Detect Root). This step is crucial for flexible docking. You can then choose which bonds are allowed to rotate.[8] e. Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).[14]

Protocol 3: Running the Docking Simulation (AutoDock Vina)

  • Define the Search Space: In ADT, with the prepared receptor loaded, go to Grid > Grid Box.... Adjust the box dimensions (size_x, y, z) and center (center_x, y, z) to encompass the entire binding pocket, including key residues M265 and Y369.[7] Record these coordinate and dimension values.

  • Create Configuration File: Create a text file named conf.txt.[5] Populate it with the paths to your prepared files and the grid box parameters from the previous step.

  • Execute Vina: Open a command line terminal in the directory containing your files and run the simulation using the command: vina --config conf.txt --log log.txt.[15]

  • Analyze Results: Vina will generate an output PDBQT file (results.pdbqt) containing the predicted binding poses, sorted by affinity (in kcal/mol). The log.txt file will contain the binding affinity values for each pose. Visualize the results.pdbqt file along with the receptor in a molecular viewer to inspect the interactions.[15]

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase p1 1. Obtain Receptor (PDB: 1OSV) p2 2. Clean Receptor (Remove Water/Ligands) p1->p2 p3 3. Add Hydrogens & Assign Charges p2->p3 p4 4. Save as PDBQT p3->p4 s1 5. Define Grid Box (Active Site) p4->s1 l1 1. Obtain Ligand (this compound) l2 2. Energy Minimization l1->l2 l3 3. Add Hydrogens, Assign Charges & Torsions l2->l3 l4 4. Save as PDBQT l3->l4 s2 6. Create Config File l4->s2 s1->s2 s3 7. Run Docking (e.g., AutoDock Vina) s2->s3 a1 8. Analyze Binding Affinity (kcal/mol) s3->a1 a2 9. Visualize Poses & Interactions a1->a2 a3 10. Validate Results a2->a3

Caption: A generalized workflow for molecular docking simulations.

FXR_Signaling_Pathway cluster_cell Hepatocyte / Enterocyte cluster_genes Target Gene Regulation ligand Bile Acids or This compound fxr FXR (Inactive) ligand->fxr binds complex FXR-RXR-Ligand Heterodimer (Active) fxr->complex dimerizes with rxr RXR rxr->complex fxre FXRE complex->fxre binds to dna DNA shp SHP gene (Transcription Induction) fxre->shp activates bsep BSEP gene (Transcription Induction) fxre->bsep activates cyp7a1 CYP7A1 gene (Transcription Repression) shp->cyp7a1 inhibits cyp7a1_protein CYP7A1 Enzyme (Bile Acid Synthesis ↓) cyp7a1->cyp7a1_protein leads to bsep_protein BSEP Transporter (Bile Acid Efflux ↑) bsep->bsep_protein leads to

Caption: Simplified FXR signaling pathway upon agonist binding.

References

Improving yield and purity in the semi-synthesis of 2-Oxokolavelool analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the semi-synthesis of 2-Oxokolavelool analogs. Our aim is to help improve reaction yields and product purity by addressing common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing kolavelool to this compound?

A1: The oxidation of the allylic alcohol in kolavelool to the corresponding α,β-unsaturated ketone, this compound, is a key transformation. Commonly employed methods for this type of allylic oxidation in terpene chemistry include the use of chromium-based reagents like Pyridinium Chlorochromate (PCC)[1][2][3] or manganese dioxide (MnO₂). Another effective and mild option is the Dess-Martin periodinane (DMP)[4][5][6]. These reagents are known for their selectivity towards allylic alcohols, minimizing side reactions when used under appropriate conditions.

Q2: What are the typical challenges in the semi-synthesis of this compound analogs?

A2: Researchers may face several challenges, including:

  • Low Yields: Incomplete conversion of the starting material is a frequent issue. This can be due to insufficiently reactive oxidizing agents, steric hindrance around the hydroxyl group, or suboptimal reaction conditions.

  • Over-oxidation: Stronger oxidizing agents or prolonged reaction times can lead to the formation of unwanted byproducts, such as carboxylic acids.

  • Isomerization: The double bond in the allylic system may isomerize under certain conditions, leading to a mixture of products.

  • Purification Difficulties: The desired product, this compound, may have similar polarity to the starting material (kolavelool) and certain byproducts, making chromatographic separation challenging.

Q3: How can I purify the synthesized this compound analogs?

A3: Flash column chromatography is the most common method for purifying this compound analogs and other clerodane diterpenes. A silica gel stationary phase is typically used. The mobile phase is usually a gradient of non-polar and polar solvents, such as hexane and ethyl acetate.[7] The optimal solvent system will depend on the specific analog and the impurities present. Thin Layer Chromatography (TLC) should be used to determine the appropriate solvent polarity for effective separation before performing flash chromatography. In some cases, reversed-phase HPLC can also be employed for high-purity isolation of specific analogs.

Q4: What are the key analytical techniques for characterizing this compound analogs?

A4: The structure and purity of the synthesized compounds are typically confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure of the analogs.[8] 2D NMR techniques like COSY, HSQC, and HMBC can provide further structural details and confirm connectivity.[9]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds and to support the structural elucidation.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the newly formed carbonyl group in this compound.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggestion
Incomplete Reaction - Increase the equivalents of the oxidizing agent. - Extend the reaction time and monitor progress by TLC. - Consider a more reactive oxidizing agent (e.g., Dess-Martin periodinane).[4][5]
Degradation of Starting Material or Product - Perform the reaction at a lower temperature. - Use a milder oxidizing agent like PCC or DMP.[1][6] - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Suboptimal Solvent - Ensure the starting material is fully dissolved in the chosen solvent. Dichloromethane (DCM) is a common solvent for PCC and DMP oxidations.[2][5]
Problem 2: Presence of Multiple Products (Low Purity)
Possible Cause Suggestion
Over-oxidation - Use a milder oxidizing agent (PCC or DMP are less prone to over-oxidation than stronger agents like Jones reagent).[2][5] - Carefully control the stoichiometry of the oxidizing agent. - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Isomerization of Double Bond - Avoid strongly acidic or basic conditions during the reaction and work-up. - Buffer the reaction mixture if necessary. For instance, pyridine can be used as a buffer in some oxidation reactions.
Formation of Other Byproducts - Optimize the reaction temperature; higher temperatures can lead to more side reactions. - Ensure the purity of the starting kolavelool. Impurities in the starting material can lead to additional byproducts.
Problem 3: Difficulty in Purifying the Product
Possible Cause Suggestion
Co-elution of Product and Starting Material - Optimize the solvent system for flash chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., 0-20% ethyl acetate in hexane) can improve separation. - Consider using a different stationary phase, such as alumina, or a different chromatography technique like preparative HPLC.
Presence of a Persistent Impurity - Attempt to remove the impurity by recrystallization if the product is a solid. - If the impurity is a different isomer, a high-resolution separation technique like preparative HPLC might be necessary.

Experimental Protocols

General Protocol for the Oxidation of Kolavelool using Pyridinium Chlorochromate (PCC)

This protocol is a general guideline and may require optimization for specific this compound analogs.

  • Preparation: Dissolve kolavelool (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Addition of PCC: Add pyridinium chlorochromate (PCC) (1.5 - 2 equivalents) to the solution in one portion while stirring. The reaction mixture will turn into a dark brown slurry.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite® to remove the chromium salts. Wash the filter cake with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired this compound analog.

Signaling Pathway and Experimental Workflow Diagrams

The natural product 2-oxokolavenol, a close analog of this compound, has been identified as a novel agonist of the Farnesoid X receptor (FXR).[10] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. The following diagram illustrates the proposed signaling pathway.

signaling_pathway cluster_cell Hepatocyte 2_Oxokolavelool_Analog This compound Analog FXR FXR 2_Oxokolavelool_Analog->FXR Binds to Ligand Binding Domain FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Initiates Biological_Response Biological Response (e.g., Regulation of Bile Acid Metabolism) Target_Genes->Biological_Response Leads to

Caption: Proposed signaling pathway of this compound analogs as FXR agonists.

The following diagram outlines a general experimental workflow for the semi-synthesis and purification of this compound analogs.

experimental_workflow cluster_synthesis Semi-Synthesis cluster_purification Purification & Analysis Start Kolavelool (Starting Material) Oxidation Oxidation (e.g., PCC, DMP) Start->Oxidation Crude_Product Crude this compound Analog Oxidation->Crude_Product Flash_Chromatography Flash Column Chromatography Crude_Product->Flash_Chromatography TLC_Analysis TLC Analysis of Fractions Flash_Chromatography->TLC_Analysis Pure_Product Pure this compound Analog TLC_Analysis->Pure_Product Characterization Structural Characterization (NMR, MS, IR) Pure_Product->Characterization

Caption: General workflow for the semi-synthesis of this compound analogs.

References

Technical Support Center: Navigating Variability in Biological Assays with Natural Product Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with natural product compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the inherent variability in biological assays involving these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability when working with natural product extracts in biological assays?

Variability in biological assays with natural product extracts can stem from several factors:

  • Inherent Complexity of Extracts: Natural product extracts are complex mixtures containing numerous compounds at varying concentrations. The composition of these extracts can be influenced by factors such as the plant's genetics, growing conditions (soil, climate), and time of harvest.[1][2]

  • Extraction and Fractionation Processes: The choice of solvent and extraction method can significantly impact the profile of compounds obtained. Subsequent fractionation steps can also introduce variability.

  • Compound Purity and Integrity: The purity of an isolated natural product can affect its activity. Impurities may have their own biological effects or interfere with the assay.[3][4] Degradation of the compound during storage or handling can also lead to inconsistent results.

  • Solubility Issues: Many natural products have poor aqueous solubility, which can lead to precipitation in assay media, underestimation of activity, and inconsistent results.[5][6]

  • Assay Interference: Components of the extract can interfere with the assay technology itself. This can include colored compounds that affect absorbance readings, fluorescent compounds, or compounds that inhibit or activate reporter enzymes non-specifically.[7]

  • Presence of "Pan-Assay Interference Compounds" (PAINS): Some natural products are known to be PAINS, which are compounds that appear as hits in many different assays through non-specific mechanisms, such as aggregation, reactivity, or membrane disruption.[7][8][9]

Q2: How can I minimize variability originating from the natural product sample itself?

To minimize sample-related variability, consider the following:

  • Standardization of Plant Material: Whenever possible, use well-characterized and authenticated plant material. Standardization involves confirming the plant species and may include defining the time and conditions of harvest.[1][10][11][12][13]

  • Standardized Extraction Procedures: Employ a consistent and well-documented extraction protocol. This includes using the same solvent system, temperature, and duration for each extraction.

  • Chemical Fingerprinting: Utilize techniques like HPLC, LC-MS, or NMR to generate a chemical fingerprint of your extract. This can help ensure batch-to-batch consistency.[10][11]

  • Purity Assessment: For isolated compounds, thoroughly assess purity using methods like HPLC, LC-MS, and NMR. Journals often recommend a purity of 90-95% for compounds used in biological testing.[4]

  • Proper Storage and Handling: Store extracts and compounds under appropriate conditions (e.g., protected from light, at a low temperature) to prevent degradation. Minimize freeze-thaw cycles, as this can affect compound solubility and stability.[14]

Q3: What are "Pan-Assay Interference Compounds" (PAINS) and how can I identify them?

PAINS are compounds that frequently show up as "hits" in high-throughput screening assays but are false positives.[15] They act through non-specific mechanisms rather than by specifically binding to the intended biological target. Some common mechanisms of PAINS include:

  • Aggregation: Some compounds form aggregates in aqueous solutions that can sequester and inhibit enzymes.[7][8]

  • Reactivity: Electrophilic compounds can react covalently and non-specifically with proteins.

  • Redox Activity: Compounds that can undergo redox cycling can interfere with assays that rely on redox-sensitive reporters.

  • Membrane Disruption: Surfactant-like molecules can disrupt cell membranes, leading to cytotoxicity that can be misinterpreted as specific activity in cell-based assays.[7]

  • Chelation: Compounds that chelate metal ions can interfere with metalloenzymes or assays that depend on specific ion concentrations.[7]

Identifying PAINS: Several computational tools and resources are available to flag potential PAINS based on their chemical substructures. It is also crucial to perform secondary and counter-screens to validate initial hits and rule out non-specific activity.

Troubleshooting Guides

Issue 1: Poor Reproducibility of Assay Results

Question: I am observing significant variability in my assay results between experiments, even when using the same natural product sample. What could be the cause and how can I troubleshoot this?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Precipitation 1. Visually inspect assay plates for any signs of precipitation. 2. Determine the kinetic and thermodynamic solubility of your compound in the assay buffer.[6][16] 3. Reduce the final concentration of the compound in the assay. 4. Optimize the solvent concentration (e.g., DMSO) in the final assay volume. Keep it consistent across all wells and typically below 1%.
Inconsistent Sample Preparation 1. Prepare fresh dilutions of your compound from a stock solution for each experiment. 2. Ensure complete solubilization of the stock solution before making dilutions. Sonication may be helpful. 3. Use calibrated pipettes and follow a consistent pipetting scheme.
Compound Degradation 1. Assess the stability of your compound in the assay buffer and under the assay conditions (e.g., temperature, light exposure). 2. Analyze the compound purity before and after the experiment using HPLC or LC-MS.
Batch-to-Batch Variation of Reagents 1. Use the same lot of critical reagents (e.g., cells, enzymes, buffers, plates) for a set of experiments. 2. Perform quality control on new batches of reagents.
Experimental Protocol: Assessing Kinetic Solubility

This protocol provides a general method for assessing the kinetic solubility of a compound in an aqueous buffer, which is relevant for many biological assays.

  • Prepare a high-concentration stock solution of the natural product compound in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small volume of each DMSO dilution to the aqueous assay buffer (e.g., a 1:100 dilution to achieve a final DMSO concentration of 1%).

  • Incubate the solutions at room temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of the solutions using a nephelometer or by measuring absorbance at a high wavelength (e.g., 600-700 nm). An increase in turbidity or absorbance indicates precipitation.

  • Alternatively, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using HPLC-UV.

  • The highest concentration that does not show precipitation is considered the kinetic solubility under those conditions.[16]

Workflow for Troubleshooting Poor Reproducibility

G Start Poor Reproducibility Observed Check_Precipitation Check for Compound Precipitation Start->Check_Precipitation Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_Degradation Assess Compound Stability Start->Check_Degradation Check_Reagents Verify Reagent Consistency Start->Check_Reagents Optimize_Solubility Optimize Compound Concentration/Solvent Check_Precipitation->Optimize_Solubility Standardize_Prep Standardize Dilution and Pipetting Check_Sample_Prep->Standardize_Prep Analyze_Purity Analyze Compound Purity Over Time Check_Degradation->Analyze_Purity QC_Reagents Implement Reagent QC Check_Reagents->QC_Reagents Resolved Issue Resolved Optimize_Solubility->Resolved Standardize_Prep->Resolved Analyze_Purity->Resolved QC_Reagents->Resolved

Caption: Troubleshooting workflow for poor assay reproducibility.

Issue 2: High Background Signal or False Positives

Question: My assay is showing a high background signal or a large number of initial "hits" that are not validating in secondary assays. What could be causing this and how can I address it?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Assay Interference 1. Run a control with the natural product in the absence of the biological target (e.g., enzyme or cells) to check for direct effects on the assay signal. 2. If the compound is colored, use an appropriate blank correction. 3. If the compound is fluorescent, check for spectral overlap with the assay's fluorophores.
Non-specific Activity (PAINS) 1. Use PAINS filters to check the chemical structure of your compound. 2. Perform counter-screens. For example, if you are screening for enzyme inhibitors, test the compound's activity in the presence of a non-specific protein like bovine serum albumin (BSA). True inhibitors should show reduced activity in the presence of high concentrations of BSA. 3. Test for aggregation. The activity of aggregating compounds is often sensitive to the presence of detergents like Triton X-100.
Cytotoxicity in Cell-Based Assays 1. Perform a cytotoxicity assay in parallel with your functional assay to distinguish specific functional effects from general cell death. 2. Use a lower, non-toxic concentration of the compound.
Experimental Protocol: Counter-Screen for Aggregation-Based Inhibition

This protocol helps to identify if the inhibitory activity of a compound is due to the formation of aggregates.

  • Perform the primary enzyme inhibition assay according to your standard protocol to determine the IC50 of the test compound.

  • Repeat the assay with the following modifications:

    • Pre-incubate the enzyme with the test compound for 15 minutes.

    • In a separate set of wells, pre-incubate the enzyme with the test compound and a non-ionic detergent (e.g., 0.01% Triton X-100) for 15 minutes.

  • Initiate the enzymatic reaction and measure the activity.

  • Compare the IC50 values. A significant rightward shift (i.e., a higher IC50) in the presence of the detergent suggests that the compound may be acting as an aggregator. Aggregators are often disrupted by detergents, leading to a loss of inhibitory activity.

Decision Tree for Investigating False Positives

G Start High Background or False Positives Control_Assay Run Target-Free Control Assay Start->Control_Assay Signal_Change Signal Change in Control? Control_Assay->Signal_Change Interference Assay Interference Signal_Change->Interference Yes No_Interference No Direct Interference Signal_Change->No_Interference No PAINS_Check Check for PAINS Substructures No_Interference->PAINS_Check PAINS_Present PAINS Substructure Found? PAINS_Check->PAINS_Present Counter_Screen Perform Counter-Screens (e.g., Aggregation, Reactivity) PAINS_Present->Counter_Screen Yes Validate_Hit Potential Valid Hit PAINS_Present->Validate_Hit No False_Positive Likely False Positive Counter_Screen->False_Positive

Caption: Decision tree for investigating false positive hits.

Issue 3: Discrepancy Between Primary (Biochemical) and Secondary (Cell-Based) Assay Results

Question: My natural product compound is active in a biochemical assay, but shows no activity in a cell-based assay. Why might this be happening?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Assess the physicochemical properties of the compound (e.g., lipophilicity, molecular weight). Lipinski's Rule of Five can provide a rough guide. 2. Perform a cell permeability assay (e.g., PAMPA or Caco-2).
Compound Efflux 1. Test for activity in the presence of efflux pump inhibitors (e.g., verapamil for P-glycoprotein). An increase in activity suggests the compound is a substrate for efflux pumps.
Metabolism of the Compound 1. Incubate the compound with liver microsomes or hepatocytes and analyze for the formation of metabolites using LC-MS. 2. Test the activity of any identified major metabolites.
High Protein Binding 1. Measure the extent of plasma protein binding. High binding can reduce the free concentration of the compound available to interact with the target in the cell-based assay, which contains serum. 2. Perform the cell-based assay in serum-free or low-serum medium , if possible, to see if activity is restored.
Signaling Pathway Consideration

When a compound is active in a biochemical assay but not a cell-based one, it's important to consider the biological context. The target may be in a cellular compartment the compound cannot reach, or the signaling pathway may be regulated differently in the cellular environment.

G cluster_extracellular Extracellular cluster_cell Cell Compound Natural Product Compound Membrane Cell Membrane Compound->Membrane Permeation Target Intracellular Target Membrane->Target Efflux Efflux Pump Efflux->Compound Response Cellular Response Target->Response Metabolism Metabolism Metabolite Inactive Metabolite Metabolism->Metabolite Compound_In Compound Compound_In->Efflux Compound_In->Target Compound_In->Metabolism

Caption: Cellular factors affecting compound activity.

References

Validation & Comparative

2-Oxokolavelool vs. 2-Oxokolavenol: A Comparative Analysis of FXR Agonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the Farnesoid X Receptor (FXR) agonist activity of two natural products, 2-oxokolavelool and 2-oxokolavenol. This analysis is based on available experimental data to objectively evaluate their potential as modulators of FXR, a key regulator in various metabolic and inflammatory pathways.

Overview of FXR Agonism

The Farnesoid X Receptor is a nuclear receptor primarily expressed in the liver and intestine, playing a crucial role in bile acid homeostasis, lipid and glucose metabolism, and inflammation.[1][2] Agonists of FXR, such as the synthetic bile acid obeticholic acid, have shown therapeutic potential for various liver and metabolic diseases.[2][3][4] Natural products are a promising source for the discovery of novel FXR modulators.[1]

Comparative Agonist Activity

Recent studies have identified 2-oxokolavenol as a novel and selective FXR agonist.[1][5][6] Experimental data allows for a direct comparison of its activity with the related compound, this compound.

Quantitative Analysis of FXR Activation

The following table summarizes the key quantitative data on the FXR agonist activity of 2-oxokolavenol. While direct EC50 values for this compound are not explicitly provided in the referenced literature, its activity relative to 2-oxokolavenol can be inferred from comparative assays.

CompoundAssay TypeMetricValue (µM)
2-OxokolavenolAlphaScreen Assay (SRC2-3 recruitment)EC50~3.7[1]
2-OxokolavenolDual-Luciferase Reporter AssayEC50~6.9[5]
2-OxokolavenolDual-Luciferase Reporter AssayEC501.877[6]

Note: The variation in EC50 values for 2-oxokolavenol may be attributed to different experimental conditions or assay systems.

Comparative studies using a dual-luciferase reporter assay have shown that 2-oxokolavenol induces a significantly higher FXR transcriptional activity compared to this compound at the same concentration.[7] Similarly, in an AlphaScreen assay, 2-oxokolavenol demonstrated a more potent ability to induce the binding of coactivator motifs SRC1-2 and SRC2-3 to the FXR ligand-binding domain (LBD) than this compound.[7]

Mechanism of Action

Molecular docking studies have revealed that 2-oxokolavenol directly interacts with the ligand-binding pocket of FXR.[1][5] This binding is stabilized by the formation of two hydrogen bonds with the amino acid residues M265 and Y369.[1][5] In contrast, the absence of a carbonyl group in the related compound, kolavenol, results in the loss of the hydrogen bond with Y369.[1] This difference in molecular interaction likely contributes to the observed lower FXR agonist activity of compounds lacking this key functional group. Mutagenesis studies have confirmed the critical role of these residues, as a Y369F mutant of FXR completely abolished the transcriptional activity induced by this compound.[1]

Experimental Methodologies

The following sections detail the experimental protocols used to assess the FXR agonist activity of these compounds.

AlphaScreen Assay for Co-regulator Recruitment

This assay quantifies the ability of a compound to induce the interaction between the FXR ligand-binding domain (LBD) and co-regulator motifs.

Workflow:

cluster_0 Assay Principle Donor Streptavidin-coated Donor Beads Biotin_CoReg Biotinylated Co-regulator Motif Donor->Biotin_CoReg binds Acceptor Nickel-coated Acceptor Beads His_FXR 6xHis-tagged FXR-LBD Acceptor->His_FXR binds Light Light Emission (680 nm) Biotin_CoReg->Light proximity Compound Test Compound (e.g., 2-oxokolavenol) His_FXR->Compound binds Compound->Biotin_CoReg recruits Signal Signal Detection (520-620 nm) Light->Signal energy transfer cluster_1 Cell-Based Assay Plasmids Co-transfection of Plasmids (FXR, EcRE-Luciferase, Renilla) Cells HEK293T Cells Plasmids->Cells Treatment Treatment with Test Compound Cells->Treatment Lysis Cell Lysis Treatment->Lysis Luciferase_Assay Measurement of Firefly & Renilla Luciferase Activity Lysis->Luciferase_Assay Normalization Normalization of Firefly to Renilla Activity Luciferase_Assay->Normalization cluster_2 FXR Activation and Gene Regulation Agonist FXR Agonist (e.g., 2-oxokolavenol) FXR_RXR FXR-RXR Heterodimer Agonist->FXR_RXR binds CoRepressor Co-repressor Complex (e.g., NCoR2) FXR_RXR->CoRepressor releases CoActivator Co-activator Complex (e.g., SRCs) FXR_RXR->CoActivator recruits FXRE FXR Response Element (FXRE) in DNA FXR_RXR->FXRE binds TargetGenes Target Gene Transcription FXRE->TargetGenes BiologicalEffects Biological Effects (Metabolic Regulation, etc.) TargetGenes->BiologicalEffects

References

A Comparative Analysis of 2-Oxokolavelool and Obeticholic Acid as Farnesoid X Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the natural product 2-Oxokolavelool and the synthetic farnesoid X receptor (FXR) agonist, Obeticholic Acid (OCA). This objective analysis is intended to inform researchers and drug development professionals on the key characteristics and experimental performance of these two FXR modulators.

Introduction to FXR and its Agonists

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1] Its activation has been a key therapeutic target for various liver diseases, including primary biliary cholangitis (PBC) and nonalcoholic steatohepatitis (NASH).[1] Obeticholic acid (OCA), a semi-synthetic bile acid analogue, is a potent FXR agonist that has received regulatory approval for the treatment of PBC.[1] Recently, natural products have been explored as a source of novel FXR modulators, leading to the identification of compounds like this compound. This guide directly compares the natural product this compound with the established synthetic agonist OCA.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound and Obeticholic Acid based on available experimental evidence.

ParameterThis compoundObeticholic Acid (OCA)Reference Compound
Chemical Structure Diterpenoid6α-ethyl-chenodeoxycholic acidN/A
FXR Activation (EC50) ~3.7 µM (AlphaScreen Assay)Not explicitly stated in direct comparison, but noted to have slightly higher activity than this compound.Chenodeoxycholic acid (CDCA), the natural FXR ligand, has an EC50 of approximately 8 µM. OCA is ~100-fold more potent than CDCA.
~6.9 µM (Dual-Luciferase Reporter Assay)~0.13 µM (HEK293 reporter assay)
FXR Selectivity Selective for FXR over PXR, PPARα, PPARβ, PPARγ, RORα, RORβ, and RORγ.[1]Highly selective for FXR.N/A
Coactivator Recruitment Induces recruitment of SRC1-2 and SRC2-3 coactivator motifs to FXR.Potently induces recruitment of SRC1-2 and SRC2-3 coactivator motifs to FXR.N/A
Corepressor Release Induces release of the NCoR2 corepressor motif from FXR.Induces release of the NCoR2 corepressor motif from FXR.N/A
Target Gene Regulation Upregulates expression of BSEP, SHP, and OSTα in WRL68 cells.[1]Upregulates expression of BSEP, SHP, and OSTα/β in HepG2 and primary human hepatocytes.N/A

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison are provided below. These protocols are representative of the techniques used to evaluate and compare FXR agonists.

Dual-Luciferase Reporter Assay for FXR Activation

This assay quantifies the ability of a compound to activate the transcriptional activity of FXR in a cellular context.

1. Cell Culture and Transfection:

  • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well.
  • After 24 hours, cells are co-transfected with a Gal4-FXR-LBD expression plasmid, a UAS-luciferase reporter plasmid, and a Renilla luciferase internal control plasmid using a suitable transfection reagent.

2. Compound Treatment:

  • 24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of this compound, OCA, or vehicle control (DMSO).
  • Cells are incubated for an additional 24 hours.

3. Luciferase Activity Measurement:

  • The medium is removed, and cells are lysed using a passive lysis buffer.
  • Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
  • The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.
  • EC50 values are calculated from the dose-response curves using non-linear regression analysis.

AlphaScreen Assay for FXR Coactivator Recruitment

This biochemical assay measures the direct interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide in the presence of a test compound.

1. Reagent Preparation:

  • Recombinant GST-tagged FXR-LBD and biotinylated SRC2-3 coactivator peptide are prepared.
  • Glutathione donor beads and streptavidin acceptor beads are used.

2. Assay Procedure:

  • The assay is performed in a 384-well plate in a final volume of 25 µL.
  • GST-FXR-LBD is incubated with serial dilutions of this compound, OCA, or vehicle control.
  • Biotinylated SRC2-3 peptide is added to the mixture.
  • Glutathione donor beads and streptavidin acceptor beads are added, and the plate is incubated in the dark at room temperature for 1 hour.

3. Signal Detection:

  • The plate is read on an AlphaScreen-capable microplate reader.
  • The proximity of the donor and acceptor beads upon coactivator recruitment results in the generation of a chemiluminescent signal.
  • EC50 values are determined from the dose-response curves.

Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression

This method is used to quantify the changes in the mRNA levels of FXR target genes in response to agonist treatment.

1. Cell Culture and Treatment:

  • WRL68 or HepG2 cells are seeded in 6-well plates and grown to 70-80% confluency.
  • Cells are treated with this compound, OCA, or vehicle control for 24 hours.

2. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from the cells using a suitable RNA isolation kit.
  • The concentration and purity of the RNA are determined using a spectrophotometer.
  • First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

3. qPCR:

  • qPCR is performed using a real-time PCR system with SYBR Green master mix.
  • Specific primers for FXR target genes (e.g., BSEP, SHP, OSTα) and a housekeeping gene (e.g., GAPDH) are used.
  • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
  • The relative gene expression is calculated using the 2^-ΔΔCt method, with the housekeeping gene for normalization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist FXR Agonist (this compound or OCA) FXR_RXR_inactive FXR-RXR Heterodimer (Inactive) Agonist->FXR_RXR_inactive Binds to LBD FXR_RXR_active FXR-RXR Heterodimer (Active) FXR_RXR_inactive->FXR_RXR_active Conformational Change FXRE FXR Response Element (FXRE) on DNA FXR_RXR_active->FXRE Binds to DNA Coactivators Coactivators (e.g., SRCs) FXRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Target_Genes Target Genes (BSEP, SHP, OSTα) Transcription->Target_Genes

FXR Signaling Pathway Activation by an Agonist.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_steps Experimental Steps cluster_output Output Assay_Choice Select Assay Luciferase Dual-Luciferase Reporter Assay Assay_Choice->Luciferase AlphaScreen AlphaScreen Coactivator Assay Assay_Choice->AlphaScreen qPCR qPCR for Target Gene Expression Assay_Choice->qPCR Cell_Culture Cell Culture & Transfection/Treatment Luciferase->Cell_Culture Compound_Addition Compound Addition (this compound vs. OCA) AlphaScreen->Compound_Addition qPCR->Cell_Culture Cell_Culture->Compound_Addition Measurement Measurement (Luminescence/Signal/mRNA) Compound_Addition->Measurement Data_Analysis Data Analysis (EC50, Fold Change) Measurement->Data_Analysis Potency Potency (EC50) Data_Analysis->Potency Efficacy Efficacy (% Activation) Data_Analysis->Efficacy Target_Engagement Target Gene Modulation Data_Analysis->Target_Engagement

General Experimental Workflow for Comparing FXR Agonists.

Logical_Comparison cluster_2oxo This compound cluster_oca Obeticholic Acid (OCA) FXR_Agonist FXR Agonist Natural Natural Product (Diterpenoid) FXR_Agonist->Natural is a Synthetic Semi-Synthetic (Bile Acid Analogue) FXR_Agonist->Synthetic is a Moderate_Potency Moderate Potency (µM range) Natural->Moderate_Potency Selective Selective Natural->Selective High_Potency High Potency (nM range) Synthetic->High_Potency Highly_Selective Highly Selective Synthetic->Highly_Selective Clinical Clinically Approved Synthetic->Clinical

References

A Comparative Analysis of 2-Oxokolavelool and its Analogs in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of the structure-activity relationships of 2-Oxokolavelool, a clerodane diterpene, and its analogs reveals significant potential for the development of novel anti-inflammatory agents. This comparison guide synthesizes available data on their biological activities, focusing on the inhibition of key inflammatory mediators and their effects on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. The findings, supported by experimental data, offer valuable insights for researchers and professionals in drug discovery and development.

Introduction

Clerodane diterpenes, a class of natural products, are recognized for their diverse biological activities, including anti-inflammatory properties.[1] this compound and its analogs, isolated from various plant sources such as those of the Vitex genus, have emerged as promising candidates for therapeutic intervention in inflammatory diseases.[2][3] Their anti-inflammatory effects are primarily attributed to the modulation of critical signaling cascades, namely the NF-κB and MAPK pathways, which are central to the inflammatory response. Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for the rational design of more potent and selective anti-inflammatory drugs.

Quantitative Comparison of Biological Activity

The anti-inflammatory potential of this compound and its analogs has been evaluated through various in vitro assays, with the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages being a key indicator. The half-maximal inhibitory concentration (IC50) values for NO inhibition provide a quantitative measure for comparing the potency of these compounds.

CompoundSourceAssayIC50 (µM)Reference
(-)-13-epi-2-oxokolaveloolVitex rotundifoliaInhibition of NO production in RAW264.7 cells>10[3]
Vitetrifolin DVitex rotundifoliaInhibition of NO production in RAW264.7 cells11.3[3]
Vitetrifolin EVitex rotundifoliaInhibition of NO production in RAW264.7 cells14.8[3]
Crotonolide KCroton poomaeInhibition of NO production in RAW264.7 cells32.19[4]
Furocrotinsulolide A acetateCroton poomaeInhibition of NO production in RAW264.7 cells48.85[4]
2β-methoxyhardwickiic acidMonoon membranifoliumInhibition of NO production in RAW264.7 cells>100[5]
Compound 3 (from M. membranifolium)Monoon membranifoliumInhibition of NO production in RAW264.7 cells16.1[5]
Compound 5 (from M. membranifolium)Monoon membranifoliumInhibition of NO production in RAW264.7 cells28.9[5]
7α-acetoxy-ent-clerodan-3,13-dien-18,19:16,15-diolideSalvia guevaraeInhibition of NO production in RAW264.7 cells13.7[6]
6α-hydroxy-patagonol acetonideSalvia guevaraeInhibition of NO production in RAW264.7 cells17.3[6]
2-oxo-patagonalSalvia guevaraeInhibition of NO production in RAW264.7 cells26.4[6]

Table 1: Inhibitory Activity of this compound Analogs on Nitric Oxide Production. This table summarizes the IC50 values of various clerodane diterpenes against LPS-induced nitric oxide production in RAW 264.7 macrophage cells.

Structure-Activity Relationship

The data presented in Table 1 suggests that subtle structural modifications to the clerodane scaffold can significantly impact anti-inflammatory activity. For instance, the presence and nature of substituent groups on the core structure appear to play a crucial role in the inhibition of NO production. A comprehensive analysis of a wider range of analogs is necessary to establish definitive structure-activity relationships. This would involve the synthesis and biological evaluation of novel derivatives of this compound to probe the effects of modifying key functional groups.

Signaling Pathway Modulation

The anti-inflammatory effects of this compound and its analogs are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are activated by inflammatory stimuli like LPS, leading to the transcription of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). It is hypothesized that this compound and its analogs may inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylation p65_p50 p65/p50 IkBa_NFkB->p65_p50 IκBα degradation DNA DNA p65_p50->DNA Nuclear Translocation Oxo_analogs This compound and Analogs Oxo_analogs->IKK Inhibition Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Figure 1: Proposed Mechanism of NF-κB Inhibition. This diagram illustrates the potential inhibitory action of this compound and its analogs on the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another key signaling cascade involved in inflammation. It comprises several kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[7][8][9][10][11] The activation of these kinases by LPS leads to the activation of transcription factors that, in conjunction with NF-κB, drive the expression of pro-inflammatory genes. The inhibitory effects of this compound analogs on the production of inflammatory mediators suggest that these compounds may also target one or more components of the MAPK pathway, potentially by inhibiting the phosphorylation of p38, ERK, or JNK.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38_ERK_JNK p38/ERK/JNK MAPKK->p38_ERK_JNK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38_ERK_JNK->Transcription_Factors Activation Oxo_analogs This compound and Analogs Oxo_analogs->MAPKKK Inhibition Pro_inflammatory_genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_genes Transcription

Figure 2: Proposed Mechanism of MAPK Inhibition. This diagram shows the potential points of intervention for this compound and its analogs within the MAPK signaling cascade.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds (this compound and its analogs) for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
  • Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with test compounds and LPS as described in the NO inhibition assay.

  • Supernatant Collection: After 24 hours of LPS stimulation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The inhibition of TNF-α and IL-6 production is calculated by comparing the cytokine levels in the treated groups to the LPS-stimulated control group.

Experimental Workflow

The general workflow for the evaluation of this compound and its analogs as anti-inflammatory agents is depicted below.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Isolation Isolation from Natural Sources Cytotoxicity Cytotoxicity Assay (e.g., MTT) Isolation->Cytotoxicity Synthesis Chemical Synthesis of Analogs Synthesis->Cytotoxicity NO_Assay NO Production Inhibition Assay Cytotoxicity->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Inhibition Assay NO_Assay->Cytokine_Assay Western_Blot Western Blot Analysis (p-IKK, p-IκBα, p-p38, etc.) Cytokine_Assay->Western_Blot Reporter_Assay NF-κB/AP-1 Luciferase Reporter Assay Western_Blot->Reporter_Assay Animal_Model Animal Models of Inflammation Reporter_Assay->Animal_Model

References

The Dawn of a New FXR Agonist: Evaluating 2-Oxokolavelool's Potential in Preclinical NAFLD/NASH Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ever-evolving landscape of non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), the quest for effective therapeutics is paramount. A recent discovery has shed light on a novel natural product, 2-Oxokolavelool, identifying it as an agonist of the Farnesoid X Receptor (FXR), a key regulator of liver metabolism and inflammation. This finding positions this compound as a promising candidate for NAFLD/NASH treatment, warranting a comprehensive comparison with existing and emerging therapies in preclinical animal models.

This guide provides a comparative overview of this compound's potential efficacy, benchmarked against other therapeutic strategies. It is intended for researchers, scientists, and drug development professionals actively working to combat this growing global health crisis.

This compound: A New Player in FXR Agonism

The therapeutic potential of this compound in NAFLD/NASH stems from its recently identified activity as an FXR agonist. A 2022 study demonstrated that both this compound and its close analog, 2-Oxokolavenol, can directly bind to and activate FXR.[1][2] FXR is a nuclear receptor highly expressed in the liver and gut, playing a pivotal role in maintaining metabolic homeostasis. Its activation influences a cascade of downstream genes involved in bile acid synthesis, lipid and glucose metabolism, and inflammatory responses—all critical pathways implicated in the pathogenesis of NAFLD/NASH.

Mechanism of Action: The FXR Signaling Pathway

The activation of FXR by a ligand like this compound initiates a signaling cascade that helps mitigate the pathological changes seen in NAFLD/NASH. This includes the inhibition of de novo lipogenesis (the synthesis of new fat molecules in the liver), the promotion of fatty acid oxidation, and the suppression of pro-inflammatory signaling pathways.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Therapeutic Effects 2_Oxokolavelool This compound FXR_RXR_inactive FXR-RXR (Inactive) 2_Oxokolavelool->FXR_RXR_inactive Enters cell & binds to FXR FXR_RXR_active FXR-RXR (Active) FXR_RXR_inactive->FXR_RXR_active Translocates to Nucleus FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binds to DNA Target_Genes Target Gene Transcription FXRE->Target_Genes Lipogenesis ↓ De Novo Lipogenesis Target_Genes->Lipogenesis FAO ↑ Fatty Acid Oxidation Target_Genes->FAO Inflammation ↓ Inflammation Target_Genes->Inflammation

Figure 1: Simplified FXR Signaling Pathway Activation by this compound.

Comparative Efficacy in Preclinical Models

While in vivo data for this compound in NAFLD/NASH models is not yet available, its efficacy can be inferred from its in vitro FXR agonist activity and compared to other compounds that have been tested in established animal models.

Data Presentation: A Comparative Analysis

The following tables summarize the in vitro activity of this compound and the in vivo efficacy of other therapeutic agents in animal models of NAFLD/NASH.

Table 1: In Vitro FXR Agonist Activity

CompoundAssay TypeTargetResult (EC50)Reference
2-Oxokolavenol AlphaScreenFXR-SRC2-3 recruitment~3.7 µM[1]
2-Oxokolavenol Dual-Luciferase ReporterFXR transcriptional activity~6.9 µM[1]
This compound Dual-Luciferase ReporterFXR transcriptional activityActive, but less potent than 2-Oxokolavenol[1]
Obeticholic Acid (OCA) AlphaScreenFXR-SRC2-3 recruitmentMore potent than 2-Oxokolavenol[1]
GW4064 HTRFFXR coactivator recruitmentComparable to MFA-1[3]
MFA-1 HTRFFXR coactivator recruitment16.9 nM[3]

Table 2: Comparative Efficacy of Therapeutic Agents in NAFLD/NASH Animal Models

Therapeutic AgentClassAnimal ModelKey Efficacy OutcomesReference
Obeticholic Acid (OCA) FXR AgonistMCD diet-induced NASH miceSignificantly alleviated liver steatosis and inflammation.[4]
Obeticholic Acid (OCA) FXR AgonistDIO-NASH and ob/ob-NASH miceReduced hepatic steatosis and inflammation scores.[5]
Pioglitazone PPARγ AgonistHigh-fat diet-induced NAFLD miceAmeliorated steatosis by increasing lipolysis and β-oxidation.[6]
Saroglitazar Dual PPARα/γ AgonistDiet-induced NASH miceBeneficial effects on mechanisms involved in NASH pathogenesis.[6]
Pentoxifylline (PTX) Anti-inflammatoryAnimal models of steatohepatitisIncreased hepatic glutathione levels and decreased oxygen radical production.[7]
S-adenosyl-L-methionine (SAMe) Anti-inflammatory/AntioxidantAnimal models of NASHImproved liver enzyme values, inflammatory and fibrosis markers, and liver histology.[7]
Vitamin E AntioxidantNASH animal modelsReduced serum ALT levels and hepatic inflammation.[8]
Silymarin AntioxidantNAFLD animal modelsShowed anti-oxidant, anti-inflammatory, and anti-fibrotic properties.[9]

Experimental Protocols: A Guide to Preclinical NAFLD/NASH Research

The evaluation of novel compounds like this compound for NAFLD/NASH requires robust and reproducible experimental protocols. Below are methodologies for key experiments commonly cited in this field.

Animal Models of NAFLD/NASH
  • Diet-Induced Obesity (DIO)-NASH Model:

    • Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and metabolic syndrome.

    • Diet: A diet high in trans-fat (e.g., 40%), fructose (e.g., 20%), and cholesterol (e.g., 2%) is fed for an extended period (e.g., 21-30 weeks) to induce a phenotype that closely mimics human NASH, including steatosis, inflammation, and fibrosis.[5]

    • Assessment: Liver biopsies are often performed before treatment to confirm and stratify the severity of steatosis and fibrosis.[5]

  • Methionine and Choline Deficient (MCD) Diet Model:

    • Animal Strain: Various mouse strains can be used, with C57BL/6 mice being common.

    • Diet: An MCD diet is provided for a shorter duration (e.g., 6 weeks) to induce severe steatohepatitis and fibrosis. This model is characterized by weight loss, which is atypical of human NASH, but is useful for studying the progression of liver injury.[4]

    • Assessment: Histological analysis of liver tissue is the primary endpoint to assess steatosis, inflammation, and ballooning.

Key Experimental Assays
  • Histological Analysis:

    • Liver tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning.

    • Sirius Red staining is used to visualize and quantify collagen deposition as a measure of fibrosis.

    • The NAFLD Activity Score (NAS) is often used to grade the severity of the disease based on these histological features.

  • Biochemical Analysis:

    • Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver injury.

    • Serum and hepatic lipid profiles (triglycerides, cholesterol) are quantified.

  • Gene Expression Analysis:

    • Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA expression of genes involved in lipogenesis, fatty acid oxidation, inflammation, and fibrosis in liver tissue.

Visualizing Experimental and Pathological Frameworks

To further aid in the understanding of the research process and the disease itself, the following diagrams illustrate a typical experimental workflow and the multifactorial nature of NAFLD pathogenesis.

Experimental_Workflow cluster_treatment Treatment Phase cluster_analysis Analysis start Start: Select Animal Model (e.g., DIO-NASH mice) diet Induce NAFLD/NASH with specialized diet start->diet biopsy Baseline Liver Biopsy (optional, for stratification) diet->biopsy randomize Randomize into Treatment Groups biopsy->randomize vehicle Vehicle Control randomize->vehicle compound This compound randomize->compound comparator Comparator Drug (e.g., OCA) randomize->comparator endpoint Endpoint Analysis vehicle->endpoint compound->endpoint comparator->endpoint histology Histology (H&E, Sirius Red) endpoint->histology biochem Biochemistry (ALT, AST, Lipids) endpoint->biochem gene Gene Expression (qRT-PCR) endpoint->gene conclusion Conclusion: Evaluate Efficacy histology->conclusion biochem->conclusion gene->conclusion

Figure 2: Typical Experimental Workflow for Preclinical NAFLD/NASH Studies.

NAFLD_Pathogenesis cluster_inputs Contributing Factors cluster_mechanisms Pathogenic Mechanisms ('Multiple Hits') cluster_progression Disease Progression Genetics Genetic Predisposition IR Insulin Resistance Genetics->IR Lipid Dysregulated Lipid Metabolism Genetics->Lipid Diet Unhealthy Diet (High Fat, Sugar, Cholesterol) Diet->IR Diet->Lipid Lifestyle Sedentary Lifestyle Lifestyle->IR IR->Lipid Steatosis Steatosis (Fatty Liver) IR->Steatosis OxStress Oxidative Stress Lipid->OxStress Lipid->Steatosis Inflammation Inflammation OxStress->Inflammation NASH NASH (Steatohepatitis) Inflammation->NASH Steatosis->NASH Fibrosis Fibrosis NASH->Fibrosis Cirrhosis Cirrhosis Fibrosis->Cirrhosis

Figure 3: The 'Multiple Hit' Hypothesis of NAFLD Pathogenesis.

Conclusion and Future Directions

The identification of this compound as a novel FXR agonist opens up a new avenue for therapeutic intervention in NAFLD/NASH. Its natural product origin may also offer a unique chemical scaffold for the development of future FXR modulators. While direct in vivo evidence of its efficacy in NAFLD/NASH animal models is still needed, the foundational in vitro data strongly supports its potential.

Future research should focus on evaluating this compound in established DIO-NASH and MCD diet-induced animal models to assess its impact on steatosis, inflammation, and fibrosis. A head-to-head comparison with other FXR agonists like Obeticholic Acid would be invaluable in determining its relative potency and potential for clinical translation. Furthermore, exploring its pharmacokinetic and safety profiles will be crucial steps in its development as a potential therapeutic agent for this widespread and debilitating liver disease.

References

A Head-to-Head Comparison of 2-Oxokolavelool and Chenodeoxycholic Acid in Farnesoid X Receptor (FXR) Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two farnesoid X receptor (FXR) agonists: the natural product 2-Oxokolavelool and the primary bile acid chenodeoxycholic acid (CDCA). Both compounds are recognized for their ability to modulate FXR, a key regulator of bile acid, lipid, and glucose metabolism. This document summarizes their performance based on available experimental data, outlines relevant experimental protocols, and visualizes key pathways to aid in research and development decisions.

Executive Summary

Both this compound and chenodeoxycholic acid are effective agonists of the farnesoid X receptor. Available data suggests that this compound may exhibit a comparable or slightly higher potency in activating FXR in certain in vitro assays compared to CDCA. While CDCA is a well-characterized endogenous ligand with established therapeutic uses, this compound represents a novel chemical scaffold with demonstrated selective FXR agonism. The choice between these compounds for research or therapeutic development would depend on the specific application, desired potency, selectivity profile, and pharmacokinetic properties.

Data Presentation: Quantitative Comparison of FXR Agonist Activity

The following table summarizes the key quantitative data for this compound and chenodeoxycholic acid from in vitro assays measuring their ability to activate FXR.

ParameterThis compoundChenodeoxycholic Acid (CDCA)Assay TypeReference
EC50 ~6.9 µM~10 µMDual-Luciferase Reporter Assay[1][2]
EC50 ~3.7 µM~8.3 µMAlphaScreen Assay (SRC2-3 recruitment)[1][3]
EC50 1.877 µMNot Reported in this studyDual-Luciferase Reporter Assay[4]

Note: The EC50 values are sourced from different studies and may not be directly comparable due to potential variations in experimental conditions. A direct head-to-head study would provide a more definitive comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for reproducing the findings and for designing new experiments to further compare these two FXR agonists.

AlphaScreen Assay for Coactivator Recruitment

This assay quantifies the ability of a compound to induce the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.

Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when brought into close proximity. The FXR-LBD is tagged (e.g., with 6xHis) and binds to the donor bead, while a biotinylated coactivator peptide (e.g., SRC2-3) binds to a streptavidin-coated acceptor bead. In the presence of an agonist, the FXR-LBD undergoes a conformational change that promotes its interaction with the coactivator, bringing the beads together and generating a signal.[5][6]

Methodology:

  • Reagent Preparation: Recombinant 6xHis-tagged FXR-LBD and biotinylated coactivator peptide are prepared in assay buffer. Donor (e.g., Nickel chelate) and acceptor (streptavidin-coated) beads are also suspended in the assay buffer.

  • Compound Dilution: Test compounds (this compound or CDCA) are serially diluted to various concentrations.

  • Assay Plate Setup: The assay is typically performed in a 384-well microplate. The following components are added to each well in order:

    • Assay buffer

    • Test compound dilution

    • FXR-LBD protein

    • Biotinylated coactivator peptide

  • Incubation: The plate is incubated at room temperature to allow for the binding of the compound to the FXR-LBD.

  • Bead Addition: A mixture of donor and acceptor beads is added to each well.

  • Final Incubation: The plate is incubated in the dark at room temperature to allow for the interaction between the FXR-LBD and the coactivator, and the subsequent association of the beads.

  • Signal Detection: The plate is read using a microplate reader capable of detecting the AlphaScreen signal (excitation at 680 nm, emission at 520-620 nm).

  • Data Analysis: The signal intensity is plotted against the compound concentration, and the EC50 value is calculated using a suitable nonlinear regression model.

Dual-Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of FXR in response to an agonist.

Principle: Cells are co-transfected with two plasmids. The first plasmid contains a chimeric receptor with the yeast GAL4 DNA-binding domain fused to the human FXR-LBD. The second plasmid is a reporter plasmid containing multiple copies of the GAL4 upstream activation sequence (UAS) driving the expression of the firefly luciferase gene.[1][7] A third plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency. When an agonist binds to the FXR-LBD, the chimeric protein binds to the UAS and activates the transcription of the firefly luciferase gene.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HepG2) is cultured and seeded in a multi-well plate. The cells are then co-transfected with the GAL4-FXR-LBD expression plasmid, the GAL4-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.[8][9]

  • Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compounds (this compound or CDCA).

  • Cell Lysis: Following compound treatment, the cells are washed with PBS and lysed using a passive lysis buffer.

  • Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a luminometer. First, the firefly luciferase substrate is added, and the luminescence is measured. Then, a quenching reagent that also contains the Renilla luciferase substrate is added, and the Renilla luminescence is measured.[10]

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The fold induction of luciferase activity is calculated relative to a vehicle control. The normalized data is then plotted against the compound concentration to determine the EC50 value.

Mandatory Visualization

FXR Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Farnesoid X Receptor (FXR).

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist FXR Agonist (this compound or CDCA) FXR_RXR_inactive FXR-RXR (Inactive) Agonist->FXR_RXR_inactive Binding and Translocation FXR_RXR_active FXR-RXR (Active) FXR_RXR_inactive->FXR_RXR_active Activation FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binding Target_Genes Target Gene Transcription FXRE->Target_Genes Initiation mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins (e.g., SHP, BSEP) mRNA->Proteins Translation Metabolic_Effects Metabolic Effects (Bile Acid Homeostasis, Lipid & Glucose Metabolism) Proteins->Metabolic_Effects Mediate

Caption: FXR Signaling Pathway.

Experimental Workflow for FXR Agonist Screening

The following diagram outlines a typical workflow for screening and characterizing novel FXR agonists.

FXR_Agonist_Screening_Workflow Start Compound Library HTS High-Throughput Screening (e.g., AlphaScreen) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & EC50 (e.g., Dual-Luciferase Assay) Hit_Identification->Dose_Response Active Hits Selectivity_Assay Selectivity Assays (vs. other nuclear receptors) Dose_Response->Selectivity_Assay Target_Gene_Analysis Target Gene Expression (qPCR) Selectivity_Assay->Target_Gene_Analysis In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Target_Gene_Analysis->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: FXR Agonist Screening Workflow.

References

Validating the Selectivity of 2-Oxokolavelool for Farnesoid X Receptor (FXR) Over Other Nuclear Receptors

Author: BenchChem Technical Support Team. Date: November 2025

The natural product 2-Oxokolavelool has been identified as a novel and selective agonist for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[1][2] As a member of the nuclear receptor superfamily, FXR is a promising therapeutic target for various metabolic and liver diseases.[2][3] Establishing the selectivity of a potential drug candidate like this compound is crucial to minimize off-target effects and ensure a favorable safety profile. This guide provides a comparative analysis of this compound's activity on FXR versus other nuclear receptors, supported by experimental data and detailed protocols.

Quantitative Data on Nuclear Receptor Activation

To assess the selectivity of this compound, its ability to activate FXR was compared against its activity on other nuclear receptors, including the Pregnane X Receptor (PXR) and Peroxisome Proliferator-Activated Receptors (PPARs). The following table summarizes the findings from a dual-luciferase reporter assay, which measures the transcriptional activation of these receptors in the presence of this compound.

Nuclear ReceptorLigand/CompoundConcentrationFold Activation (relative to control)EC50 (µM)
FXR This compound 1 µMSignificant Activation~6.9 [1]
10 µMDose-dependent increase
Obeticholic Acid (OCA) (Positive Control)1 µMSignificant Activation~0.2[1]
PXR This compound 1 µM & 10 µMNo significant activationNot Determined
Rifampicin (Positive Control)10 µMSignificant ActivationNot Applicable
PPARα This compound 1 µM & 10 µMNo significant activationNot Determined
GW590735 (Positive Control)1 µMSignificant ActivationNot Applicable
PPARβ This compound 1 µM & 10 µMNo significant activationNot Determined
GW0742 (Positive Control)1 µMSignificant ActivationNot Applicable
PPARγ This compound 1 µM & 10 µMNo significant activationNot Determined
Rosiglitazone (Positive Control)1 µMSignificant ActivationNot Applicable

Data sourced from a study by Wei et al. (2022).[1][2]

The data clearly indicates that this compound selectively activates FXR in a dose-dependent manner, with an EC50 value of approximately 6.9 μM.[1] In contrast, it did not show any significant activation of PXR or the PPAR subtypes (α, β, and γ) at the tested concentrations.[1][2]

Experimental Protocols

The selectivity of this compound was primarily validated using a cell-based dual-luciferase reporter assay.[1]

Dual-Luciferase Reporter Assay for Nuclear Receptor Selectivity

Objective: To determine if this compound can activate FXR and to assess its selectivity against other nuclear receptors like PXR and PPARs.

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells were used for this assay.[2][4]

Plasmids:

  • Expression Plasmids: Plasmids encoding the full-length nuclear receptors (FXR, PXR, PPARα, PPARβ, PPARγ).

  • Reporter Plasmids: A luciferase reporter plasmid containing the cognate response element for each nuclear receptor. For FXR, this is the ecdysone response element (EcRE).[1][2]

  • Internal Control Plasmid: A Renilla luciferase plasmid for normalization of transfection efficiency.

Procedure:

  • Co-transfection: HEK293T cells were co-transfected with the expression plasmid for a specific nuclear receptor, its corresponding luciferase reporter plasmid, and the Renilla luciferase internal control plasmid.[2][5]

  • Compound Treatment: Six hours after transfection, the cells were treated with either a vehicle control (DMSO), this compound (at varying concentrations, e.g., 1 µM and 10 µM), or a known agonist for the specific nuclear receptor being tested as a positive control.[2][5]

  • Incubation: The treated cells were incubated for 24 hours to allow for gene expression.[4]

  • Cell Lysis and Luciferase Measurement: After incubation, the cells were lysed, and the firefly and Renilla luciferase activities were measured using a commercial dual-luciferase assay kit.[4]

  • Data Analysis: The firefly luciferase activity was normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The fold activation was then calculated relative to the vehicle-treated control cells.

Visualizations

FXR Signaling Pathway Activation by this compound

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_Oxo This compound FXR_inactive Inactive FXR 2_Oxo->FXR_inactive Enters cell and binds to FXR FXR_active Active FXR-RXR Heterodimer FXR_inactive->FXR_active Conformational change and heterodimerization with RXR FXRE FXR Response Element (FXRE) on Target Gene DNA FXR_active->FXRE Binds to Coactivators Coactivators FXR_active->Coactivators Recruits Target_Gene Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Gene Initiates Coactivators->FXRE Binds to

Caption: FXR activation by this compound.

Experimental Workflow for Assessing Nuclear Receptor Selectivity

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_measurement Measurement & Analysis A Co-transfect HEK293T cells with: 1. Nuclear Receptor Plasmid (e.g., FXR, PXR) 2. Luciferase Reporter Plasmid 3. Renilla Control Plasmid B Treat cells with: - Vehicle (DMSO) - this compound (Test Compound) - Known Agonist (Positive Control) A->B C Incubate for 24 hours B->C D Lyse cells and measure Firefly & Renilla luciferase activity C->D E Normalize Firefly to Renilla activity D->E F Calculate Fold Activation vs. Vehicle E->F

Caption: Workflow for dual-luciferase reporter assay.

Conclusion

References

Cross-Validation of 2-Oxokolavelool Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-Oxokolavelool and related natural products, focusing on their role as Farnesoid X Receptor (FXR) agonists. The data presented is primarily derived from a key study identifying 2-oxokolavenol as a novel FXR agonist, which also investigated the activity of this compound. This document is intended to serve as a resource for researchers interested in the therapeutic potential of these compounds.

Comparative Activity of Kolavelool Derivatives

The primary biological activity identified for this compound is its function as an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor crucial in regulating bile acid, lipid, and glucose metabolism. The following table summarizes the comparative FXR transcriptional activity of this compound and its analogs, 2-oxokolavenol and kolavenol, as determined by a dual-luciferase reporter assay in HEK293T cells.

CompoundRelative Luciferase Activity (Fold Induction)Cell Line
This compound Lower than 2-oxokolavenolHEK293T
2-Oxokolavenol ~6.9 μM (EC50)HEK293T
Kolavenol Lower than 2-oxokolavenolHEK293T
Obeticholic Acid (OCA) (Control) Potent FXR agonistHEK293T

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

Dual-Luciferase Reporter Assay for FXR Transcriptional Activity

This assay is used to determine the ability of a compound to activate the Farnesoid X Receptor (FXR).

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.

Protocol:

  • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.

  • Cells are co-transfected with plasmids encoding the full-length human FXR and a luciferase reporter gene under the control of an FXR response element. A Renilla luciferase plasmid is also co-transfected as an internal control for transfection efficiency.

  • Six hours post-transfection, the cells are treated with either DMSO (vehicle control), the test compounds (this compound, 2-oxokolavenol, kolavenol), or a known FXR agonist such as Obeticholic Acid (OCA).

  • After 24 hours of incubation, the cells are lysed.

  • Firefly and Renilla luciferase activities are measured using a dual-luciferase assay kit.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • The results are expressed as fold induction of luciferase activity relative to the vehicle control.[1][2]

Hoechst 33342/Propidium Iodide (PI) Double Staining for Cell Viability

This method is used to distinguish between viable, apoptotic, and necrotic cells.

Cell Line: Human liver WRL68 cells.

Protocol:

  • WRL68 cells are seeded in a suitable culture plate.

  • Following experimental treatment (e.g., with an apoptosis-inducing agent and the test compound), the cells are washed with phosphate-buffered saline (PBS).

  • Cells are then incubated with Hoechst 33342 (a cell-permeant dye that stains the nuclei of all cells blue) and Propidium Iodide (PI) (a cell-impermeant dye that only enters cells with compromised membranes, staining the nuclei of necrotic or late apoptotic cells red).

  • Stained cells are visualized and imaged using a fluorescence microscope.

  • The relative number of viable (blue), apoptotic (bright blue, condensed chromatin), and necrotic (red) cells is quantified.[1]

Quantitative Real-Time PCR (qRT-PCR) for iNOS and IL-6 mRNA Levels

This technique is used to measure the expression levels of specific genes involved in inflammation.

Cell Line: Human liver WRL68 cells.

Protocol:

  • Total RNA is extracted from treated and untreated WRL68 cells using a suitable RNA isolation kit.

  • The concentration and purity of the extracted RNA are determined using a spectrophotometer.

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

  • Quantitative PCR is performed using the synthesized cDNA, gene-specific primers for inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6), and a suitable fluorescent dye (e.g., SYBR Green).

  • The expression levels of the target genes are normalized to a housekeeping gene (e.g., GAPDH or β-actin).

  • The relative changes in gene expression are calculated using the ΔΔCt method.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of FXR activation and the general workflow of the experimental procedures described.

FXR_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 2_Oxokolavelool This compound FXR FXR 2_Oxokolavelool->FXR Binds to LBD FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to DNA Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates

FXR Activation by this compound

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Seed Cells (e.g., HEK293T, WRL68) treatment Treat with This compound start->treatment luciferase Dual-Luciferase Reporter Assay treatment->luciferase staining Hoechst/PI Staining treatment->staining qpcr qRT-PCR (iNOS, IL-6) treatment->qpcr data_analysis Analyze Results: - FXR Activity - Cell Viability - Gene Expression luciferase->data_analysis staining->data_analysis qpcr->data_analysis

General Experimental Workflow

References

A Comparative Analysis of 2-Oxokolavelool and Other Farnesoid X Receptor (FXR) Ligands: Binding Modes and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the binding interactions, potency, and signaling pathways of the novel natural product 2-Oxokolavelool in comparison to other well-characterized Farnesoid X Receptor (FXR) agonists. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in various metabolic diseases has made it a promising therapeutic target.[1] The discovery of novel FXR agonists, such as the natural product this compound, has opened new avenues for drug development.[2] This guide provides a comparative analysis of the binding modes, potency, and signaling mechanisms of this compound and other prominent FXR ligands, including the endogenous bile acid chenodeoxycholic acid (CDCA), the semi-synthetic obeticholic acid (OCA), and the potent synthetic agonist GW4064.

Comparative Binding Affinity and Potency of FXR Ligands

The efficacy of an FXR ligand is determined by its binding affinity and its ability to induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent modulation of target gene expression.[3] The binding potencies of various FXR ligands are typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values, as well as their dissociation constants (Kd) or inhibition constants (Ki). A lower value for these metrics indicates a higher potency.

Molecular docking studies have revealed that this compound binds within the ligand-binding pocket of FXR, forming two crucial hydrogen bonds with the residues Methionine 265 (M265) and Tyrosine 369 (Y369).[4][5] This interaction is key to its agonistic activity. The table below summarizes the available quantitative data for this compound and other representative FXR ligands.

LigandTypeEC50 (µM)IC50 (µM)Key Binding Interactions/Notes
This compound Natural Product~6.9[4]-Forms hydrogen bonds with M265 and Y369 in the FXR ligand-binding pocket.[4][5]
Chenodeoxycholic Acid (CDCA) Endogenous Bile Acid~13[6]-The primary endogenous ligand for FXR.[7]
Obeticholic Acid (OCA) Semi-synthetic Bile Acid Analog~0.098-A potent FXR agonist, approximately 100-fold more potent than CDCA. Approved for the treatment of primary biliary cholangitis.[8][9]
GW4064 Synthetic Non-steroidal~0.065[10]-A widely used and potent synthetic FXR agonist.[11]
Guggulsterone Natural Product-12 - 100[12]Known FXR antagonist.

Note: EC50 and IC50 values can vary depending on the specific assay conditions and cell types used. The data presented here are for comparative purposes and are sourced from the cited literature.

FXR Signaling Pathway

Upon activation by an agonist, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[6] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.[9] Key downstream targets of FXR activation include the induction of the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP), and the repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[13] This signaling cascade plays a central role in maintaining bile acid homeostasis and regulating lipid and glucose metabolism.[14]

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FXR_Ligand FXR Ligand (e.g., this compound, Bile Acids) FXR FXR FXR_Ligand->FXR Activation FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex FXRE FXRE FXR_RXR_Complex->FXRE Binds to SHP_Gene SHP Gene FXRE->SHP_Gene Induces Transcription BSEP_Gene BSEP Gene FXRE->BSEP_Gene Induces Transcription CYP7A1_Gene CYP7A1 Gene FXRE->CYP7A1_Gene Represses Transcription SHP_Protein SHP Protein SHP_Gene->SHP_Protein Translation BSEP_Protein BSEP Protein BSEP_Gene->BSEP_Protein Translation Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1_Gene->Bile_Acid_Synthesis SHP_Protein->CYP7A1_Gene Inhibits Bile_Acid_Export Bile Acid Export BSEP_Protein->Bile_Acid_Export

Caption: The Farnesoid X Receptor (FXR) signaling pathway.

Experimental Protocols

The characterization and comparison of FXR ligands rely on a variety of in vitro and in silico techniques. Below are detailed methodologies for key experiments cited in the analysis of this compound and other FXR agonists.

Dual-Luciferase Reporter Assay

This cell-based assay is used to quantify the ability of a compound to activate FXR-mediated gene transcription.

Principle: Cells are co-transfected with two plasmids. The first contains a firefly luciferase reporter gene under the control of an FXRE. The second plasmid contains a Renilla luciferase gene under a constitutive promoter, which serves as an internal control for transfection efficiency and cell viability. An increase in the firefly luciferase signal relative to the Renilla signal indicates FXR activation.[15][16]

Protocol:

  • Cell Culture and Transfection: HEK293T or HepG2 cells are cultured in a suitable medium. Cells are seeded in 96-well plates and co-transfected with an FXRE-driven firefly luciferase reporter plasmid, a Renilla luciferase control plasmid, and an FXR expression plasmid.

  • Compound Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing the test compounds (e.g., this compound, OCA) at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Cell Lysis: After a 24-hour incubation period, the cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.

  • Luciferase Activity Measurement: The firefly luciferase activity is measured first by adding a luciferase assay substrate to the cell lysate and quantifying the luminescence using a luminometer. Subsequently, a Stop & Glo® reagent is added to quench the firefly luciferase reaction and simultaneously activate the Renilla luciferase, whose luminescence is then measured.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The fold activation is calculated relative to the vehicle control. EC50 values are determined by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the ligand-induced interaction between FXR and a coactivator peptide.

Principle: The assay utilizes two types of beads: donor beads and acceptor beads. The FXR protein is tagged and bound to the donor beads, while a biotinylated coactivator peptide (containing an LXXLL motif) is bound to streptavidin-coated acceptor beads. In the presence of an agonist, FXR undergoes a conformational change that allows it to bind to the coactivator peptide, bringing the donor and acceptor beads into close proximity. Upon excitation of the donor beads with a laser, they release singlet oxygen, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal.[4][17]

Protocol:

  • Reagent Preparation: Recombinant GST-tagged FXR-LBD (ligand-binding domain) and a biotinylated SRC-1 (steroid receptor coactivator-1) peptide are used. Glutathione-coated donor beads and streptavidin-coated acceptor beads are prepared in an appropriate assay buffer.

  • Assay Reaction: The assay is performed in a 384-well plate. The FXR-LBD, biotinylated SRC-1 peptide, and acceptor beads are mixed with the test compounds at various concentrations.

  • Incubation: The mixture is incubated at room temperature to allow for ligand binding and protein-protein interaction.

  • Signal Detection: The donor beads are added, and the plate is incubated in the dark. The luminescence signal is then read using an AlphaScreen-compatible plate reader.

  • Data Analysis: The signal intensity is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value can be determined.

Molecular Docking

This computational method predicts the preferred binding orientation and affinity of a ligand to a target protein.

Principle: Molecular docking algorithms use a scoring function to estimate the binding energy of different ligand conformations within the binding site of a protein. The three-dimensional structure of the target protein, typically obtained from X-ray crystallography, is required.[18][19]

Protocol:

  • Protein and Ligand Preparation: The crystal structure of the FXR ligand-binding domain (e.g., PDB ID: 1OSV) is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the ligand (e.g., this compound) is generated and optimized.

  • Grid Generation: A grid box is defined around the active site of the FXR protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand in various orientations and conformations within the defined grid box. The program calculates the binding energy for each pose.

  • Pose Analysis: The resulting docking poses are analyzed to identify the one with the lowest binding energy, which represents the most likely binding mode. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are then examined.

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Assays cluster_cellular Cellular & In Vivo Studies Virtual_Screening Virtual Screening / Ligand Design Molecular_Docking Molecular Docking Virtual_Screening->Molecular_Docking Binding_Assay Binding Assay (e.g., AlphaScreen, TR-FRET) Molecular_Docking->Binding_Assay Identified Hits Functional_Assay Functional Assay (e.g., Dual-Luciferase Reporter) Binding_Assay->Functional_Assay Target_Gene_Expression Target Gene Expression (qPCR, Western Blot) Functional_Assay->Target_Gene_Expression Animal_Models Animal Models of Disease Target_Gene_Expression->Animal_Models

Caption: A general experimental workflow for the identification and characterization of novel FXR ligands.

Conclusion

This compound represents a promising natural product-derived FXR agonist with a distinct binding mode. While its potency may be lower than that of synthetic agonists like OCA and GW4064, its novel chemical scaffold provides a valuable template for the development of new therapeutic agents targeting FXR. The comparative analysis of binding affinities and the application of standardized experimental protocols are crucial for the objective evaluation of such novel ligands. Further studies, including X-ray crystallography of the this compound-FXR complex, will provide more precise insights into its binding interactions and facilitate the design of more potent and selective FXR modulators for the treatment of metabolic and liver diseases.

References

A Comparative Guide to In-Vivo Validation of Anti-Fibrotic Therapies for Liver Fibrosis: Evaluating the Potential of 2-Oxokolavelool and Alternative Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vivo validation of therapeutic agents for liver fibrosis, with a special focus on the potential of 2-Oxokolavelool, a novel Farnesoid X receptor (FXR) agonist. Due to the current absence of direct in-vivo studies on this compound for liver fibrosis, this document leverages data from other FXR agonists as a proxy to evaluate its potential therapeutic standing against alternative strategies, such as TGF-β inhibitors and antioxidants.

Executive Summary

Liver fibrosis, the excessive accumulation of extracellular matrix proteins in the liver, is a final common pathway for most chronic liver diseases, leading to cirrhosis and liver failure. The development of effective anti-fibrotic therapies is a critical unmet medical need. This guide delves into the preclinical validation of promising therapeutic approaches, presenting comparative data, detailed experimental protocols, and the underlying signaling pathways. While direct in-vivo validation of this compound in liver fibrosis models is pending, its mechanism as an FXR agonist suggests a strong therapeutic potential.[1][2] This is benchmarked against established anti-fibrotic strategies to provide a comprehensive resource for researchers in the field.

Comparative Efficacy of Anti-Fibrotic Agents

The following tables summarize the in-vivo efficacy of different classes of anti-fibrotic agents in preclinical models of liver fibrosis. The data for FXR agonists, primarily from studies on Obeticholic Acid (OCA), serve as a surrogate to project the potential efficacy of this compound.

Table 1: Efficacy of Farnesoid X Receptor (FXR) Agonists (e.g., Obeticholic Acid) in In-Vivo Liver Fibrosis Models

ModelCompoundDosageDurationKey Fibrosis MarkersLiver Function TestsReference
Thioacetamide (TAA)-induced (Rat)Obeticholic Acid10 mg/kg8 weeks↓ Fibrosis score, ↓ Collagen deposition, ↓ α-SMA expression↓ ALT, ↓ AST[3]
Bile Duct Ligation (BDL) (Mouse)Obeticholic Acid40 mg/kg2 weeks↑ Severe fibrosis and necrosis↑ AST, ↑ ALT, ↑ ALP, ↑ γ-GT[4]
Carbon Tetrachloride (CCl4)-induced (Mouse)Obeticholic Acid10 mg/kg6 weeks↓ Collagen deposition, ↓ α-SMA expression↓ ALT, ↓ AST[5]
High-Fat Diet (NASH model) (Mouse)Obeticholic Acid0.16% in diet8 weeks↑ Hepatic stellate cell activation, ↑ Liver fibrosis-[6]

Table 2: Efficacy of TGF-β Inhibitors in In-Vivo Liver Fibrosis Models

ModelCompoundDosageDurationKey Fibrosis MarkersLiver Function TestsReference
Carbon Tetrachloride (CCl4)-induced (Mouse)Galunisertib30 mg/kg4 weeks↓ Collagen deposition, ↓ α-SMA expression↓ ALT, ↓ AST[7]
Bile Duct Ligation (BDL) (Rat)TGF-β neutralizing antibody0.5 mg/kg2 weeks↓ Collagen deposition, ↓ Hydroxyproline content↓ ALT, ↓ AST[8]
Thioacetamide (TAA)-induced (Rat)Pirfenidone300 mg/kg8 weeks↓ Fibrosis score, ↓ Collagen deposition↓ ALT, ↓ AST[8]

Table 3: Efficacy of Antioxidants in In-Vivo Liver Fibrosis Models

ModelCompoundDosageDurationKey Fibrosis MarkersLiver Function TestsReference
Thioacetamide (TAA)-induced (Mouse)Dendropanoxide20 mg/kg/day6 weeks↓ Collagen deposition, ↓ α-SMA expression↓ AST, ↓ ALT, ↓ ALP, ↓ γ-GPT[9]
Carbon Tetrachloride (CCl4)-induced (Rat)Nicotinic Acid100 mg/kg8 weeks↓ Collagen deposition, ↓ TGF-β expression↓ ALT, ↓ AST[10]
High-Fat/High-Cholesterol Diet (NASH model) (Rat)Salidroside150 & 300 mg/kg8 weeks↓ Lipid accumulation, ↓ CYP2E1 and Nox2 mRNA-[11]

Experimental Protocols for In-Vivo Liver Fibrosis Models

Standardized and reproducible animal models are crucial for the preclinical evaluation of anti-fibrotic therapies. Below are detailed protocols for three commonly used models of liver fibrosis.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

This model is a widely used toxicant-induced model that reliably produces centrilobular necrosis and fibrosis.[12][13][14]

  • Animals: Male C57BL/6 mice, 8 weeks old.

  • Reagents: Carbon tetrachloride (CCl4), Olive oil (vehicle).

  • Procedure:

    • Prepare a 10% (v/v) solution of CCl4 in olive oil.

    • Administer the CCl4 solution via intraperitoneal (i.p.) injection at a dose of 7 μL/g body weight.[15]

    • Injections are typically performed twice weekly for a duration of 6 to 9 weeks to establish significant fibrosis.[13][16]

    • Control animals receive an equivalent volume of olive oil via i.p. injection.

    • The therapeutic agent (e.g., this compound) or vehicle is administered according to the desired experimental design (prophylactic or therapeutic).

    • At the end of the study period, animals are euthanized, and liver tissue and serum are collected for analysis.

Thioacetamide (TAA)-Induced Liver Fibrosis

TAA is another hepatotoxin that induces bridging fibrosis and cirrhosis, closely mimicking human pathology.[17][18][19]

  • Animals: Male Sprague-Dawley rats, 8 weeks old.

  • Reagents: Thioacetamide (TAA), Saline.

  • Procedure:

    • Dissolve TAA in saline to a concentration of 20 mg/mL.

    • Induce liver fibrosis by intraperitoneal (i.p.) injection of TAA at a dose of 200 mg/kg body weight.[17][18][20]

    • Injections are typically administered twice weekly for the first two weeks, followed by once weekly for the subsequent 4-6 weeks.[17] A longer duration of up to 24 weeks can be used to induce advanced fibrosis.[18][19][20]

    • Control animals receive i.p. injections of saline.

    • The therapeutic compound is administered concurrently or after the establishment of fibrosis.

    • Tissues and serum are harvested at the study endpoint for further analysis.

Bile Duct Ligation (BDL)-Induced Liver Fibrosis

The BDL model simulates cholestatic liver injury, leading to periportal fibrosis and biliary cirrhosis.[21][22][23][24][25]

  • Animals: Male C57BL/6 mice or Wistar rats.[24][25]

  • Procedure:

    • Anesthetize the animal using an appropriate anesthetic agent.

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Carefully locate and isolate the common bile duct.

    • Double-ligate the common bile duct with 4-0 silk suture.[24]

    • In some protocols, the bile duct is transected between the two ligatures.[21]

    • Close the abdominal incision in layers.

    • Sham-operated control animals undergo the same surgical procedure without ligation of the bile duct.

    • The fibrotic response typically develops over 21 to 28 days.[21][23]

    • Administer the test compound as required by the study design.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by different therapeutic agents is crucial for rational drug design and development.

Farnesoid X Receptor (FXR) Agonism: The Potential of this compound

This compound has been identified as a novel and selective FXR agonist. FXR is a nuclear receptor highly expressed in the liver and intestine that plays a key role in regulating bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR has been shown to have anti-fibrotic effects through multiple mechanisms.[1]

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_nucleus Nucleus This compound This compound FXR FXR This compound->FXR Binds and Activates RXR RXR FXR->RXR Heterodimerizes FXR_RXR_Complex FXR/RXR FXRE FXR Response Element (on DNA) Gene_Transcription Target Gene Transcription FXRE->Gene_Transcription Regulates FXR_RXR_Complex->FXRE Binds Anti_Fibrotic_Effects Anti-Fibrotic Effects: - Decreased HSC Activation - Reduced ECM Production - Anti-inflammatory Effects Gene_Transcription->Anti_Fibrotic_Effects

Caption: FXR Signaling Pathway.

Transforming Growth Factor-β (TGF-β) Inhibition

TGF-β is a potent pro-fibrogenic cytokine that plays a central role in the activation of hepatic stellate cells (HSCs), the primary producers of extracellular matrix in the fibrotic liver.[8][26][27] Inhibiting the TGF-β signaling pathway is a major therapeutic strategy.[8][26]

TGFB_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatic Stellate Cell cluster_nucleus Nucleus TGF-β TGF-β TGFBR2 TGF-β Receptor II TGF-β->TGFBR2 TGF-β_Inhibitor TGF-β Inhibitor TGF-β_Inhibitor->TGF-β Blocks TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD2_3 Smad2/3 TGFBR1->SMAD2_3 Phosphorylates pSMAD2_3 p-Smad2/3 SMAD4 Smad4 pSMAD2_3->SMAD4 Complexes with SMAD_Complex Smad Complex Gene_Transcription Pro-fibrotic Gene Transcription SMAD_Complex->Gene_Transcription Promotes Fibrosis Fibrosis: - HSC Activation - ECM Production Gene_Transcription->Fibrosis

Caption: TGF-β Signaling Pathway in Liver Fibrosis.

Antioxidant Therapy

Oxidative stress is a key driver of liver injury and fibrosis.[11][28][29] Reactive oxygen species (ROS) can directly activate HSCs and promote inflammation. Antioxidants can mitigate fibrosis by neutralizing ROS and bolstering the endogenous antioxidant defense systems.[11][28]

Experimental Workflow for In-Vivo Validation

The following diagram illustrates a general workflow for the in-vivo validation of a potential anti-fibrotic compound like this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Analysis cluster_outcome Outcome Model_Selection Select In-Vivo Model (e.g., CCl4, TAA, BDL) Animal_Grouping Animal Grouping: - Control - Disease Model - Disease + Treatment Model_Selection->Animal_Grouping Dosing_Regimen Determine Dosing Regimen (Dose, Frequency, Duration) Animal_Grouping->Dosing_Regimen Induction Induce Liver Fibrosis Dosing_Regimen->Induction Treatment Administer Therapeutic Agent (e.g., this compound) Induction->Treatment Sample_Collection Sample Collection (Liver Tissue, Serum) Treatment->Sample_Collection Histopathology Histopathological Analysis (H&E, Sirius Red, α-SMA) Sample_Collection->Histopathology Biochemical_Analysis Biochemical Analysis (ALT, AST, Hydroxyproline) Sample_Collection->Biochemical_Analysis Molecular_Analysis Molecular Analysis (qPCR, Western Blot) Sample_Collection->Molecular_Analysis Data_Interpretation Data Interpretation and Statistical Analysis Histopathology->Data_Interpretation Biochemical_Analysis->Data_Interpretation Molecular_Analysis->Data_Interpretation Efficacy_Conclusion Conclusion on Therapeutic Efficacy Data_Interpretation->Efficacy_Conclusion

Caption: General Experimental Workflow for In-Vivo Validation.

Conclusion

The in-vivo validation of anti-fibrotic therapies is a complex but essential process for the development of new treatments for chronic liver disease. While direct experimental data for this compound in liver fibrosis models are not yet available, its role as an FXR agonist positions it as a promising candidate. By comparing its potential mechanism of action with established therapeutic strategies like TGF-β inhibition and antioxidant therapy, this guide provides a framework for its future preclinical evaluation. The detailed experimental protocols and workflow diagrams presented herein serve as a practical resource for researchers dedicated to advancing the field of anti-fibrotic drug discovery.

References

The Pharmacokinetic Profile of 2-Oxokolavelool: A Comparative Assessment with Other Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative assessment of the pharmacokinetic profile of 2-Oxokolavelool, a furanoclerodane diterpenoid, against other selected diterpenoids. Due to the current lack of publicly available, direct experimental pharmacokinetic data for this compound, this comparison leverages available in vivo and in vitro data for other structurally related or functionally analogous diterpenoids, alongside in silico predictions for this compound based on studies of similar compounds. This guide aims to offer a valuable resource for researchers interested in the therapeutic potential of this compound by contextualizing its likely pharmacokinetic characteristics and highlighting areas for future investigation.

Introduction to this compound

This compound is a furanoclerodane diterpenoid that has garnered interest for its biological activities, notably its role as a farnesoid X receptor (FXR) agonist. FXR is a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands, and it plays a crucial role in bile acid homeostasis, lipid and glucose metabolism, and inflammation. As an FXR agonist, this compound holds potential for the treatment of metabolic and inflammatory diseases. However, a comprehensive understanding of its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—is critical for its development as a therapeutic agent.

Comparative Pharmacokinetic Data

To provide a framework for understanding the potential pharmacokinetic profile of this compound, this section presents experimental data from studies on other diterpenoids. The following tables summarize the key pharmacokinetic parameters for enmein, epinodosin, isodocarpin (ent-kaurane diterpenoids), and three cassane diterpenoids.

Table 1: Pharmacokinetic Parameters of Selected Diterpenoids in Rats

CompoundDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Reference
Enmein 10 mg/kg, i.g.15.8 ± 4.20.5 ± 0.245.3 ± 11.82.1 ± 0.5[1]
Epinodosin 10 mg/kg, i.g.22.1 ± 5.90.6 ± 0.368.7 ± 18.22.5 ± 0.6[1]
Isodocarpin 10 mg/kg, i.g.35.6 ± 9.10.4 ± 0.1102.4 ± 25.32.3 ± 0.4[1]
Bonducellpin G 20 mg/kg, i.v.1850 ± 3200.081020 ± 1501.8 ± 0.2[2]
7-O-acetyl-bonducellpin C 20 mg/kg, i.v.2130 ± 4100.081250 ± 2101.9 ± 0.3[2]
Caesalmin E 20 mg/kg, i.v.2350 ± 4500.081480 ± 2802.1 ± 0.4[2]

i.g. - intragastric; i.v. - intravenous

Predicted Pharmacokinetic Profile of this compound

In the absence of direct experimental data, the pharmacokinetic properties of this compound can be predicted based on its structural similarity to other clerodane diterpenoids and general principles of drug metabolism.

In Silico ADME Predictions for Clerodane Diterpenoids:

Studies on the drug-likeness of anti-inflammatory clerodane diterpenoids suggest that many compounds in this class are likely to have good gastrointestinal absorption.[2] However, their ability to cross the blood-brain barrier is predicted to be low.[2] Furthermore, many clerodane diterpenoids are predicted to be substrates of P-glycoprotein (P-gp), which could influence their distribution and elimination.[2] A significant proportion of these compounds are also predicted to be inhibitors of cytochrome P450 enzymes, particularly CYP3A4, which could lead to drug-drug interactions.[2]

Predicted Profile for this compound:

Based on these general findings for clerodane diterpenoids, the following can be hypothesized for this compound:

  • Absorption: Likely to have moderate to good oral absorption.

  • Distribution: Unlikely to readily cross the blood-brain barrier. Its distribution may be affected by transporters like P-gp.

  • Metabolism: Expected to be metabolized by cytochrome P450 enzymes, with a potential to inhibit certain isoforms.

  • Excretion: The route of excretion is likely to be a combination of renal and biliary pathways, following metabolism.

It is crucial to emphasize that these are predictions and require experimental validation through in vitro and in vivo studies.

Experimental Protocols

This section details the methodologies employed in the pharmacokinetic studies of the comparator diterpenoids. These protocols can serve as a reference for designing future studies on this compound.

Pharmacokinetic Study of Enmein, Epinodosin, and Isodocarpin in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: Intragastric administration of a Rabdosia serra extract containing the three diterpenoids.

  • Blood Sampling: Blood samples were collected from the tail vein at various time points post-administration.

  • Sample Preparation: Plasma was separated by centrifugation and subjected to protein precipitation with acetonitrile.

  • Analytical Method: The concentrations of the three diterpenoids in plasma were determined using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate the main pharmacokinetic parameters.[1]

Pharmacokinetic Study of Cassane Diterpenoids in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: Intravenous administration of bonducellpin G, 7-O-acetyl-bonducellpin C, and caesalmin E.

  • Blood Sampling: Blood samples were collected at predetermined time points after drug administration.

  • Sample Preparation: Plasma samples were processed by protein precipitation.

  • Analytical Method: An Ultra-High-Performance Liquid Chromatography-Quadrupole-Exactive Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS) method was used for the simultaneous determination of the three cassane diterpenoids in rat plasma.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using a non-compartmental model.[2]

Signaling Pathway of this compound: FXR Activation

This compound has been identified as an agonist of the Farnesoid X Receptor (FXR). The activation of FXR initiates a complex signaling cascade that regulates the expression of numerous genes involved in bile acid, lipid, and glucose metabolism.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_Oxokolavelool 2_Oxokolavelool FXR FXR 2_Oxokolavelool->FXR Enters Cell FXR_RXR_inactive FXR RXR FXR:s->FXR_RXR_inactive:n RXR RXR RXR:s->FXR_RXR_inactive:n FXR_RXR_active FXR RXR FXR_RXR_inactive->FXR_RXR_active Translocates to Nucleus & Binds Ligand FXRE FXR Response Element FXR_RXR_active->FXRE Binds to DNA Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Regulates Transcription

Caption: FXR Signaling Pathway Activation by this compound.

Conclusion and Future Directions

While direct experimental pharmacokinetic data for this compound is currently unavailable, a comparative analysis with other diterpenoids and in silico predictions provides valuable initial insights. The available data on related compounds suggest that this compound may possess favorable oral absorption but could be subject to first-pass metabolism and potential drug-drug interactions. Its activity as an FXR agonist underscores its therapeutic potential.

To advance the development of this compound, the following future studies are recommended:

  • In vitro ADME studies: To determine its metabolic stability, permeability, plasma protein binding, and potential for CYP450 inhibition and induction.

  • In vivo pharmacokinetic studies: To determine its absolute bioavailability, clearance, volume of distribution, and elimination half-life in relevant animal models.

  • Metabolite identification: To characterize the major metabolites of this compound and assess their pharmacological activity and potential for toxicity.

A thorough understanding of the pharmacokinetic profile of this compound is paramount to its successful translation from a promising lead compound to a clinically effective therapeutic agent.

References

Safety Operating Guide

Prudent Disposal of 2-Oxokolavelool: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For 2-Oxokolavelool, a diterpenoid, a conservative approach to disposal is necessary in the absence of specific handling guidelines. This document outlines essential procedural steps and safety information to guide researchers, scientists, and drug development professionals in the responsible management of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE). Based on general safety data for terpenes, the following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use chemically resistant gloves.[1][2]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: If handling in a poorly ventilated area or if aerosolization is possible, use a respirator with an appropriate cartridge.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid inhalation of vapors and direct contact with skin and eyes.[1]

Step-by-Step Disposal Procedure

Given the lack of specific data for this compound, it should be treated as a hazardous waste until determined otherwise by a qualified professional.

  • Waste Collection and Storage:

    • Collect all this compound waste, including unused product, contaminated materials (e.g., pipette tips, gloves, absorbent pads), and empty containers, in a designated and compatible hazardous waste container.[3]

    • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[3]

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name, "this compound."[3]

    • Store the waste container in a designated, well-ventilated, and secure secondary containment area to prevent spills from reaching drains.[3][4]

    • Containers of this material, even when empty, may retain product residues (vapors, liquid) and should be handled with the same precautions as the full product.[1]

  • Waste Characterization and Disposal:

    • Consult your institution's Environmental Health and Safety (EHS) department. This is a critical step. The EHS department will provide specific guidance on the proper disposal procedures for your location and may assist with or perform the waste characterization.

    • Do not dispose of this compound down the drain or in the regular trash.[5] Terpenes can be harmful to aquatic life.[2][6]

    • The ultimate disposal method must be in accordance with all applicable federal, state, and local regulations.[1] This may include incineration at a permitted hazardous waste facility.[5]

    • Processing, use, or contamination of the product may change the waste management options. The responsibility for proper waste characterization and compliance lies with the waste generator.[1]

Potential Hazards of Related Compounds

The following table summarizes potential hazards associated with terpenes and related compounds, underscoring the need for cautious handling of this compound.

Hazard TypeDescriptionCitations
Acute Toxicity Harmful if swallowed or in contact with skin.[2]
Eye Damage Can cause serious eye damage or irritation.[2][7][8]
Skin Irritation May cause skin irritation.[6][7]
Aquatic Toxicity Harmful or toxic to aquatic life.[2][6]
Flammability May be flammable.[1]

Experimental Protocols

As this document provides procedural guidance for disposal rather than experimental results, there are no experimental protocols to report. The core protocol is the step-by-step disposal procedure outlined above.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of a chemical waste product, emphasizing the importance of the Safety Data Sheet (SDS).

start Begin Chemical Waste Disposal consult_sds Consult Safety Data Sheet (SDS) start->consult_sds sds_available SDS Available? consult_sds->sds_available follow_sds Follow Specific Disposal Instructions in SDS sds_available->follow_sds  Yes no_sds No Specific SDS Available sds_available->no_sds No waste_pickup Arrange for Hazardous Waste Pickup follow_sds->waste_pickup treat_as_hazardous Treat as Hazardous Waste no_sds->treat_as_hazardous contact_ehs Contact Environmental Health & Safety (EHS) for Guidance treat_as_hazardous->contact_ehs contact_ehs->waste_pickup end Disposal Complete waste_pickup->end

Caption: Chemical Waste Disposal Workflow.

References

Personal protective equipment for handling 2-Oxokolavelool

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 2-Oxokolavelool. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific health and environmental hazards. The following table summarizes the recommended Personal Protective Equipment (PPE) to mitigate risks associated with handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times to protect against splashes. A face shield may be necessary for procedures with a high risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesWear two pairs of chemotherapy-grade gloves.[2][3] The outer glove should be removed immediately after handling the substance. Change gloves frequently, at least every 30 minutes, or immediately if contaminated, torn, or punctured.[2][3]
Body Protection Protective ClothingA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2] This should be worn over standard laboratory attire.
Respiratory Protection Air-Purifying RespiratorIn situations where dusts may be generated and ventilation is inadequate, a NIOSH-approved N95 or higher respirator is necessary.[3]

Operational and Handling Protocol

Follow these procedural steps for the safe handling of this compound from receipt to disposal to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a designated area with adequate ventilation, such as a chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible.[4]

  • Before handling, review the Safety Data Sheet (SDS) for this compound.

2. Handling the Compound:

  • Wear the appropriate PPE as specified in the table above.

  • Avoid direct contact with the skin and eyes.

  • Do not eat, drink, or smoke in the area where this compound is handled.

  • Avoid the formation of dust and aerosols.

3. In Case of Exposure:

  • If Swallowed: Rinse mouth with water and immediately call a POISON CENTER or doctor.

  • If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of water. If irritation persists, seek medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.

  • If Inhaled: Move the person to fresh air.

Disposal Plan

  • Waste Collection: All disposable materials that have come into contact with this compound, including gloves, gowns, and bench paper, should be considered hazardous waste.

  • Containerization: Place contaminated waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains or the environment.[5]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_weigh Weigh/Measure prep_setup->handle_weigh Proceed to Handling handle_procedure Perform Procedure handle_weigh->handle_procedure cleanup_decon Decontaminate Surfaces handle_procedure->cleanup_decon Procedure Complete cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.